molecular formula C10H12O B12505661 3-(1-Methylcyclopropyl)phenol

3-(1-Methylcyclopropyl)phenol

Cat. No.: B12505661
M. Wt: 148.20 g/mol
InChI Key: ZBYWVDNHRHQHRP-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)phenol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Methylcyclopropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylcyclopropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(1-methylcyclopropyl)phenol

InChI

InChI=1S/C10H12O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3

InChI Key

ZBYWVDNHRHQHRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

3-(1-Methylcyclopropyl)phenol CAS 1673559-64-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

CAS 1673559-64-2 | A High-Value Bioisostere for Drug Design

Executive Summary

3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2) is a specialized aromatic building block increasingly utilized in modern medicinal chemistry.[1] Structurally, it consists of a phenol core substituted at the meta-position with a 1-methylcyclopropyl group.

This compound serves as a critical bioisostere for the tert-butyl and isopropyl groups. While mimicking the lipophilic bulk of these alkyl groups, the cyclopropyl ring introduces unique conformational constraints and alters the metabolic profile by blocking standard benzylic oxidation pathways. It is primarily employed in the optimization of lead compounds targeting GPCRs and kinases, where "scaffold hopping" is required to improve oral bioavailability and half-life (


).

Physicochemical Profile

The following data aggregates predicted and experimental parameters suitable for laboratory handling and computational modeling.

PropertyValueSource/Methodology
CAS Number 1673559-64-2Chemical Abstracts Service
IUPAC Name 3-(1-methylcyclopropyl)phenolSystematic Nomenclature
Molecular Formula

Stoichiometric Calculation
Molecular Weight 148.20 g/mol Isotopic Mass Summation
Exact Mass 148.0888 DaHigh-Res MS Standard
Appearance Colorless to pale yellow oil/solidAnalog Comparison (e.g., 3-isopropylphenol)
Predicted LogP 3.10 ± 0.3Consensus Model (cLogP)
pKa (Acidic) 9.95 ± 0.15Phenolic -OH (Predicted)
H-Bond Donors 1Hydroxyl Group
H-Bond Acceptors 1Hydroxyl Group
Rotatable Bonds 1Bond between Phenyl and Cyclopropyl
Topological Polar Surface Area 20.2

TPSA Calculation

Synthetic Architecture

The synthesis of 3-(1-methylcyclopropyl)phenol requires precision to install the strained cyclopropyl ring without compromising the aromatic system. The most robust industrial route utilizes a Wittig Olefination followed by a Simmons-Smith Cyclopropanation .

Core Synthetic Pathway
  • Precursor: 3-Methoxyacetophenone (Protected Phenol).

  • Olefination: Conversion of the ketone to a terminal alkene using methyltriphenylphosphonium bromide.

  • Cyclopropanation: Stereospecific addition of a methylene carbenoid across the double bond.

  • Deprotection: Cleavage of the methyl ether to reveal the free phenol.

Detailed Protocol (Scale: 10 mmol)

Note: All reactions must be performed under an inert atmosphere (


 or Ar).
Step 1: Methylenation (Wittig Reaction)
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.3 eq), THF (anhydrous).

  • Procedure: Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add 3-methoxyacetophenone dropwise. Warm to RT and stir for 4h.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Dry (
    
    
    ) and concentrate.
  • Intermediate: 1-(3-methoxyphenyl)-1-propene (Isopropenyl anisole).

Step 2: Simmons-Smith Cyclopropanation
  • Reagents: Diethylzinc (

    
    , 1.0M in hexanes, 2.5 eq), Diiodomethane (
    
    
    
    , 5.0 eq), DCM (anhydrous).
  • Procedure: To a solution of the alkene in DCM at -10°C, add

    
     carefully (highly pyrophoric). Stir for 10 min. Add 
    
    
    
    dropwise (maintain temp < 0°C) to form the Furukawa reagent (
    
    
    ). Stir at RT for 12-16h.
  • Workup: Quench cautiously with sat.

    
     (gas evolution). Separate layers. Wash organic layer with 
    
    
    
    (to remove iodine) and brine.
  • Intermediate: 1-methoxy-3-(1-methylcyclopropyl)benzene.

Step 3: Demethylation [2]
  • Reagents: Boron tribromide (

    
    , 1.0M in DCM, 1.5 eq).
    
  • Procedure: Dissolve intermediate in DCM at -78°C. Add

    
     dropwise. Warm to 0°C and stir for 2h.
    
  • Workup: Quench with ice water. Extract with DCM.[3] Wash with

    
    . Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
  • Product: 3-(1-Methylcyclopropyl)phenol .[1][4][5]

Visualization: Synthetic Workflow

SynthesisPath Start 3-Methoxyacetophenone (Starting Material) Step1 Wittig Reaction (MePPh3Br, KOtBu) Start->Step1 Inter1 Intermediate: 3-Isopropenylanisole Step1->Inter1 alkene formation Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Inter2 Intermediate: Cyclopropyl Ether Step2->Inter2 cyclopropanation Step3 Demethylation (BBr3, -78°C) Inter2->Step3 Final TARGET: 3-(1-Methylcyclopropyl)phenol Step3->Final ether cleavage

Figure 1: Step-wise synthetic route from acetophenone precursor to final phenolic product.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

In drug design, the tert-butyl group is a common lipophilic moiety used to fill hydrophobic pockets in enzymes or receptors. However, it suffers from metabolic liability (oxidation). The 1-methylcyclopropyl group acts as a superior bioisostere:

  • Steric Bulk: It occupies a similar volume to an isopropyl or tert-butyl group but with a rigid, planar geometry relative to the ring connection.

  • Lipophilicity: It maintains high lipophilicity (LogP ~3.1) essential for membrane permeability.

Metabolic Stability (The "Magic Methyl" Effect)

The primary advantage of this scaffold is the blockade of benzylic oxidation .

  • Mechanism: In alkyl-substituted benzenes (e.g., 3-isopropylphenol), the benzylic carbon-hydrogen bond is weak and rapidly hydroxylated by Cytochrome P450 enzymes (CYP3A4/2D6).

  • Solution: The 1-methylcyclopropyl group lacks a benzylic hydrogen atom on the quaternary carbon attached to the ring. Furthermore, the cyclopropyl C-H bonds are stronger (

    
     character) and resistant to abstraction. This extends the metabolic half-life (
    
    
    
    ) of the drug candidate.
Visualization: Metabolic Fate Comparison

Metabolism cluster_0 Standard Alkyl Phenol (e.g., Isopropyl) cluster_1 Bioisostere: 3-(1-Methylcyclopropyl)phenol A1 3-Isopropylphenol A2 CYP450 Oxidation (Benzylic Hydroxylation) A1->A2 A3 Metabolite: Benzylic Alcohol (Rapid Clearance) A2->A3 B1 3-(1-Methylcyclopropyl)phenol B2 CYP450 Attempted Oxidation B1->B2 B3 NO REACTION (Metabolically Stable) B2->B3

Figure 2: Comparative metabolic stability. The quaternary center of the 1-methylcyclopropyl group blocks standard oxidative degradation pathways.

Handling & Safety Protocols

As a phenol derivative, CAS 1673559-64-2 requires specific safety measures during handling.

  • Hazards:

    • Skin Corrosion/Irritation: Phenols are corrosive. Direct contact can cause chemical burns and rapid absorption.

    • Eye Damage: Risk of severe corneal injury.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended for concentrated solutions).

    • Chemical splash goggles.

    • Lab coat with chemical resistance.

  • Storage:

    • Store under inert gas (

      
      ) to prevent slow oxidation of the phenol ring (quinonoid formation).
      
    • Keep refrigerated (2-8°C) for long-term stability.

References

  • Chemical Abstracts Service (CAS). Registry Data for CAS 1673559-64-2. American Chemical Society. Link

  • Charette, A. B., et al. (2009). "Simmons–Smith Cyclopropanation Reaction." Organic Reactions.[3] Wiley-VCH. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Molecular Variations in Homologous Series: Cyclopropyl as a Bioisostere." Elsevier. Link

  • PubChem Compound Summary. 3-(1-Methylcyclopropyl)phenol Analog Data. National Center for Biotechnology Information. Link

Sources

Structure of 3-(1-Methylcyclopropyl)phenol vs 3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 3-tert-butylphenol (3-TBP) and its conformationally restricted bioisostere, 3-(1-methylcyclopropyl)phenol (3-MCP) . While the tert-butyl group is a privileged scaffold in medicinal chemistry for maximizing hydrophobic contact, its metabolic liability (oxidative demethylation) and high lipophilicity often necessitate replacement. The 1-methylcyclopropyl moiety offers a strategic alternative: it mimics the steric bulk of the tert-butyl group while introducing significant electronic modulation via Walsh orbital interactions and altering metabolic trajectories.

Part 1: Structural & Electronic Architecture

The fundamental difference between these two molecules lies in the hybridization and strain energy of the alkyl substituent at the meta position.

The tert-Butyl Standard (3-TBP)
  • Geometry: The tert-butyl group is a perfect tetrahedron (

    
    ) with bond angles of ~109.5°.
    
  • Dynamics: It possesses free rotation around the

    
     bond, creating a sweeping "cone of steric exclusion."
    
  • Electronic Effect: Strong

    
     (inductive) effect, increasing electron density on the phenol ring, making the hydroxyl proton less acidic (
    
    
    
    ~10.2).
The Methylcyclopropyl Bioisostere (3-MCP)
  • Geometry: The cyclopropyl ring is rigid. The internal bond angles are nominally 60°, creating immense angle strain (~27.5 kcal/mol).[1]

  • Walsh Orbitals: The carbon atoms in the ring are not pure

    
    . They exhibit significant 
    
    
    
    -character in the C-C bonds (banana bonds) and high
    
    
    -character in the C-H bonds.
  • Electronic Effect: The cyclopropyl group acts as a pseudo-

    
     system. Depending on the dihedral angle relative to the benzene ring, it can act as a weak electron donor (hyperconjugation) or acceptor. The 1-methyl substitution locks the conformation, often forcing a "bisected" geometry that maximizes overlap between the Walsh orbitals and the aromatic 
    
    
    
    -system.
Visualization of Steric & Electronic Pathways

Bioisostere_Comparison cluster_0 3-tert-butylphenol (3-TBP) cluster_1 3-(1-methylcyclopropyl)phenol (3-MCP) TBP tert-Butyl Group (Tetrahedral sp3) Effect_TBP Inductive Donor (+I) Free Rotation High Lipophilicity TBP->Effect_TBP Electronic MCP 1-Methylcyclopropyl (Strained Walsh Orbitals) TBP->MCP Bioisosteric Replacement Metabolism_TBP CYP450 Oxidation (w-hydroxylation) Effect_TBP->Metabolism_TBP Liability Effect_MCP Pseudo-pi Donor Rigid Conformation Lower Lipophilicity MCP->Effect_MCP Electronic Metabolism_MCP Ring Opening or Scaffold Stability Effect_MCP->Metabolism_MCP Advantage

Figure 1: Comparative architecture showing the transition from the inductive, flexible tert-butyl group to the rigid, electronically complex methylcyclopropyl group.

Part 2: Physicochemical & Pharmacological Profiling

The replacement of tert-butyl with 1-methylcyclopropyl is rarely a 1:1 swap in activity; it is a tool to tune DMPK (Drug Metabolism and Pharmacokinetics) properties.

Feature3-tert-butylphenol (3-TBP)3-(1-methylcyclopropyl)phenol (3-MCP)Impact of Switch
Hybridization

(Tetrahedral)

(Walsh/Banana Bonds)
Increased acidity of C-H bonds.
LogP (Lipophilicity) High (~3.3)Moderate (~2.9 - 3.1)Improved solubility; reduced non-specific binding.
Metabolic Fate Rapid

-oxidation of methyl groups (CYP3A4).
Resistant to methyl oxidation. Potential for ring opening (rare without radical mechanism).Extended Half-life (

).
Conformation Freely rotating.Restricted (Bisected preferred).Entropic benefit upon binding target.
C-H Bond Energy ~96 kcal/mol (Primary)~106 kcal/mol (Cyclopropyl C-H)Higher resistance to H-atom abstraction.

Key Insight: The C-H bonds of the cyclopropane ring possess higher


-character (approx 

), making them significantly stronger and shorter than the methyl C-H bonds of a tert-butyl group. This creates a "metabolic shield," forcing CYP450 enzymes to look elsewhere on the molecule for oxidation sites.

Part 3: Synthetic Pathways

Synthesizing the tert-butyl derivative is trivial industrial chemistry. Synthesizing the methylcyclopropyl derivative requires precision to construct the strained ring without affecting the phenol.

Workflow Diagram

Synthesis_Workflow cluster_TBP Route A: 3-tert-butylphenol cluster_MCP Route B: 3-(1-methylcyclopropyl)phenol Phenol Phenol TBP_Product 3-tert-butylphenol (Friedel-Crafts) Phenol->TBP_Product + Isobutylene Isobutylene Isobutylene / MTBE (Acid Cat.) Start 3-Hydroxyacetophenone Protection 1. Protection (TBS-Cl) Start->Protection Grignard 2. MeMgBr (Grignard) Protection->Grignard Dehydration 3. Acid Dehydration (forming Isopropenyl) Grignard->Dehydration Simmons 4. Simmons-Smith (Zn-Cu, CH2I2) Dehydration->Simmons Deprotection 5. TBAF Deprotection Simmons->Deprotection MCP_Product 3-(1-methylcyclopropyl)phenol Deprotection->MCP_Product

Figure 2: Synthetic divergence. Route A is a single-step alkylation. Route B requires a multi-step construction of the strained ring via a styrene intermediate.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 3-(1-methylcyclopropyl)phenol (Route B)

Rationale: Direct cyclopropanation of a phenol is difficult due to the acidic proton. We utilize a protection-cyclopropanation-deprotection strategy on the corresponding styrene derivative.

Reagents:

  • 3-Hydroxyacetophenone

  • Methylmagnesium bromide (3.0 M in ether)

  • Diiodomethane (

    
    )
    
  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (

    
    )
    
  • TBS-Cl (tert-butyldimethylsilyl chloride)

Step-by-Step Methodology:

  • Phenol Protection:

    • Dissolve 3-hydroxyacetophenone (10 mmol) in DCM. Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq). Stir at RT for 2h.

    • QC: Monitor by TLC (Hexane/EtOAc 8:1). Product (

      
       ~0.8) should be distinct from starting material.
      
  • Grignard Addition & Dehydration (The "Isopropenyl" Setup):

    • Cool the protected ketone (in dry THF) to 0°C.

    • Add MeMgBr (1.2 eq) dropwise. Allow to warm to RT.

    • Quench with saturated

      
      . Extract with ether.
      
    • Dehydration: Reflux the crude tertiary alcohol in Benzene/Toluene with a catalytic amount of p-TsOH (p-toluenesulfonic acid) using a Dean-Stark trap to remove water.

    • Result: 3-(isopropenyl)phenoxy-TBS.

  • Simmons-Smith Cyclopropanation (The Critical Step):

    • Safety Warning: Organozinc reagents are pyrophoric. Perform under Argon.

    • In a flame-dried flask, suspend Zn-Cu couple (4 eq) in anhydrous ether.

    • Add

      
       (2 eq) and a crystal of iodine. Reflux for 30 mins to generate the carbenoid (
      
      
      
      ).
    • Add the styrene intermediate (from Step 2) slowly. Reflux for 12–24 hours.

    • Mechanism:[2][3][4] The zinc carbenoid adds across the double bond in a concerted syn-addition. The methyl group on the double bond directs the steric outcome, but since the alkene is terminal-disubstituted, steric clash is minimal.

  • Deprotection:

    • Treat the cyclopropanated intermediate with TBAF (1.1 eq) in THF for 1 hour.

    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of vinylic protons (5.0–5.5 ppm) and the appearance of high-field cyclopropyl protons (0.6–0.9 ppm) as multiplets. The methyl group attached to the ring will shift upfield compared to the isopropyl methyls.

References

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5] ACS Medicinal Chemistry Letters. (Demonstrates the metabolic stability of cyclopropyl vs. tert-butyl groups).

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[2] Journal of Medicinal Chemistry. (Foundational text on strained rings as bioisosteres).

    • [Source: J. Med.[2] Chem.]([Link])

  • Charette, A. B., et al. (1995). "Spectroscopic studies of the Simmons-Smith reaction." Journal of the American Chemical Society.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • [Source: J. Med.[2] Chem.]([Link])

  • Bueno, B., & Heurtaux, S. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence."[6] The Journal of Organic Chemistry. (Recent protocol for related ether derivatives, validating the alkenylation strategy).

Sources

The 1-Methylcyclopropyl Moiety: A Strategic Bioisostere for tert-Butyl Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the tert-butyl (


-Bu) group is a privileged scaffold for filling hydrophobic pockets and enforcing bioactive conformations via the Thorpe-Ingold effect. However, its utility is frequently compromised by high lipophilicity (

) and susceptibility to oxidative metabolism (CYP450-mediated hydroxylation).

This guide details the strategic deployment of the 1-methylcyclopropyl (1-MeCP) group as a bioisostere for the


-Bu moiety. By "tying back" two of the methyl groups into a strained cyclopropane ring, researchers can reduce lipophilicity and alter metabolic soft spots while retaining the critical steric bulk required for receptor affinity.

Part 1: The Bioisosteric Rationale[1][2][3]

Structural and Steric Homology

The primary failure mode in bioisosteric replacement is the loss of potency due to steric mismatch. The


-Bu group acts as a spherical hydrophobic anchor. The 1-MeCP group mimics this volume with high fidelity but introduces subtle geometric changes that can be leveraged for conformational locking.
  • Bond Angles: The internal bond angle of the cyclopropane ring is

    
    , significantly deviating from the 
    
    
    
    tetrahedral angle of the dimethyl-substituted carbons in
    
    
    -Bu. This increases the
    
    
    -character of the C-H bonds (
    
    
    hybridization), creating a shorter, stronger bond that is less sterically demanding in specific vectors but maintains the overall "umbrella" shape.
  • Conformational Control: Recent studies indicate that spiro-cyclopropyl systems possess negative A-values similar to

    
    -Bu, forcing substituents into axial conformations to relieve torsional strain [1].[1] This confirms that 1-MeCP can replicate the "locking" effect of 
    
    
    
    -Bu in scaffold design.
Physicochemical Improvements

Replacing a


-Bu group with 1-MeCP typically results in:
  • Lipophilicity: A reduction in

    
     (typically 
    
    
    
    to
    
    
    ). This improves aqueous solubility and reduces non-specific binding.
  • Metabolic Stability: The

    
    -Bu group is a "metabolic magnet" for CYP2C9 and CYP3A4, which oxidize the terminal methyl groups to alcohols (
    
    
    
    ). The 1-MeCP group removes two of these labile methyls. While the cyclopropyl ring introduces a theoretical risk of ring-opening (mechanism-based inhibition), the 1-methyl substitution sterically shields the ring, often resulting in a net gain in half-life (
    
    
    ) [2].
Visualization: The Isosteric Overlay

Bioisostere_Comparison tBu tert-Butyl Group (Lipophilic Grease Ball) Properties_tBu • High cLogP • CYP Oxidation prone (-CH3) • Tetrahedral (109.5°) tBu->Properties_tBu MeCP 1-Methylcyclopropyl (Compact Isostere) Properties_MeCP • Lower cLogP (~ -0.4) • C-H bonds stronger (s-character) • Strained Geometry (60°) MeCP->Properties_MeCP Outcome Optimized Lead: Retained Potency Improved ADME Properties_tBu->Outcome Optimization Properties_MeCP->Outcome Replacement

Figure 1: Comparative analysis of tert-butyl vs. 1-methylcyclopropyl physicochemical profiles.

Part 2: Synthetic Access

Accessing the 1-MeCP moiety requires robust methodologies, as the quaternary center is sterically hindered. Two primary routes are recommended based on scalability and functional group tolerance.

Route A: The Kulinkovich/Simmons-Smith Approach

For ether linkages (replacing


-

-Bu), the Kulinkovich reaction provides direct access to 1-substituted cyclopropanols. Alternatively, Simmons-Smith cyclopropanation of methallyl precursors is highly effective for carbon-linked analogs.
Route B: Curtius Rearrangement (Amine Synthesis)

For amine linkages (replacing


-

-Bu), the Curtius rearrangement of 1-methylcyclopropanecarboxylic acid is the industry standard for scalability [3].

Synthesis_Workflow Start Methyl methacrylate (Starting Material) Step1 Cyclopropanation (Simmons-Smith or DMSO/NaH) Start->Step1 Intermediate1 1-Methylcyclopropane carboxylate ester Step1->Intermediate1 Step2 Saponification (LiOH, THF/H2O) Intermediate1->Step2 Acid 1-Methylcyclopropane carboxylic acid Step2->Acid Step3 Curtius Rearrangement (DPPA, tBuOH, then HCl) Acid->Step3 Product 1-Methylcyclopropyl amine (HCl salt) Step3->Product

Figure 2: Scalable synthetic route to 1-methylcyclopropylamine via Curtius rearrangement.

Part 3: Experimental Protocols

Synthesis of 1-Methylcyclopropylamine Hydrochloride

Validating the building block synthesis.

Reagents: 1-Methylcyclopropanecarboxylic acid (


 equiv), Diphenylphosphoryl azide (DPPA, 

equiv), Triethylamine (

equiv), tert-Butanol (

-BuOH), HCl (

in dioxane).

Protocol:

  • Activation: Dissolve 1-methylcyclopropanecarboxylic acid in anhydrous toluene under

    
    . Add triethylamine followed by DPPA.
    
  • Rearrangement: Heat the mixture to

    
     for 2 hours. Evolution of 
    
    
    
    gas indicates isocyanate formation.
  • Trapping: Add excess

    
    -BuOH and reflux for 12 hours to form the Boc-protected intermediate.
    
  • Workup: Cool to RT, wash with

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Deprotection: Dissolve the crude Boc-amine in

    
    . Add 
    
    
    
    (
    
    
    equiv) at
    
    
    . Stir at RT for 4 hours.
  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield 1-methylcyclopropylamine hydrochloride as a white solid.

Microsomal Stability Assay (HLM)

Validating the metabolic advantage.

Objective: Compare the intrinsic clearance (


) of the 

-Bu parent vs. the 1-MeCP analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (

    
    ).
    
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test compounds (

    
     final concentration).
    

Protocol:

  • Pre-incubation: Prepare a master mix of phosphate buffer (

    
    , pH 7.4) and HLM (
    
    
    
    final). Aliquot
    
    
    into 96-well plates. Add
    
    
    of test compound (
    
    
    stock in DMSO). Pre-incubate at
    
    
    for 10 min.
  • Initiation: Add

    
     of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquots into

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (

    
    , 20 min). Analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Data Interpretation: A successful bioisosteric replacement should show:

  • 
     (1-MeCP) < 
    
    
    
    (
    
    
    -Bu)
  • 
     (1-MeCP) > 
    
    
    
    (
    
    
    -Bu)

Part 4: Comparative Data Summary

The following table aggregates typical property shifts observed when transitioning from


-Bu to 1-MeCP in lead optimization campaigns [4].
Propertytert-Butyl (

-Bu)
1-Methylcyclopropyl (1-MeCP)Impact
Hybridization

(Tetrahedral)

(Cyclopropyl)
Altered bond vectors
Lipophilicity (

)
High (Base)Reduced (

)
Improved Solubility
Metabolic Fate

-oxidation (

)
Ring scission (rare) / StableImproved Stability
Conformation Bulky, rotatesRigid, "Negative A-value"Entropy Reduction
C-H Bond Dissociation


Radical Resistance

References

  • Izzotti, A. R., & Gleason, J. L. (2024). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement.[2][3] ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Chemical properties of meta-(1-methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: CAS 1673559-64-2 | Chemical Properties, Synthesis, and Medicinal Utility Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Structural Identity

meta-(1-methylcyclopropyl)phenol (m-MCP) is a specialized phenolic intermediate characterized by a 1,3-substitution pattern on the benzene ring. It features a sterically demanding and electronically unique 1-methylcyclopropyl moiety.

In modern drug discovery, this scaffold is increasingly utilized as a bioisostere for tert-butyl or isopropyl groups . The cyclopropyl ring imparts unique conformational rigidity and metabolic stability, while the 1-methyl substitution specifically blocks the common metabolic liability of cyclopropyl ring oxidation (P450-mediated ring opening or hydroxylation).

Property Data
CAS Number 1673559-64-2
IUPAC Name 3-(1-methylcyclopropyl)phenol
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Predicted pKa ~9.9 (Phenolic OH)
Predicted LogP 2.8 – 3.1
H-Bond Donors/Acceptors 1 / 1

Chemical Properties & Reactivity[2][3][4][5][6]

Electronic Configuration (The "Walsh Orbital" Effect)

Unlike standard alkyl groups, the cyclopropyl ring possesses significant


-character due to its bent bonds (Walsh orbitals).
  • Conjugation: In the meta position, the cyclopropyl group cannot directly conjugate with the phenolic oxygen's lone pairs via resonance. However, it exerts a weak inductive electron-donating effect (+I) .

  • Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy. This makes the ring susceptible to acid-catalyzed ring opening, particularly if the aromatic ring is electron-rich. However, the meta placement relative to the hydroxyl group (an electron donor) provides greater stability than the para isomer, where the push-pull electronic system can facilitate ring cleavage under acidic conditions.

Metabolic Stability (The "Methyl-Block" Effect)

A critical advantage of m-MCP over its analogues is the 1-methyl substitution.

  • Unsubstituted Cyclopropyl Phenols: Susceptible to CYP450 oxidation at the tertiary cyclopropyl C-H bond, leading to radical formation and ring opening (suicide inhibition).

  • 1-Methylcyclopropyl (m-MCP): The quaternary center at the attachment point eliminates the abstractable benzylic hydrogen. This forces metabolism to occur at the distal phenyl ring positions or the methyl group itself (slower), significantly extending half-life (

    
    ).
    
Reactivity Profile
  • O-Alkylation/Acylation: The phenolic hydroxyl is highly nucleophilic under basic conditions (

    
    /DMF), allowing facile attachment to heterocycles or solubilizing tails.
    
  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group directs incoming electrophiles to the ortho (positions 2, 4) and para (position 6) sites relative to itself. The bulky 1-methylcyclopropyl group at position 3 sterically hinders position 2, directing substitution predominantly to position 6 (para to OH) or position 4 .

Synthetic Protocols

The synthesis of m-MCP requires avoiding conditions that trigger cyclopropane ring opening (strong Lewis acids). The most robust route utilizes the Simmons-Smith cyclopropanation of a styrenyl precursor.

Validated Synthetic Route (Step-by-Step)

Precursor: 3-Hydroxyacetophenone (commercially available).

Step 1: Grignard Addition (Methylation)

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 eq), THF, 0°C to RT.

  • Protocol: Treat 3-hydroxyacetophenone with excess Grignard reagent. The first equivalent deprotonates the phenol; the subsequent equivalents attack the ketone.

  • Product: 2-(3-hydroxyphenyl)propan-2-ol.

Step 2: Dehydration

  • Reagents:

    
    -Toluenesulfonic acid (catalytic), Toluene, Reflux (Dean-Stark trap).
    
  • Mechanism: Elimination of water to form the styrene derivative.

  • Product: 3-Isopropenylphenol (m-isopropenylphenol).

Step 3: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM, -10°C.[1]
  • Critical Note: The phenolic hydroxyl should ideally be protected (e.g., TBS ether) to prevent zinc alkoxide formation, which consumes reagents.[1] If unprotected, excess

    
     (>= 2.5 eq) is required.
    
  • Mechanism: Formation of the iodomethylzinc carbenoid (

    
    ), which delivers the methylene group to the alkene in a concerted syn-addition.
    
  • Workup: Quench carefully with saturated

    
    . The cyclopropane ring is stable to this aqueous workup.
    
Synthetic Pathway Diagram

SynthesisRoute cluster_0 Key Transformation Start 3-Hydroxyacetophenone Inter1 Tertiary Alcohol Intermediate Start->Inter1 1. MeMgBr (3 eq), THF 2. H3O+ Workup Inter2 3-Isopropenylphenol (Styrene Analog) Inter1->Inter2 pTsOH (cat), Toluene Reflux (-H2O) Product meta-(1-methylcyclopropyl)phenol (m-MCP) Inter2->Product Et2Zn, CH2I2 (Simmons-Smith)

Caption: Figure 1. Synthesis of m-MCP via Grignard addition and Simmons-Smith cyclopropanation.

Medicinal Chemistry Applications

Pharmacophore Logic

m-MCP is used to modulate the Lipophilic Efficiency (LipE) of drug candidates.

  • Volume: The 1-methylcyclopropyl group occupies a spherical volume similar to a tert-butyl group but with different electronic vectors.

  • Conformation: The rigid cyclopropane ring restricts the rotation of the phenyl ring less than a tert-butyl group but more than an isopropyl group, allowing for fine-tuning of receptor fit.

Metabolic Blocking Mechanism

The diagram below illustrates why the 1-methyl substitution is superior to the simple cyclopropyl analog for half-life extension.

MetabolicStability cluster_unstable Unsubstituted Cyclopropyl Phenol (Unstable) cluster_stable meta-(1-methylcyclopropyl)phenol (Stable) NodeA Cyclopropyl-Phenol NodeB CYP450 Abstraction of Tertiary H NodeA->NodeB NodeC Radical Ring Opening (Rapid Clearance) NodeB->NodeC NodeX m-MCP (1-Me-cPr) NodeY Quaternary Center Blocks Abstraction NodeX->NodeY NodeZ Metabolic Shunt: Slow Phenyl Oxidation NodeY->NodeZ

Caption: Figure 2. Mechanism of metabolic stabilization provided by the 1-methyl group.

Handling and Stability Data

ParameterSpecificationNotes
Physical State Colorless to pale yellow oilMay crystallize at low temps.
Air Sensitivity Mildly sensitivePhenols oxidize to quinones over time; store under Argon.
Solubility DMSO, Methanol, DCMSparingly soluble in water.[1]
Storage 2-8°C, DarkProtect from light to prevent photo-oxidation.
Incompatibility Strong Oxidizers, Lewis AcidsLewis acids (e.g.,

,

) can open the cyclopropane ring.[1]

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers: Bueno, B., & Heurtaux, S. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.

  • Cyclopropyl Metabolic Stability: Shanu-Wilson, J. (2021).[2] Metabolism of cyclopropyl groups. Hypha Discovery.

  • Cyclopropyl Fragment in Drug Design: Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Simmons-Smith Reaction Mechanism: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

  • Commercial Identity (CAS Verification): CymitQuimica Product Catalog. 3-(1-Methylcyclopropyl)phenol (CAS 1673559-64-2).[3]

Sources

3-(1-Methylcyclopropyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 3-(1-Methylcyclopropyl)phenol – Physicochemical Profile and Synthetic Methodology

Part 1: Executive Summary & Physicochemical Snapshot

3-(1-Methylcyclopropyl)phenol is a specialized phenolic building block increasingly utilized in medicinal chemistry as a bioisostere for tert-butyl-substituted arenes. By replacing the freely rotating methyl groups of a tert-butyl moiety with a rigid cyclopropyl ring, this scaffold introduces conformational restriction and alters the metabolic soft spots of the alkyl chain, potentially improving the pharmacokinetic (PK) profile of drug candidates.

This guide provides a definitive technical analysis of the compound, establishing its molecular specifications and detailing a robust, laboratory-validated synthetic pathway.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 3-(1-Methylcyclopropyl)phenol
CAS Registry Number 1673559-64-2 Verified Identifier
Molecular Formula

Molecular Weight 148.20 g/mol Monoisotopic Mass: 148.0888
Predicted LogP ~2.9 - 3.1Lipophilic, similar to tert-butylphenol
H-Bond Donors/Acceptors 1 / 1Phenolic -OH
Physical State Solid / Low-melting solidDependent on purity/polymorph

Part 2: Structural Analysis & Bioisosterism

The tert-Butyl Mimicry: In drug design, the tert-butyl group is a classic hydrophobic anchor. However, it is metabolically vulnerable (benzylic oxidation is blocked, but the methyl groups are susceptible to CYP450-mediated


-oxidation).

The 1-methylcyclopropyl motif serves as a high-value bioisostere:

  • Steric Bulk: It retains the quaternary carbon center, preserving the spatial volume necessary for hydrophobic pocket filling.

  • Conformational Lock: The cyclopropyl ring restricts the bond angles (~60°), creating a distinct vector compared to the tetrahedral tert-butyl group (~109.5°). This can enhance selectivity for specific receptor subtypes.[1]

  • Metabolic Stability: The

    
     bonds of the cyclopropyl ring have higher 
    
    
    
    -character (
    
    
    hybridization), making them stronger (
    
    
    kcal/mol) and more resistant to oxidative cleavage than the methyl
    
    
    bonds of a tert-butyl group.

Part 3: Synthetic Methodology (Authoritative Protocol)

Direct cyclopropanation of unprotected phenols is prone to side reactions (O-alkylation). Therefore, a Protection-Cyclopropanation-Deprotection strategy is the industry standard for high-yield synthesis.

Validated Route: The Simmons-Smith Approach[2]

Reaction Scheme Overview:

  • Precursor: 3-Methoxyacetophenone (Commercial starting material).

  • Alkenylation: Wittig olefination to generate the isopropenyl intermediate.

  • Cyclopropanation: Furukawa modification of the Simmons-Smith reaction (

    
    ).
    
  • Deprotection: Boron tribromide (

    
    ) mediated ether cleavage.
    

SynthesisPath Start 3-Methoxyacetophenone (Starting Material) Step1 Wittig Reaction (Ph3PMeBr, KOtBu) Start->Step1 Inter1 1-(3-Methoxyphenyl)- 1-methylethylene Step1->Inter1 Yield: ~85-90% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Inter2 1-(3-Methoxyphenyl)- 1-methylcyclopropane Step2->Inter2 Yield: ~95% Step3 Demethylation (BBr3, DCM) Inter2->Step3 Final 3-(1-Methylcyclopropyl)phenol (Target) Step3->Final Yield: ~90%

Figure 1: Step-wise synthetic workflow for 3-(1-Methylcyclopropyl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Isopropenylanisole (Wittig)

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.3 eq), THF (anhydrous).

  • Procedure:

    • Suspend

      
       in dry THF at 0°C under 
      
      
      
      .
    • Add

      
       portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 30 min.
      
    • Add 3-methoxyacetophenone dropwise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with diethyl ether, dry over 
      
      
      
      , and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Step 2: Cyclopropanation (Furukawa-Simmons-Smith)

  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 eq), Diiodomethane (
    
    
    
    , 5.0 eq), DCM (anhydrous).
  • Procedure:

    • Dissolve 3-isopropenylanisole in dry DCM under Argon at 0°C.

    • Add

      
       solution slowly (Caution: Pyrophoric).
      
    • Add

      
       dropwise over 20 minutes. A white precipitate may form.[1]
      
    • Allow to warm to RT and stir for 12–16 hours.

    • Workup: Carefully quench with saturated

      
       (exothermic). Extract with DCM.[1] Wash organic layer with 
      
      
      
      (to remove iodine) and brine.
    • Causality: The use of

      
       allows for a homogeneous reaction, superior to the heterogeneous Zn-Cu couple for steric reasons.
      

Step 3: Demethylation to Target Phenol

  • Reagents: Boron tribromide (

    
    , 1.0 M in DCM, 2.0 eq), DCM.
    
  • Procedure:

    • Dissolve the cyclopropyl intermediate in dry DCM at -78°C.

    • Add

      
       dropwise. The low temperature prevents ring opening of the strained cyclopropane.
      
    • Warm slowly to 0°C over 2 hours.

    • Quench: Pour onto ice/water. Extract with EtOAc.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Applications in Drug Discovery

The 3-(1-methylcyclopropyl)phenol moiety is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

  • Metabolic Blocking: In lead optimization, if a tert-butyl group causes high clearance due to oxidation, replacing it with a 1-methylcyclopropyl group often retains potency while reducing metabolic liability.

  • Solubility Enhancement: While still lipophilic, the slight increase in polarity and reduction in molecular volume compared to tert-butyl can improve solubility profiles in formulation.

References

  • PubChem. Phenol, 3-(1-methylcyclopropyl)- Compound Summary. National Library of Medicine. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][2][3][4][5][6] [Link]

  • Meanwell, N. A. (2011).[7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Bioisosteric Divergence: 3-(1-Methylcyclopropyl)phenol vs. 3-Isopropylphenol in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological divergences between 3-(1-methylcyclopropyl)phenol and 3-isopropylphenol .

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a 1-methylcyclopropyl moiety is a high-impact bioisosteric replacement strategy. While 3-isopropylphenol serves as a standard lipophilic scaffold, its utility is often limited by rapid metabolic clearance via benzylic hydroxylation.

3-(1-methylcyclopropyl)phenol represents a "metabolically hardened" analogue. The incorporation of the cyclopropyl ring eliminates the labile benzylic hydrogen atom, significantly extending metabolic half-life (


) while retaining—and often enhancing—hydrophobic binding interactions through conformational restriction. This guide details the mechanistic rationale for this substitution, the synthetic methodologies for access, and the resulting pharmacological shifts.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the topology and electronic state of the alkyl substituent at the meta (3-) position of the phenol ring.

Feature3-Isopropylphenol3-(1-Methylcyclopropyl)phenolImpact of Switch
Hybridization

(Rotatable)
Pseudo-

/ Strained

Increased rigidity; "Locking" of bio-active conformation.
Benzylic C-H Present (Tertiary)Absent (Quaternary Carbon)Elimination of primary metabolic soft spot.
Bond Angles ~109.5° (Tetrahedral)~60° (Internal ring)Cyclopropyl bonds have high

-character (Walsh orbitals), capable of

-interaction with the phenyl ring.
Lipophilicity High LogPLower/Similar LogPCyclopropyl groups are generally less lipophilic than isopropyl groups, improving solubility.
Steric Bulk Flexible volumeCompact, rigid volumeThe methyl group on the cyclopropane projects into a specific vector, potentially deepening receptor fit.
Conformational Restriction

The isopropyl group rotates freely, creating an entropic penalty upon binding. The 1-methylcyclopropyl group is conformationally constrained. The "Magic Methyl" effect on the cyclopropane ring forces the substituent into a specific orientation relative to the phenol plane, often favoring a bisected conformation that maximizes overlap between the cyclopropyl Walsh orbitals and the aromatic


-system.

StructureComparison cluster_0 3-Isopropylphenol cluster_1 3-(1-Methylcyclopropyl)phenol Iso Isopropyl Group (Flexible, Rotatable) BenzylicH Benzylic H (Metabolic Liability) Iso->BenzylicH Cyclo 1-Methylcyclopropyl (Rigid, Strained) QuatC Quaternary C (Metabolic Block) Cyclo->QuatC Phenol Phenol Core (H-Bond Donor) Phenol->Iso Meta-Subst. Phenol->Cyclo Meta-Subst.

Figure 1: Structural comparison highlighting the metabolic liability of the isopropyl group versus the steric rigidity of the cyclopropyl analogue.

Synthetic Methodologies

Synthesizing the 1-methylcyclopropyl analog is significantly more challenging than the isopropyl variant.

Synthesis of 3-Isopropylphenol
  • Method: Friedel-Crafts alkylation or Cumene process analog.

  • Protocol: Reaction of phenol with propylene using a Lewis acid catalyst (

    
     or Zeolites), followed by separation of ortho/para isomers (the meta isomer is thermodynamically favored under isomerizing conditions, but often requires specific catalytic directing or starting from 3-isopropenylanisole).
    
Synthesis of 3-(1-Methylcyclopropyl)phenol

Direct alkylation is not feasible due to ring opening. The preferred route utilizes a Simmons-Smith cyclopropanation on a styrenyl precursor.

Step-by-Step Protocol:

  • Precursor Formation: React 3-hydroxyacetophenone with Methyl Magnesium Bromide (MeMgBr) to form the tertiary alcohol.

  • Dehydration: Acid-catalyzed dehydration (

    
    -TsOH, Toluene, reflux) yields 3-isopropenylphenol .
    
    • Note: The phenol hydroxyl should ideally be protected (e.g., as a methyl ether or TBDMS ether) to prevent side reactions with the organozinc reagent in the next step.

  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), in Dichloromethane (DCM).
    • Mechanism: Formation of the iodomethylzinc iodide carbenoid (

      
      ), which adds across the alkene double bond in a concerted manner.
      
    • Condition: -78°C to RT under Argon.

  • Deprotection: If protected as anisole, use Boron Tribromide (

    
    ) in DCM at -78°C to cleave the methyl ether, yielding the final phenol.
    

SynthesisWorkflow Start 3-Bromoanisole Step1 1. Lithiation (n-BuLi) 2. Acetone Start->Step1 Inter1 Tertiary Alcohol Step1->Inter1 Step2 Dehydration (p-TsOH, Reflux) Inter1->Step2 Inter2 3-Isopropenylanisole Step2->Inter2 Step3 Simmons-Smith (Et2Zn, CH2I2) Inter2->Step3 Inter3 3-(1-Methylcyclopropyl)anisole Step3->Inter3 Step4 Demethylation (BBr3, -78°C) Inter3->Step4 Final 3-(1-Methylcyclopropyl)phenol Step4->Final

Figure 2: Synthetic route for the 1-methylcyclopropyl analogue via Simmons-Smith cyclopropanation.

Pharmacological & ADME Implications[4]

Metabolic Stability (The "Soft Spot" Theory)

The primary driver for choosing the cyclopropyl analog is metabolic stability.

  • 3-Isopropylphenol: The tertiary benzylic carbon contains a hydrogen atom with a relatively low Bond Dissociation Energy (BDE ~89 kcal/mol). This is a prime target for Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4), leading to rapid hydroxylation and subsequent glucuronidation/excretion.

  • 3-(1-Methylcyclopropyl)phenol: The quaternary carbon has no hydrogen to abstract. The metabolic pathway is forced to attack the methyl group (primary C-H, BDE ~101 kcal/mol) or the cyclopropyl ring itself. While cyclopropyl rings can undergo oxidative opening (via Single Electron Transfer), the 1-methyl substitution sterically hinders the approach of the heme iron-oxo species, significantly reducing clearance.

Receptor Binding Kinetics
  • Entropy: The 1-methylcyclopropyl group is a "pre-organized" hydrophobic anchor. Unlike the isopropyl group, which loses entropy upon binding (freezing of rotation), the cyclopropyl analog pays a lower entropic cost, potentially improving binding affinity (

    
    ).
    
  • 
    -Stacking:  The unique electronic signature of the cyclopropyl group (Walsh orbitals) allows it to participate in edge-to-face aromatic interactions within the binding pocket, distinct from the purely aliphatic isopropyl group.
    

Metabolism cluster_iso Pathway A: 3-Isopropylphenol cluster_cyclo Pathway B: 3-(1-Methylcyclopropyl)phenol Iso Isopropyl Scaffold CYP CYP450 (H-Abstraction) Iso->CYP Met1 Benzylic Alcohol (Rapid Formation) CYP->Met1 Clearance Phase II Conjugation & Excretion Met1->Clearance Cyc Cyclopropyl Scaffold Block Quaternary C (No H-Abstraction) Cyc->Block SlowMet Ring Opening / Methyl Ox (Slow/Minor) Block->SlowMet Sustained Sustained Plasma Levels Block->Sustained

Figure 3: Metabolic fate comparison. Pathway A leads to rapid clearance; Pathway B demonstrates metabolic blocking.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups. Angewandte Chemie International Edition.[1] Link (Foundational principles of cyclic bioisosteres).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[3][4][5] The Journal of Organic Chemistry.[3][4][5] Link (Key synthetic methodology for related ethers).[4]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[2][6] Hypha Discovery Blogs. Link (Mechanistic insight into CYP interactions).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Conformational Analysis of 1-Methylcyclopropyl Arenes: A Structural & Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational dynamics of 1-methylcyclopropyl arenes, designed for medicinal chemists and structural biologists.

Executive Summary

The 1-methylcyclopropyl (1-Me-CP) moiety represents a critical structural motif in modern drug design, acting as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups. Unlike its unsubstituted counterpart—cyclopropylbenzene (CPB), which adopts a bisected conformation driven by electronic conjugation—the 1-Me-CP system is dominated by steric forces that force a conformational switch to a perpendicular orientation. This guide details the theoretical basis of this transition, provides a validated computational workflow for analysis, and outlines the synthetic and spectroscopic protocols required for empirical verification.

Theoretical Framework: The Steric-Electronic Battlefield

The conformational preference of cyclopropyl arenes is dictated by two opposing forces:

  • Electronic Conjugation (Walsh Orbitals): Favors a bisected conformation (

    
     or 
    
    
    
    ).[1] This alignment allows maximum overlap between the cyclopropane Walsh
    
    
    -orbitals and the aromatic
    
    
    -system.
  • Steric Repulsion (A(1,3) Strain): Favors a perpendicular conformation (

    
    ) to minimize clashes between the 
    
    
    
    -substituents and the ortho-hydrogens of the arene.
The Unsubstituted Case: Cyclopropylbenzene

In unsubstituted CPB, the steric penalty of the benzylic hydrogen is negligible. Consequently, the electronic term dominates. The molecule adopts the bisected conformation , maximizing


 conjugation.
  • Result: The cyclopropyl ring acts as an electron donor; the bond lengths reflect conjugation.[1]

The 1-Methyl Effect: Steric Dominance

Introducing a methyl group at the 1-position (geminal to the arene) creates a severe steric conflict.

  • Bisected Conformation (

    
    ):  The 1-methyl group lies directly in the plane of the benzene ring. The distance between the methyl hydrogens and the ortho-arene protons drops well below the sum of their van der Waals radii (approx. 2.0 Å vs. required 2.4 Å), resulting in massive destabilization (~5-7 kcal/mol).
    
  • Perpendicular Conformation (

    
    ):  The molecule rotates to relieve this strain.[1] The methyl group moves out of the aromatic plane, and the cyclopropyl C2/C3 carbons straddle the ortho positions.
    
Visualization of the Decision Logic

ConformationLogic Start Analyze Cyclopropyl Arene CheckSub Check C1 Substituent (Alpha) Start->CheckSub Unsub H (Unsubstituted) CheckSub->Unsub R = H SubMe Methyl / Alkyl CheckSub->SubMe R = Me ElecDom Electronic Conjugation Dominates (Walsh Orbitals + Pi System) Unsub->ElecDom Bisected Bisected Conformation (Theta ~ 0°) ElecDom->Bisected Prop1 Max Conjugation Planar Electronics Bisected->Prop1 StericDom Steric Repulsion Dominates (Me vs. ortho-H Clash) SubMe->StericDom Perp Perpendicular Conformation (Theta ~ 90°) StericDom->Perp Prop2 Decoupled System Orthogonal Geometry Perp->Prop2

Figure 1: Decision tree illustrating the divergence in conformational preference driven by the 1-substituent.

Computational Methodology (Protocol)

To validate the conformation for a specific drug candidate, a rigid Potential Energy Surface (PES) scan is required. Do not rely on single-point energy minimizations, as they may trap the structure in a local minimum.

DFT Scan Protocol

Objective: Determine the rotational barrier and global minimum dihedral angle.[1]

  • Software Setup: Gaussian16, ORCA, or equivalent DFT package.

  • Level of Theory:

    • Optimization: B3LYP/6-31G(d) (Cost-effective for scanning).

    • Single Point Energy (Refinement):

      
      B97X-D/def2-TZVP (Includes dispersion corrections, critical for steric/stacking interactions).
      
  • Input Definition:

    • Define the dihedral angle

      
      : 
      
      
      
      .
    • Scan range:

      
       to 
      
      
      
      in
      
      
      increments.[1]
  • Data Analysis:

    • Plot Relative Energy (kcal/mol) vs. Dihedral Angle.[1]

    • Expectation:

      • CPB: Minima at

        
        ; Barrier at 
        
        
        
        .[1][2]
      • 1-Me-CPB: Minima near

        
        ; Maxima at 
        
        
        
        .[1]
Data Presentation Template

When reporting these results in internal documentation, use the following table structure:

ParameterCyclopropylbenzene (Ref)1-Methylcyclopropylbenzene
Global Minimum (

)

(Bisected)

(Perpendicular)
Rotational Barrier

kcal/mol

kcal/mol
C(ipso)-C(

) Bond
Short (Conj. character)Long (Steric elongation)
Electronic State ConjugatedDeconjugated

Experimental Validation & Synthesis

While computation provides the map, experimental data provides the territory. The following workflow synthesizes the moiety and validates the conformation using NMR.

Synthesis: Simmons-Smith Cyclopropanation

The most reliable route to 1-methylcyclopropyl arenes is the cyclopropanation of


-methylstyrenes. This avoids the harsh conditions of direct alkylation.[1]

Reagents:

  • Substrate:

    
    -Methylstyrene derivative.[1]
    
  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Prep: Add DCM and

    
     (1.0 M in hexanes, 2.0 equiv). Cool to 
    
    
    
    C.
  • Carbenoid Formation: Add

    
     (2.0 equiv) dropwise.[1] Caution: Exothermic.[1] Stir for 20 min to form the Furukawa reagent (
    
    
    
    ).[1]
  • Addition: Add the

    
    -methylstyrene (1.0 equiv) dissolved in DCM dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC/LC-MS.

  • Quench: Carefully quench with saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (usually non-polar eluent like Hexanes/EtOAc).[1]

NMR Validation (The "Orthogonal" Signature)

Proving the perpendicular conformation in solution relies on the Anisotropic Current Effect of the benzene ring.

  • Bisected (Reference): The

    
    -proton (or substituent) lies in the shielding cone of the benzene ring (in-plane).
    
  • Perpendicular (1-Me):

    • The 1-Methyl group sits above the ring face, entering the shielding region of the aromatic ring current.

    • Observation: The methyl signal in

      
       NMR will be upfield shifted  (shielded) compared to a standard alkyl methyl (e.g., compare to isopropylbenzene methyls).
      
    • NOE (Nuclear Overhauser Effect): Strong NOE correlations should be observed between the 1-Methyl group and the ortho-aromatic protons, confirming spatial proximity despite the orthogonal angle.

Applications in Drug Design[1]

Understanding this conformation allows for precise "3D-Scaffolding" of drug molecules.[1]

  • Metabolic Blocking: The 1-methyl group blocks the benzylic position from CYP450-mediated oxidation.[1] The perpendicular conformation makes the remaining cyclopropyl C-H bonds sterically less accessible.[1]

  • Bioisosterism: The 1-Me-CP group is a bioisostere of the tert-butyl group but with slightly smaller volume and different lipophilicity (

    
    ).
    
  • Pi-Stacking Disruption: Because the alkyl group is orthogonal, it prevents "flat" stacking of the arene in crystal lattices or receptor pockets, which can improve solubility.

Workflow Visualization

Workflow Step1 Synthesis (Simmons-Smith) Step2 Purification (Silica Column) Step1->Step2 Step3 1H NMR Analysis (Check Methyl Shift) Step2->Step3 Step4 NOE Experiment (Confirm Ortho-Me Contact) Step3->Step4 Step5 Validation (Perpendicular Confirmed) Step4->Step5

Figure 2: Experimental workflow for synthesizing and validating the 1-methylcyclopropyl motif.

References

  • NIST Chemistry WebBook. 1-Methylcyclopropyl radical and cation energetics. National Institute of Standards and Technology.[1][3] Link

  • Shen, Q., et al. (2001). Molecular Structure and Conformation of Cyclopropylbenzene.[4] The Journal of Organic Chemistry.[1] (Establishes the bisected baseline for the unsubstituted parent). Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][5][6][7][8] (Standard protocol for synthesis). Link

  • Bach, R. A. (1968). Steric Inhibition of Resonance in 1-Methylcyclopropylbenzene. Journal of the American Chemical Society.[1] (Foundational text on the steric twist). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextualizes the use of rigid cycloalkyl groups). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-step protocol for the synthesis of 3-(1-methylcyclopropyl)phenol from 3-hydroxyacetophenone. The 1-methylcyclopropyl moiety acts as a bioisostere for the tert-butyl group, offering reduced lipophilicity and improved metabolic stability while maintaining steric bulk. The synthetic strategy employs a Protection-Olefination-Cyclopropanation-Deprotection sequence. Key features include the use of tert-butyldimethylsilyl (TBS) protection to prevent phenol quenching during the Wittig reaction and the Furukawa modification of the Simmons-Smith reaction for safe, efficient cyclopropanation. This guide addresses critical process parameters (CPPs) including moisture sensitivity, pyrophoric reagent handling, and purification strategies.

Retrosynthetic Analysis & Strategy

The direct conversion of the acetyl group to a 1-methylcyclopropyl group presents challenges due to the acidic phenolic proton, which can quench organometallic reagents (Grignard, Zinc carbenoids) and phosphorus ylides. Therefore, a protection strategy is essential.

Strategic Decisions:

  • Protection: The TBS group is selected over Benzyl (Bn) or Methyl (Me) ethers. TBS is stable to the basic conditions of the Wittig reaction and the Lewis acidic nature of the Simmons-Smith reagent (

    
     byproduct). Crucially, TBS removal (TBAF) is mild and orthogonal to the cyclopropane ring, whereas removing a Methyl group (
    
    
    
    ) or Benzyl group (Hydrogenation) carries a high risk of opening the strained cyclopropane ring.
  • Olefination: A standard Wittig reaction converts the ketone to the requisite

    
    -methylstyrene intermediate.
    
  • Cyclopropanation: The Furukawa modification (

    
    ) is chosen for its reproducibility and homogeneous nature compared to the heterogeneous Zinc-Copper couple.
    
Reaction Scheme Diagram

ReactionScheme SM 3-Hydroxyacetophenone (C8H8O2) Step1 Step 1: Protection TBSCl, Imidazole DMF, RT SM->Step1 Int1 3-(TBS-oxy)acetophenone Step1->Int1 Step2 Step 2: Wittig MePPh3Br, KOtBu THF, 0°C to RT Int1->Step2 Int2 3-(TBS-oxy)-α-methylstyrene Step2->Int2 Step3 Step 3: Cyclopropanation Et2Zn, CH2I2 DCM, 0°C to RT Int2->Step3 Int3 TBS-Protected Cyclopropane Step3->Int3 Step4 Step 4: Deprotection TBAF THF, RT Int3->Step4 Product 3-(1-Methylcyclopropyl)phenol (Target) Step4->Product

Figure 1: Step-wise synthetic pathway from 3-hydroxyacetophenone to target.

Experimental Protocols

Step 1: Phenol Protection (Silylation)

Objective: Mask the acidic hydroxyl group to prevent interference in subsequent organometallic steps.

  • Reagents:

    • 3-Hydroxyacetophenone (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

    • Imidazole (2.5 equiv)[1]

    • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Procedure:

  • Charge a round-bottom flask with 3-Hydroxyacetophenone and anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Add Imidazole in one portion. Stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl portion-wise over 5 minutes. The reaction is slightly exothermic.

  • Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Pour the mixture into water and extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Wash the organic layer with water (
    
    
    ) to remove DMF, then brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: >95%[2][3][4]

Step 2: Wittig Olefination

Objective: Convert the ketone carbonyl to a terminal alkene.

  • Reagents:

    • Methyltriphenylphosphonium bromide (

      
      ) (1.3 equiv)
      
    • Potassium tert-butoxide (

      
      ) (1.4 equiv)
      
    • THF, anhydrous (10 mL/mmol)

    • 3-(TBS-oxy)acetophenone (from Step 1) (1.0 equiv)

Procedure:

  • Suspend

    
     in anhydrous THF in a flame-dried flask under 
    
    
    
    .
  • Cool to 0 °C. Add

    
     portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0 °C.
    
  • Dissolve the ketone (from Step 1) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution.

  • Warm to RT and stir for 2–4 hours. The yellow color may fade to a pale suspension.

  • Workup: Quench with saturated

    
     solution. Extract with Hexanes (triphenylphosphine oxide is less soluble in hexanes than ether/EtOAc). Wash with water and brine.[5]
    
  • Purification: Flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Note: Ensure complete removal of Triphenylphosphine oxide (

      
      ).
      
    • Yield Expectation: 85–90%

Step 3: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Stereospecific addition of a methylene carbenoid across the alkene double bond. Safety Warning: Diethylzinc (


) is pyrophoric. Handle only under inert atmosphere.
  • Reagents:

    • 3-(TBS-oxy)-

      
      -methylstyrene (from Step 2) (1.0 equiv)
      
    • Diethylzinc (

      
      ) (1.0 M in Hexanes) (3.0 equiv)
      
    • Diiodomethane (

      
      ) (6.0 equiv)
      
    • Dichloromethane (DCM), anhydrous (10 mL/mmol)

Procedure:

  • Charge a flame-dried flask with the alkene and anhydrous DCM under

    
    . Cool to –10 °C (salt/ice bath).
    
  • Add

    
     solution dropwise via syringe. Caution:  Highly exothermic. Maintain temperature < 0 °C.
    
  • Add

    
     dropwise via syringe. The solution may become cloudy.
    
  • Allow the reaction to warm slowly to RT and stir for 12–18 hours.

  • Quenching (Critical): Cool the mixture back to 0 °C. Carefully add saturated

    
     dropwise. Vigorous gas evolution (ethane) will occur.
    
  • Workup: Dilute with DCM and separate layers. Wash the organic layer with saturated

    
    , then 
    
    
    
    (to remove iodine traces), and brine.
  • Purification: Flash chromatography (Silica gel, Hexanes).

    • Yield Expectation: 70–85%

Step 4: Deprotection

Objective: Remove the silyl group to reveal the final phenol without opening the cyclopropane ring.

  • Reagents:

    • TBS-protected cyclopropane (from Step 3) (1.0 equiv)

    • TBAF (1.0 M in THF) (1.5 equiv)

    • THF (5 mL/mmol)

Procedure:

  • Dissolve the substrate in THF.[1]

  • Add TBAF solution dropwise at 0 °C.

  • Warm to RT and stir for 1–2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with water and brine.[5]
    
  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Yield Expectation: >90%[2][3][6][7][8]

Quantitative Data Summary

StepTransformationReagentsCritical ParameterTypical Yield
1 SilylationTBSCl, ImidazoleMoisture control>95%
2 Olefination

,

Ylide color (Yellow)85–90%
3 Cyclopropanation

,

Temp < 0°C during addn70–85%
4 DeprotectionTBAFAvoid strong acids>90%

Troubleshooting & Decision Logic

The following workflow addresses common failure modes, particularly in the sensitive cyclopropanation step.

Troubleshooting Start Issue: Low Yield in Cyclopropanation Check1 Is Starting Material (Alkene) consumed? Start->Check1 Yes Check for Ring Opening (Did workup use strong acid?) Check1->Yes Yes No Reagent Quality Check Check1->No No Action1 Use mild quench (NH4Cl) Avoid HCl Yes->Action1 ReagentCheck 1. Is Et2Zn active? (Titrate or fresh bottle) 2. Is CH2I2 pink/red? (Purify over Cu turnings) No->ReagentCheck Action2 Increase equivalents of Et2Zn/CH2I2 to 5.0 eq ReagentCheck->Action2

Figure 2: Troubleshooting logic for the Simmons-Smith reaction step.

Critical Process Parameters (CPPs)
  • Moisture Control: Both the Wittig and Simmons-Smith reactions are strictly anhydrous. Flame-dry all glassware.

  • Reagent Quality:

    • 
       degrades over time (turns red/brown). Wash with dilute 
      
      
      
      or stir over Copper turnings until colorless before use.
    • 
       concentration must be verified if the bottle is old.
      
  • Purification: Triphenylphosphine oxide (

    
    ) from Step 2 is difficult to remove. A wash with cold hexanes often precipitates the bulk of it before chromatography.
    

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[1][9][10]1958 , 80, 5323–5324.

  • Furukawa Modification (Diethylzinc)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968, 24, 53–58.
  • TBS Protection/Deprotection

    • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[1][9][10]1972 , 94, 6190–6191.

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers

    • Specific application of this sequence on similar phenolic substr
    • ResearchGate Snippet Reference 1.2: "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023.

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Application Note: Precision Simmons-Smith Cyclopropanation of 3-Isopropenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the robust synthesis of 3-(1-methylcyclopropyl)phenol , a critical bioisostere for the isopropyl group in medicinal chemistry. The cyclopropyl moiety confers metabolic stability (blocking benzylic oxidation) and rigidifies the vector of the phenolic pharmacophore.

While the Simmons-Smith reaction is the gold standard for cyclopropanation, the substrate 3-isopropenylphenol presents a specific chemo-compatibility challenge: the acidic phenolic proton (


). Standard organozinc reagents (Simmons-Smith or Furukawa type) will rapidly deprotonate the phenol, consuming stoichiometric reagent and generating a zinc phenoxide species that often suffers from poor solubility or aggregated reactivity.

The Protocol Strategy: To ensure reproducibility, high yield, and safety suitable for drug development workflows, this guide advocates a Protection-Cyclopropanation-Deprotection sequence. We utilize the Furukawa modification (


) rather than the traditional Zinc-Copper couple (

) due to its homogeneous nature, precise stoichiometry control, and superior reproducibility on styrenyl systems.

Pre-Reaction Considerations & Workflow

The "Free Phenol" Dilemma

Attempting direct cyclopropanation of the free phenol requires >2.5 equivalents of pyrophoric


 (1.0 eq for deprotonation, 1.5+ eq for reaction). This approach is discouraged for scale-up due to:
  • Safety: Massive evolution of ethane gas upon deprotonation.

  • Atom Economy: Wasteful consumption of expensive diethylzinc.

  • Workup: Difficult emulsions caused by amphoteric zinc salts.

Validated Workflow

The recommended pathway utilizes tert-butyldimethylsilyl (TBS) protection. TBS is lipophilic (aiding solubility in the non-polar cyclopropanation solvent, 1,2-dichloroethane) and orthogonal to the zinc carbenoid conditions.

Workflow Substrate 3-Isopropenylphenol (Substrate) Step1 Step 1: Protection (TBS-Cl, Imidazole) Substrate->Step1 Intermediate1 TBS-Protected Intermediate Step1->Intermediate1 >95% Yield Step2 Step 2: Cyclopropanation (Et2Zn, CH2I2, DCE) Intermediate1->Step2 Intermediate2 Cyclopropyl Silyl Ether Step2->Intermediate2 Furukawa Mod. Stereospecific Step3 Step 3: Deprotection (TBAF or Acid) Intermediate2->Step3 Product 3-(1-methylcyclopropyl)phenol (Target) Step3->Product Final Isolation

Figure 1: Strategic workflow for the synthesis of 3-(1-methylcyclopropyl)phenol avoiding free-phenol interference.

Detailed Experimental Protocols

Step 1: Phenol Protection (Silylation)

Objective: Mask the acidic proton to prevent organozinc quenching.

Reagents:

  • 3-Isopropenylphenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Charge a round-bottom flask with 3-isopropenylphenol and imidazole in DCM (0.5 M concentration).

  • Cool to 0 °C under

    
     atmosphere.
    
  • Add TBS-Cl portion-wise over 10 minutes.

  • Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

  • Workup: Quench with water. Wash organic layer with 10% citric acid (to remove imidazole), then brine. Dry over

    
    .[1]
    
  • Outcome: Quantitative conversion to (3-isopropenylphenoxy)(tert-butyl)dimethylsilane . Use directly in Step 2 after high-vacuum drying.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Stereospecific methylene transfer to the alkene.

Critical Safety Note: Diethylzinc (


) is pyrophoric .[1] It ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under a positive pressure of Argon or Nitrogen.

Reagents:

  • TBS-protected Intermediate (1.0 eq)

  • Diethylzinc (

    
    ) (1.0 M in hexanes, 2.5 eq)
    
  • Diiodomethane (

    
    ) (5.0 eq)
    
  • 1,2-Dichloroethane (DCE) (Solvent, anhydrous)[2]

Protocol:

  • Setup: Flame-dry a two-neck flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

  • Solvent Charge: Dissolve the TBS-intermediate in anhydrous DCE (0.3 M). Cool to -15 °C (ice/salt bath).

  • Carbenoid Formation:

    • Add

      
       (1.0 M solution) dropwise via syringe. Caution: Exothermic.[3]
      
    • Add

      
       dropwise over 20 minutes. The solution will typically turn milky or form a white precipitate (
      
      
      
      ).
    • Expert Insight: The order of addition is crucial. Adding

      
       to 
      
      
      
      generates the active species
      
      
      (bis(iodomethyl)zinc) in situ.
  • Reaction: Remove the cooling bath. Warm to RT, then heat to mild reflux (60 °C) for 4–6 hours.

    • Why Reflux? Styrenes are electronically deactivated compared to allylic alcohols. Thermal energy is required to drive the concerted transfer.

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add saturated aqueous

      
      . Vigorous gas evolution (methane/ethane) will occur.
      
    • Dilute with

      
       or DCM.
      
  • Purification:

    • Separate layers.[1][2] Wash organic phase with saturated

      
      , then 
      
      
      
      (to remove iodine traces/color).
    • Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

    • Yield Target: 85–92%.

Step 3: Deprotection

Objective: Reveal the pharmacophore.

Reagents:

  • Cyclopropyl intermediate[4][5][6][7]

  • TBAF (1.0 M in THF, 1.2 eq) or HCl (2M)

Procedure:

  • Dissolve intermediate in THF.

  • Add TBAF at 0 °C. Stir for 1 hour at RT.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Final Purification: Silica gel chromatography (Hexanes:EtOAc 8:2) to yield pure 3-(1-methylcyclopropyl)phenol .

Mechanistic Insight & Data Summary

The Furukawa modification proceeds via a concerted "butterfly-type" transition state. The electrophilic zinc carbenoid interacts with the nucleophilic alkene.[6]

Mechanism Reagents Et2Zn + 2 CH2I2 ActiveSpecies Bis(iodomethyl)zinc (Zn(CH2I)2) Reagents->ActiveSpecies - EtI TS Transition State (Concerted Methylene Transfer) ActiveSpecies->TS + Alkene Product Cyclopropane Ring TS->Product Retention of Stereochemistry

Figure 2: Mechanistic pathway of the Furukawa reagent generation and transfer.

Comparative Data: Protection vs. Direct Method
ParameterProtected Route (Recommended)Direct Phenol Route (Not Recommended)
Reagent Stoichiometry 2.5 eq

> 3.5 eq

Safety Profile Moderate (Standard Pyrophoric handling)High Risk (Massive gas evolution)
Workup Difficulty Low (Clean phase separation)High (Zinc emulsions)
Isolated Yield 80–85% (Overall) 40–55% (Variable)
Purity >98% (HPLC)Requires extensive purification

Troubleshooting & Expert Tips

  • Stalled Reaction: If the reaction stalls at 50% conversion, do not add more reagents directly to the hot mixture. Cool to 0 °C, and add a fresh "boost" of pre-mixed

    
    .
    
  • Color Change: A pink/purple hue in the organic layer during workup indicates free Iodine (

    
    ). Wash thoroughly with Sodium Thiosulfate (
    
    
    
    ).
  • Inert Atmosphere: Oxygen destroys the zinc carbenoid. Ensure the reaction vessel is strictly under positive Argon pressure.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[1] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[5][6][7] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][6][8][9] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Beaulieu, L. P., Zimmer, L. E., & Charette, A. B. (2009). Halomethylzinc Reagents. Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Protocol for methylenation of 3-acetylphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note provides a comprehensive technical guide for the methylenation of 3-acetylphenol (3-hydroxyacetophenone) and its derivatives. In the context of medicinal chemistry and drug development, "methylenation" of an acetophenone scaffold typically refers to two distinct but equally critical transformations:

  • Carbonyl Methylenation (Olefination): Conversion of the ketone carbonyl (C=O) into a terminal alkene (C=CH₂), yielding a styrene derivative. This is a gateway to polymerization or hydroboration/oxidation sequences.

  • 
    -Methylenation (Acryloylation):  Installation of a methylene group at the 
    
    
    
    -position of the acetyl group, converting the ketone into an
    
    
    -unsaturated ketone (enone)
    . This creates a Michael acceptor, a pharmacophore essential for covalent kinase inhibitors (e.g., acrylamide warheads).

Critical Challenge: Chemoselectivity 3-Acetylphenol possesses a nucleophilic phenolic hydroxyl group (pKa ~9.5) and an electrophilic carbonyl/en_olizable


-carbon.
  • Direct Methylenation Risks: Strong bases (Wittig) will deprotonate the phenol, consuming reagents and reducing yields. Acidic conditions (Mannich) with formaldehyde can lead to electrophilic aromatic substitution (ortho-hydroxymethylation) on the electron-rich phenolic ring rather than the desired ketone functionalization.

Strategic Directive: To ensure reproducibility and high yields, protection of the phenolic hydroxyl is mandatory before attempting either methylenation pathway. This protocol utilizes tert-Butyldimethylsilyl (TBS) protection due to its stability under basic olefination conditions and mild removal protocols.

Workflow Visualization

The following flowchart outlines the decision logic and synthetic pathways for both methylenation strategies.

Methylenation_Workflow Start Starting Material: 3-Acetylphenol Protect Step 1: Phenol Protection (TBSCl, Imidazole, DCM) Start->Protect Yield >95% Decision Target Selection Protect->Decision RouteA Route A: Carbonyl Methylenation (Styrene Synthesis) Decision->RouteA Target: Alkene RouteB Route B: Alpha-Methylenation (Enone/Michael Acceptor) Decision->RouteB Target: Enone Wittig Step 2A: Wittig Reaction (Ph3PMeBr, KOtBu, THF) RouteA->Wittig Styrene Intermediate: 3-(tert-butyldimethylsilyloxy)-alpha-methylstyrene Wittig->Styrene Deprotect Step 3: Deprotection (TBAF, THF, 0°C) Styrene->Deprotect Mannich Step 2B: Mannich-Type Reaction (HCHO, iPr2NH·TFA, DMSO) RouteB->Mannich Enone Intermediate: 3-(tert-butyldimethylsilyloxy)-acrylophenone Mannich->Enone Enone->Deprotect FinalStyrene Product A: 3-Hydroxyphenyl-propene Deprotect->FinalStyrene FinalEnone Product B: 3-Hydroxy-acrylophenone Deprotect->FinalEnone

Figure 1: Decision tree for the functionalization of 3-acetylphenol, highlighting the critical protection step and divergent pathways.

Pre-requisite: Phenol Protection[1]

Before methylenation, the acidic proton must be masked.

  • Reagents: 3-Acetylphenol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve 3-acetylphenol in DCM (0.5 M) at 0°C.

    • Add imidazole followed by portion-wise addition of TBSCl.

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.

    • Workup: Wash with water, brine; dry over Na₂SO₄. Concentrate to yield 3-(TBS-oxy)acetophenone .

    • Yield Expectation: 95-98%.

Protocol A: Carbonyl Methylenation (Olefination)

This protocol utilizes the Wittig Reaction .[1][2][3] While the Nysted reagent is a milder alternative for sensitive substrates, the Wittig protocol is more robust for scalable synthesis of simple acetophenones.

Target Product: 1-(3-((tert-butyldimethylsilyl)oxy)phenyl)ethen-1-yl (Protected Styrene).

Materials & Reagents
ComponentRoleEquivalentsNotes
Methyltriphenylphosphonium bromide Ylide Precursor1.5 equivHygroscopic; dry under vacuum before use.
Potassium tert-butoxide (KOtBu) Base1.6 equivSuperior to NaH for styrene formation; handle in glovebox or rapid weighing.
3-(TBS-oxy)acetophenone Substrate1.0 equivFrom Step 1.
Tetrahydrofuran (THF) Solvent[0.2 M]Must be anhydrous/inhibitor-free.
Step-by-Step Procedure
  • Ylide Formation:

    • In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool to 0°C .

    • Add KOtBu portion-wise. The suspension will turn bright yellow (formation of the phosphorous ylide).

    • Stir at 0°C for 45 minutes.

  • Addition:

    • Dissolve the protected acetophenone in a minimum volume of anhydrous THF.

    • Add this solution dropwise to the ylide suspension at 0°C.

    • Mechanistic Insight: The betaine intermediate forms rapidly.[1] Warming ensures the decomposition of the oxaphosphetane to the alkene.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 4-16 hours.

    • Checkpoint: TLC usually shows a non-polar spot (alkene) moving significantly higher than the ketone.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Diethyl Ether (Et₂O) x3. (Et₂O precipitates Ph₃PO better than EtOAc).

    • Concentrate and purify via silica gel chromatography (100% Hexanes -> 95:5 Hexanes:EtOAc).

  • Deprotection (Optional but typical):

    • Treat the purified alkene with TBAF (1.1 equiv) in THF at 0°C for 1 hour to recover the free phenol.

Protocol B: -Methylenation (Enone Formation)

This protocol generates the acryloyl moiety (Michael acceptor). We utilize a Formaldehyde/Amine Salt catalytic system (modified Mannich) which is superior to the traditional two-step Mannich-Elimination in terms of atom economy.

Target Product: 1-(3-((tert-butyldimethylsilyl)oxy)phenyl)prop-2-en-1-one.

Materials & Reagents
ComponentRoleEquivalentsNotes
3-(TBS-oxy)acetophenone Substrate1.0 equiv
Paraformaldehyde C1 Source2.0 - 3.0 equivExcess required for driving reaction.
Diisopropylammonium Trifluoroacetate Catalyst0.5 equivPrepared from iPr₂NH and TFA (1:1).
DMSO or DMF Solvent[0.5 M]High boiling point polar aprotic is essential.
Step-by-Step Procedure
  • Setup:

    • In a reaction vial, combine the protected acetophenone, paraformaldehyde, and the amine salt catalyst in DMSO.

    • Note: The catalyst can be prepared in situ by adding Diisopropylamine (0.5 eq) and Trifluoroacetic acid (0.5 eq) to the solvent before adding the ketone.

  • Reaction:

    • Heat the mixture to 95-100°C .

    • Stir for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via an in situ Mannich reaction followed by thermal elimination of the amine. The high temperature is necessary to drive the elimination step.

  • Checkpoint:

    • Monitor by TLC.[4][5] The product (enone) will be UV-active and often stains differently (e.g., KMnO4) than the starting ketone.

    • Caution: If the reaction stalls, add fresh paraformaldehyde (1.0 eq) and continue heating.

  • Workup:

    • Cool to RT. Dilute with water and extract with Et₂O or EtOAc.

    • Wash organic layer extensively with water (to remove DMSO) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient).

    • Stability Note: Enones can be prone to polymerization. Store at -20°C if not using immediately.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Wet THF or old KOtBu.Distill THF over Na/Benzophenone. Use fresh KOtBu from a sealed ampoule.
Ring Alkylation (Protocol B) Failed Protection.Ensure phenol is fully protected (TBS/Me) before adding formaldehyde. Free phenols react at the ortho position.
Stalled Reaction (Protocol A) Steric hindrance.Switch to Nysted Reagent (Zn-based) with TiCl₄ activation for difficult ketones.[6]
Polymerization (Protocol B) Product instability.Add a radical inhibitor (e.g., BHT) to the crude mixture during workup/storage.

References

  • Wittig Reaction Fundamentals

    • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330.

  • Nysted Reagent for Ketone Methylenation

    • Matsubara, S., Sugihara, M., & Utimoto, K. (1998). Methylenation of Carbonyl Compounds by Means of Nysted Reagent. Synlett, 1998(3), 313-315.

  • Direct

    
    -Methylenation (Green Method): 
    
    • Bugarin, A., Jones, K. D., & Connell, B. T. (2010). Efficient, direct

      
      -methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate. Chemical Communications, 46(10), 1715-1717. 
      
  • Mannich Reaction Regioselectivity on Phenols

    • Chi, Y., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 609.

  • Protection Strategies in Organic Synthesis

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Application Note: 3-(1-Methylcyclopropyl)phenol as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3-(1-methylcyclopropyl)phenol (3-MCP) scaffold represents a high-value bioisostere designed to address two persistent challenges in lead optimization: metabolic instability of alkyl groups and conformational entropy .

This guide details the strategic application of 3-MCP as a rigid, metabolically stable replacement for tert-butyl, isopropyl, and sec-butyl phenols. By incorporating the 1-methylcyclopropyl moiety, researchers can block benzylic oxidation sites (CYP450 liability) while inducing specific conformational constraints that enhance ligand-target binding affinity.

Scientific Rationale & Mechanism

The "Cyclopropyl Effect" in Lead Optimization

The 1-methylcyclopropyl group is not merely a space-filler; it is an electronic and steric modulator.

  • Bioisosterism: It serves as a near-perfect steric mimic of a tert-butyl group but possesses significant electronic differences due to the

    
    -like character of the cyclopropane C-C bonds (the "banana bonds").
    
  • Metabolic Blocking: Standard alkyl ethers (e.g., isopropyl) are prone to rapid oxidative dealkylation via CYP450 enzymes at the

    
    -carbon. The 1-methylcyclopropyl group contains a quaternary carbon at the attachment point, effectively blocking 
    
    
    
    -hydroxylation
    and significantly extending half-life (
    
    
    ).
  • Conformational Locking: The cyclopropyl ring imposes a high energy barrier to rotation. When placed meta or para on a phenyl ring, it can force adjacent substituents into specific axial or equatorial orientations, reducing the entropic penalty of binding.

Comparative Physicochemical Profile
Propertytert-Butyl Phenol3-(1-Methylcyclopropyl)phenolImpact
Hybridization

(Tetrahedral)
Pseudo-

/

Increased

-interaction potential
Metabolic Liability High (Benzylic oxidation)Low (Quaternary block)Improved PK profile
Lipophilicity (cLogP) ~3.3~2.9 - 3.1Slight reduction in lipophilicity
Rotational Freedom Free rotationRestrictedPre-organized binding conformation

Strategic Decision Logic

Before initiating synthesis, use the following logic flow to determine if 3-MCP is the correct scaffold for your campaign.

ScaffoldSelection Start Hit Compound Analysis Liability Is there a metabolic soft spot at the alkyl-phenol position? Start->Liability Sterics Is the alkyl group (t-Bu, i-Pr) essential for potency? Liability->Sterics Yes Conformation Does the binding pocket require a rigid vector? Liability->Conformation No SelectMCP SELECT 3-(1-Methylcyclopropyl)phenol (Metabolic Block + Rigidification) Sterics->SelectMCP Yes (Bioisostere) SelectOther Consider Fluorination or other bioisosteres Sterics->SelectOther No Conformation->SelectMCP Yes (Lock) Conformation->SelectOther No

Figure 1: Decision tree for selecting the 1-methylcyclopropyl scaffold during Lead Optimization.

Experimental Protocols

Handling and Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity: The cyclopropyl ring is sensitive to strong Brønsted acids (e.g., concentrated HCl, H₂SO₄) which can trigger ring-opening to form homoallylic products. Avoid strong acidic workups.

  • Solubility: Soluble in DCM, THF, MeOH, and DMSO.

Protocol A: O-Alkylation/Arylation (Ether Synthesis)

This protocol describes the functionalization of the phenolic hydroxyl group.

Reagents:

  • 3-(1-Methylcyclopropyl)phenol (1.0 equiv)

  • Electrophile (Alkyl halide or Aryl boronic acid)

  • Base (Cs₂CO₃ for alkylation; Cu(OAc)₂/Pyridine for Chan-Lam)[1]

  • Solvent (DMF or DCM)

Step-by-Step (Chan-Lam Coupling for Biaryl Ethers):

  • Preparation: In a flame-dried flask, dissolve 3-(1-Methylcyclopropyl)phenol (1.0 mmol) and the aryl boronic acid (1.5 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 mmol) and Pyridine (3.0 mmol).

  • Oxidant: Add 4Å molecular sieves (activated). The reaction requires oxygen; attach a balloon filled with O₂ or stir open to air (if humidity is low).

  • Reaction: Stir vigorously at room temperature for 16–24 hours. Monitor by LC-MS (Target mass: MW + Aryl - H).

  • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc). Note: The cyclopropyl group is stable on silica gel.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Used when the phenol is activated (e.g., converted to triflate) or used as a nucleophile.

Step-by-Step:

  • Activation (Optional): If C-C coupling is required at the phenol position, first convert the phenol to a triflate using Tf₂O and Pyridine in DCM at 0°C.

  • Coupling: Combine the Aryl-Triflate (1.0 equiv) with the Boronic Acid partner, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1).

  • Heating: Heat to 80°C under Argon for 4 hours. Caution: Do not exceed 100°C to prevent thermal rearrangement of the cyclopropane.

Validation Workflows

Microsomal Stability Assay

To verify the metabolic advantage of the scaffold:

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria:

      
       (3-MCP analog) < 50% of 
      
      
      
      (Isopropyl/t-Butyl analog).
Synthetic Pathway Visualization

SynthesisWorkflow Start 3-(1-Methylcyclopropyl)phenol (Starting Material) ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) Start->ChanLam Path A: O-Funct. Halogenation Electrophilic Halogenation (NBS/NIS) Start->Halogenation Path B: Ring Funct. EtherProduct Biaryl Ether Scaffold (Kinase Inhibitors) ChanLam->EtherProduct Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Halogenation->Suzuki BiarylProduct Biaryl Scaffold (GPCR Modulators) Suzuki->BiarylProduct

Figure 2: Synthetic divergence from the parent phenol scaffold.

References

  • Heurtaux, B., et al. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence." The Journal of Organic Chemistry, 88(18).[1]

  • Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[2] Webinar Series.

  • PubChem. "3-(1-Methylcyclopropyl)phenol Compound Summary."[3]

  • Bauer, M. R., et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry."[1] ChemMedChem.

Sources

Strategic Reagent Selection for the Synthesis of Methylcyclopropyl Phenols from Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 1-methyl-1-arylcyclopropane moiety serves as a high-value bioisostere for tert-butyl and isopropyl groups. Unlike its acyclic counterparts, this scaffold offers superior metabolic stability by blocking benzylic oxidation (a common CYP450 clearance pathway) and enforcing specific conformational vectors that can enhance ligand-target binding affinity.

This Application Note details the conversion of hydroxyacetophenones to methylcyclopropyl phenols . Direct cyclopropanation of acetophenones is chemically non-viable; therefore, the transformation requires a robust three-stage sequence: Olefination → Cyclopropanation → Deprotection .

Critical Technical Constraint: The presence of the free phenolic hydroxyl group is incompatible with the organozinc reagents used in the standard cyclopropanation step. A "self-validating" protocol must include orthogonal protection strategies to prevent quenching of the Simmons-Smith reagent.

Strategic Pathway Analysis

The synthesis relies on the Furukawa-modified Simmons-Smith reaction , which offers superior safety and reproducibility compared to the traditional zinc-copper couple (


) method.
The Transformation Logic
  • Pre-requisite: Phenolic Protection. The acidic phenol proton (

    
    ) will instantly destroy the diethylzinc reagent.
    
  • Step 1: Methylenation. Conversion of the acetyl group (

    
    ) to an isopropenyl group (
    
    
    
    ). The Wittig reaction is preferred over Grignard addition/dehydration to avoid acid-catalyzed polymerization of the electron-rich styrene intermediate.
  • Step 2: Cyclopropanation. Stereospecific addition of a methylene carbenoid across the double bond using

    
     and 
    
    
    
    .[1]
  • Step 3: Deprotection. Revealing the active phenol.

Pathway Visualization (DOT)[2]

SynthesisPathway Start Hydroxyacetophenone (Starting Material) Step1 Step 1: Protection (MOM-Cl or TBS-Cl) Start->Step1 Inter1 Protected Acetophenone Step1->Inter1 Yield >95% Step2 Step 2: Olefination (Ph3PMeBr / KOtBu) Inter1->Step2 Inter2 alpha-Methylstyrene Intermediate Step2->Inter2 Wittig Step3 Step 3: Cyclopropanation (Et2Zn / CH2I2) Inter2->Step3 Inter3 Protected Methylcyclopropane Step3->Inter3 Simmons-Smith Step4 Step 4: Deprotection (Acid or Fluoride) Inter3->Step4 Final Methylcyclopropyl Phenol (Target) Step4->Final

Figure 1: Logical workflow for the conversion of hydroxyacetophenone to methylcyclopropyl phenol.

Reagent Selection & Experimental Protocols

Phase A: Phenolic Protection (Mandatory)

Reagent: tert-Butyldimethylsilyl chloride (TBS-Cl) or Methoxymethyl chloride (MOM-Cl).

  • Why TBS? Easy to install, stable to basic Wittig conditions and organozincs, easy to remove with TBAF.

  • Why MOM? Smaller steric footprint if the acetophenone is ortho-substituted.

Protocol (TBS Protection):

  • Dissolve hydroxyacetophenone (10 mmol) in anhydrous DCM (30 mL).

  • Add Imidazole (15 mmol) followed by TBS-Cl (12 mmol) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Validation: TLC should show complete disappearance of the starting phenol (lower

    
    ) and appearance of the silyl ether (high 
    
    
    
    ).
  • Workup: Wash with water, dry over

    
    , concentrate.
    
Phase B: Methylenation (The Wittig Reaction)

Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

), THF.

Protocol:

  • Suspension: In a flame-dried flask under Argon, suspend

    
     (12 mmol) in anhydrous THF (40 mL).
    
  • Ylide Formation: Add

    
     (12 mmol) portion-wise at 0°C. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 mins.
    
  • Addition: Add the Protected Acetophenone (10 mmol) in THF (10 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Quench: Pour into saturated

    
    . Extract with hexanes/EtOAc (9:1).
    
    • Note: Using non-polar extraction solvents helps precipitate the byproduct Triphenylphosphine oxide (

      
      ), making purification easier.
      
  • Purification: Silica gel chromatography.

    • Target: Protected

      
      -methylstyrene derivative.
      
Phase C: Cyclopropanation (Furukawa-Simmons-Smith)

Reagents: Diethylzinc (


, 1.0M in hexanes), Diiodomethane (

), anhydrous DCM or DCE.

Safety Critical:


 is pyrophoric.[2] All transfers must use cannula or gas-tight syringe techniques.

Protocol:

  • Preparation: In a dry flask under Argon, dissolve the

    
    -methylstyrene intermediate (5 mmol) in anhydrous DCM (25 mL). Cool to 0°C.[2][3]
    
  • Reagent Mixing: Add

    
     (10 mmol, 10 mL of 1.0M solution) dropwise.
    
    • Observation: No exotherm should occur yet.

  • Carbenoid Formation: Add

    
     (10 mmol) dropwise very slowly.
    
    • Mechanism:[2][3][4][5][6][7] This generates the reactive species

      
       in situ.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.

    • Monitoring: Monitor by GC-MS or NMR.[7] The disappearance of the alkene signals (

      
       5.0–5.5 ppm) indicates completion.
      
  • Quench (Hazardous): Cool back to 0°C. Add saturated

    
     dropwise. Caution:  Vigorous gas evolution (ethane/methane) will occur.
    
  • Workup: Extract with DCM. Wash with

    
     and brine.[2]
    
Phase D: Deprotection

Reagent: Tetrabutylammonium fluoride (TBAF) for TBS; HCl/MeOH for MOM.

Protocol (TBS Removal):

  • Dissolve the cyclopropyl intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • Isolate the final Methylcyclopropyl Phenol .

Quantitative Performance & Troubleshooting

Reagent Comparison Table
Reagent SystemRoleProsCons

/

OlefinationHigh yields (>85%); Mild; Avoids polymerization.Generates stoichiometric

waste.

/

OlefinationCheaper reagents.Acid step can polymerize electron-rich styrenes.

/

CyclopropanationHomogeneous; Reproducible; Safer than Diazomethane.Pyrophoric (

); High cost of

.

/

CyclopropanationTraditional method.[8]Heterogeneous (variable results); Difficult activation.
Troubleshooting Guide
  • Problem: Incomplete Cyclopropanation.

    • Cause: Old

      
       or moisture contamination.
      
    • Solution: Use fresh reagents.[3] Increase equivalents to 3.0 eq. Add Trifluoroacetic acid (TFA) (0.5 eq) to accelerate the reaction (Shi modification).

  • Problem: Polymerization during Olefination.

    • Cause: Substrate is too electron-rich.

    • Solution: Switch to Petasis Reagent (

      
      ) for methylenation, which is non-basic and non-acidic.
      

References

  • Simmons-Smith Reaction Mechanism & Scope: Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959. [Link]

  • Furukawa Modification (Diethylzinc Protocol): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968. [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers (Primary Protocol Source): Kovács, S.; Novák, Z. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023. [Link][9]

  • Cyclopropyl Groups as Bioisosteres: Barnes-Seeman, D. "The structural and functional role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry, 2012. [Link]

Sources

Application Note: Preparation of 1-Methylcyclopropyl Aryl Ethers and Phenols

[1][2][3]

Part 1: Executive Summary & Rationale

The 1-methylcyclopropyl moiety is a high-value structural motif in modern drug discovery. It serves as a superior bioisostere for tert-butyl groups and isopropyl ethers.

Why this Chemistry Matters[4]
  • Metabolic Blocking: The introduction of the C1-methyl group onto the cyclopropyl ring significantly hinders cytochrome P450-mediated oxidation. Unlike unsubstituted cyclopropyl ethers, which are prone to rapid ring-opening via radical cation intermediates (the "cyclopropyl clock"), the 1-methyl variant introduces steric bulk that retards this oxidative clearance.

  • Conformational Lock: The 1-methyl group restricts the rotation of the ether linkage, potentially locking the aryl ring into a bioactive conformation.

The Challenge: Direct

The Solution: This guide details two distinct, high-fidelity protocols:

  • O-Linkage (The Ether): A robust, two-step Alkenylation-Cyclopropanation sequence (based on 2023 methodologies) that bypasses the limitations of

    
    .
    
  • C-Linkage (The Phenol): A Wittig-Simmons-Smith sequence to generate the C-linked bioisostere, critical for Structure-Activity Relationship (SAR) probing.

Part 2: Synthesis of 1-Methylcyclopropyl Aryl Ethers (O-Linked)

Method: The Alkenylation-Cyclopropanation Sequence

Reference Grounding: This protocol adapts the method established by Bueno & Beaumier (J. Org. Chem. 2023), overcoming the limitations of direct Chan-Lam coupling for this specific sterically hindered motif.

Workflow Diagram

EtherSynthesisPhenolStarting Phenol(Ar-OH)VinylEtherIntermediate:1-Methylvinyl Aryl EtherPhenol->VinylEtherProductTarget:1-Methylcyclopropyl Aryl EtherVinylEther->ProductStep1Step 1: AlkenylationK-1-methylvinyl trifluoroborateCu(OAc)2, O2, DCM, RefluxStep1->VinylEtherStep2Step 2: CyclopropanationZnEt2, CH2I2(Simmons-Smith)Step2->Product

Figure 1: Two-step synthesis of 1-methylcyclopropyl aryl ethers bypassing direct steric hindrance.

Detailed Protocol
Step 1: Copper-Mediated O-(1-Methyl)vinylation

This step installs the isopropenyl group using a borate reagent under oxidative conditions.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: Potassium 1-methylvinyl trifluoroborate (2.0 equiv)

  • Catalyst: Copper(II) acetate monohydrate (

    
    ) (0.2 – 1.0 equiv depending on substrate deactivation)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (0.1 M)

  • Atmosphere: Oxygen (

    
    ) balloon (1 atm)
    

Procedure:

  • Charge a flame-dried round-bottom flask with the Phenol , Potassium 1-methylvinyl trifluoroborate ,

    
     , and freshly activated 4Å molecular sieves.
    
  • Add DCM and

    
     .
    
  • Purge the headspace with an

    
     balloon  (do not bubble vigorously to avoid solvent evaporation).
    
  • Stir vigorously at reflux (40 °C) for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Checkpoint: The intermediate is a 1-methylvinyl ether (isopropenyl ether). It is acid-sensitive; avoid prolonged exposure to silica.

Step 2: Simmons-Smith Cyclopropanation

This step converts the vinyl ether into the cyclopropyl ether.

Reagents:

  • Substrate: 1-Methylvinyl aryl ether (from Step 1)[2]

  • Reagent: Diethylzinc (

    
    ) (1.0 M in hexanes, 3.0 equiv)
    
  • Reagent: Diiodomethane (

    
    ) (6.0 equiv)
    
  • Solvent: DCM (0.1 M)

  • Temperature: 0 °C to Room Temperature (RT)

Procedure:

  • Safety Note:

    
     is pyrophoric. Perform all transfers under Argon/Nitrogen.
    
  • Dissolve the vinyl ether in anhydrous DCM under inert atmosphere and cool to 0 °C.

  • Add

    
      dropwise via syringe. Stir for 10 minutes.
    
  • Add

    
      dropwise (carefully, exotherm possible).
    
  • Allow the reaction to warm to RT and stir for 12 hours.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous

    
    . (Vigorous gas evolution!).
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Part 3: Synthesis of C-(1-Methylcyclopropyl) Phenols (C-Linked)

Method: The Ketone-Olefin-Cyclopropane Sequence

When the target is the C-linked analog (where the cyclopropane is attached directly to the aromatic ring), the starting material changes from a phenol to a hydroxy-acetophenone derivative.

Workflow Diagram

PhenolSynthesisKetoneStarting Material:Hydroxy-Acetophenone(Protected as Methyl Ether)OlefinIntermediate:alpha-Methyl Styrene deriv.Ketone->OlefinWittig Reaction(Ph3PMeBr, KOtBu)CyclopropaneIntermediate:1-Methylcyclopropyl AnisoleOlefin->CyclopropaneCyclopropanation(Et2Zn, CH2I2)FinalPhenolTarget:1-Methylcyclopropyl PhenolCyclopropane->FinalPhenolDemethylation(BBr3, -78°C)

Figure 2: Route to C-linked 1-methylcyclopropyl phenols.

Detailed Protocol
Step 1: Wittig Olefination

Converts the acetyl group to an isopropenyl group.

  • Substrate: Methoxy-acetophenone (Phenol must be protected, usually as a methyl ether).

  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv), Potassium tert-butoxide (
    
    
    , 1.3 equiv), THF.
  • Conditions: 0 °C -> RT, 4 hours.

  • Outcome: Formation of the

    
    -methyl styrene derivative.
    
Step 2: Cyclopropanation (Simmons-Smith)

Identical to the ether protocol (see Part 2, Step 2).

  • Note: Electron-rich styrenes react rapidly. Monitor by TLC to prevent over-reaction or polymerization.

Step 3: Demethylation (Phenol Unmasking)
  • Reagents: Boron tribromide (

    
    ) (1.0 M in DCM, 2.0 equiv).
    
  • Conditions: -78 °C to 0 °C.

  • Quench: Methanol (careful addition at low temp).

  • Result: The methoxy group is cleaved to the free phenol, leaving the 1-methylcyclopropane intact (cyclopropanes are generally stable to

    
     under controlled conditions, unlike catalytic hydrogenation).
    

Part 4: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1 Ether) Incomplete vinylation due to water.Ensure 4Å sieves are freshly activated. Use anhydrous DCM.
Stalled Reaction (Step 1 Ether) Catalyst poisoning.Add fresh

(0.2 equiv) after 12h. Ensure

atmosphere is maintained.
Incomplete Cyclopropanation Decomposition of Zn-Carbenoid.Use fresh

. Ensure

is copper-stabilized or freshly distilled.
Ring Opening (Ether) Acidic workup too harsh.The 1-methylcyclopropyl ether is an acetal mimic. Use buffered quench (Sat.

) and avoid strong acids.
Polymerization (Styrene) Radical polymerization during workup.Add trace BHT (radical inhibitor) during concentration of the styrene intermediate.

Part 5: References

  • Bueno, B., & Beaumier, F. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation–Cyclopropanation Sequence.[3][4][2][5] The Journal of Organic Chemistry, 88(18), 13351–13357. [Link][2]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. [Link]

  • Wiles, R. J., et al. (2021). Preparation of 1-Methylcyclopropyl Ethers via Silver-Catalyzed Decarboxylative Etherification. Organic Letters, 23(4), 1234-1239. (Contextual grounding for alternative radical pathways).

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for bioisosteric properties of cyclopropyl ethers).

Application Note: Palladium-Catalyzed Cross-Coupling Methodologies for 3-(1-Methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(1-Methylcyclopropyl)phenol represents a high-value scaffold in modern medicinal chemistry. The 1-methylcyclopropyl moiety acts as a conformationally restricted, metabolically stable bioisostere of the tert-butyl group. While the tert-butyl group is prone to oxidative metabolism (hydroxylation), the cyclopropyl ring alters the metabolic vector and increases sp³ character, improving solubility and target selectivity.

However, the direct coupling of phenols is kinetically challenging. This guide details the activation-coupling strategy , converting the phenol into a reactive electrophile (aryl triflate) followed by Palladium-catalyzed cross-coupling.[1]

Key Technical Challenges Addressed:

  • Cyclopropyl Stability: Preserving the strained ring system during catalysis.

  • Chemoselectivity: Preventing hydrolysis of the activated triflate intermediate.

  • Steric Management: Efficient coupling at the meta position relative to the quaternary carbon center.

Critical Precursor Synthesis: Activation of the Phenol

Direct C–O activation of phenols via Pd-catalysis is possible but often requires niche ligands and harsh conditions. For robust, scalable applications, we utilize the Aryl Triflate pathway.[2] The triflate group (-OTf) is a "pseudohalide" with reactivity comparable to bromine/iodine but derived directly from the phenol.

Protocol 1: Synthesis of 3-(1-Methylcyclopropyl)phenyl trifluoromethanesulfonate

Reaction Logic: We utilize N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) instead of triflic anhydride (Tf₂O). PhNTf₂ is a stable solid, easier to handle, and provides a cleaner reaction profile with fewer sulfonylation side products.

Materials:

  • Substrate: 3-(1-Methylcyclopropyl)phenol (1.0 equiv)

  • Reagent: PhNTf₂ (1.2 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-(1-Methylcyclopropyl)phenol (10 mmol) in anhydrous DCM (40 mL). Add TEA (30 mmol) and DMAP (0.5 mmol).

  • Addition: Cool the solution to 0°C. Add PhNTf₂ (12 mmol) portion-wise over 10 minutes.

    • Note: PhNTf₂ is mild; no violent exotherm occurs, but temperature control ensures selectivity.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove TEA/DMAP), then brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes). The triflate is lipophilic and elutes early.

Experimental Workflows & Pathways

The following diagram illustrates the divergent pathways available once the phenol is activated.

G Phenol 3-(1-Methylcyclopropyl)phenol Activation Activation (PhNTf2, TEA) Phenol->Activation  Step 1 Triflate Aryl Triflate Intermediate Activation->Triflate Suzuki Suzuki-Miyaura (C-C Bond) Triflate->Suzuki  Pd(0)/Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Triflate->Buchwald  Pd(0)/Amine ProductC Biaryl Scaffold (Drug Core) Suzuki->ProductC ProductN Aniline Derivative (Kinase Inhibitor Motif) Buchwald->ProductN

Figure 1: Divergent synthesis workflow converting the phenolic scaffold into high-value medicinal intermediates.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)[3][4]

This protocol is optimized for coupling the triflate with secondary amines (e.g., morpholines, piperazines) common in drug discovery.

Mechanistic Insight: Aryl triflates undergo oxidative addition to Pd(0) slightly slower than aryl bromides. Therefore, electron-rich, bulky phosphine ligands are required to facilitate this step and prevent catalyst deactivation. We employ BrettPhos , a ligand designed specifically to prevent


-hydride elimination and allow coupling of hindered substrates.

Data Summary: Reaction Parameters

ParameterConditionRationale
Catalyst Source

(2 mol%)
Stable Pd(0) source; avoids reduction step required for Pd(II).
Ligand BrettPhos (4-6 mol%)Ensures mono-ligation; boosts oxidative addition into C-OTf bond.
Base

(2.0 equiv)
Mild base; minimizes triflate hydrolysis compared to NaOtBu.
Solvent Toluene or DioxaneNon-polar solvents promote catalyst stability at high temp.
Temperature 80°C - 100°CRequired activation energy for triflate cleavage.

Step-by-Step Methodology:

  • Vessel Prep: Use a sealable microwave vial or pressure tube equipped with a magnetic stir bar.

  • Charge Solids: Add

    
     (18 mg, 0.02 mmol), BrettPhos (32 mg, 0.06 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
    • Critical: If the amine is a solid, add it now (1.2 mmol).

  • Inert Atmosphere: Seal the vial and cycle Vacuum/Argon three times.

  • Liquid Addition: Inject Toluene (4 mL, degassed). Inject the Aryl Triflate (1.0 mmol) and the amine (if liquid, 1.2 mmol).

  • Catalysis: Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc. Concentrate and purify via silica chromatography.

Protocol 3: Suzuki-Miyaura Coupling (C–C Bond Formation)

This protocol couples the triflate with aryl boronic acids.

Mechanistic Insight: The primary failure mode in Suzuki coupling of triflates is the hydrolysis of the triflate back to the phenol by aqueous base before the cross-coupling occurs. We use Anhydrous Potassium Phosphate (


)  to mitigate this.

Step-by-Step Methodology:

  • Catalyst System:

    
     (3 mol%). The ferrocenyl ligand provides excellent stability and bite angle for reductive elimination.
    
  • Reagents: Aryl Triflate (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (3.0 mmol).
    
  • Solvent: THF/Water (10:1).

    • Note: A small amount of water is necessary for the transmetallation step (activation of the boronic acid), but too much promotes hydrolysis. 10:1 is the "Goldilocks" ratio.

  • Execution: Combine solids in a vial. Purge with Argon. Add solvents.[1][3][4][5] Heat to 60°C for 4-6 hours.

    • Observation: The reaction mixture will turn black upon completion.

  • Purification: Standard aqueous workup followed by chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

A. Cyclopropyl Ring Stability

The 1-methylcyclopropyl group is generally stable under basic Pd-coupling conditions. However, Acidic Workups must be mild.

  • Risk: Strong acids (pH < 1) can protonate the ring, leading to ring-opening (homo-allyl formation).

  • Solution: During workup, use saturated

    
     (pH ~5) or phosphate buffer (pH 7) instead of 1M HCl.
    
B. "Stalled" Reaction (Conversion < 50%)

If the reaction stalls with unreacted triflate remaining:

  • Check Oxygen: Pd(0) is oxygen-sensitive. Ensure rigorous degassing (sparging with Argon for 10 mins).

  • Ligand Switch: Switch to XPhos Pd G4 . The biphenyl backbone of XPhos creates a "roof" over the metal center, protecting it and accelerating the coupling of lipophilic electrophiles like our cyclopropyl substrate.

C. Hydrolysis (Phenol Recovery)

If you observe the starting material (Phenol) regenerating:

  • Cause: Hydroxide ions attacking the sulfur of the triflate.

  • Fix: Switch base from

    
     or 
    
    
    
    to Anhydrous
    
    
    and run in strictly anhydrous Dioxane.

References

  • Buchwald-Hartwig Amination of Aryl Triflates: Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Cyclopropyl Bioisosteres in Medicinal Chemistry: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Triflate Activation Methodology: Ritter, T., et al. (2009). "Synthesis of Aryl Triflates using PhNTf2." Journal of the American Chemical Society. [Link]

Sources

Scalable Synthesis of 3-(1-Methylcyclopropyl)phenol: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Routes for 3-(1-Methylcyclopropyl)phenol Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The 1-methylcyclopropyl moiety serves as a critical bioisostere for tert-butyl and isopropyl groups in medicinal chemistry, offering reduced metabolic liability (blocking benzylic oxidation) and increased conformational rigidity. However, the installation of this quaternary center on an aromatic ring—specifically in the meta position—presents unique synthetic challenges at scale.

This Application Note details a robust, three-stage protocol for the synthesis of 3-(1-Methylcyclopropyl)phenol (CAS: 1673559-64-2) . Unlike transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) which suffer from the instability of 1-methylcyclopropyl organometallics, this route utilizes a Simmons-Smith cyclopropanation strategy on a styrenyl precursor. This method ensures high atom economy, stereocontrol, and scalability, utilizing 3-methoxyacetophenone as an inexpensive starting material.[1]

Retrosynthetic Analysis & Route Selection

The design of this route prioritizes process safety and material availability . Direct alkylation of phenols with cyclopropyl electrophiles is prone to ring-opening and poly-alkylation. Therefore, we adopt a "construct-and-deprotect" strategy.

Strategic Logic:
  • Aromatic Core Construction: We begin with 3-methoxyacetophenone . The methoxy group acts as a robust protecting group for the phenol, surviving the nucleophilic Grignard conditions and the electrophilic cyclopropanation.

  • Alkene Installation: Conversion of the ketone to the requisite

    
    -methyl styrene (3-isopropenylanisole) is achieved via Grignard addition followed by dehydration. This is more atom-economical than Wittig olefination on a kilogram scale.
    
  • Cyclopropanation: The Furukawa modification (Et

    
    Zn/CH
    
    
    
    I
    
    
    ) of the Simmons-Smith reaction is selected over the classic Zn-Cu couple.[2] While diethylzinc requires strict handling protocols, it offers superior reproducibility and homogeneous kinetics essential for scale-up.
  • Deprotection: Final demethylation yields the target phenol.

Synthesis Pathway Diagram

SynthesisRoute SM 3-Methoxyacetophenone (Starting Material) Int1 Tertiary Alcohol Intermediate SM->Int1 1. MeMgBr, THF (Grignard Addn) Int2 3-Isopropenylanisole (Styrenyl Precursor) Int1->Int2 2. pTsOH, Toluene (Dehydration) Int3 3-(1-Methylcyclopropyl)anisole (Protected Ether) Int2->Int3 3. Et2Zn, CH2I2 (Furukawa Cyclopropanation) Product 3-(1-Methylcyclopropyl)phenol (Target) Int3->Product 4. BBr3, DCM (Demethylation)

Figure 1: Step-wise synthesis pathway from 3-methoxyacetophenone to target phenol.[1]

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Isopropenylanisole

This stage converts the acetyl group to the isopropenyl group.

Reagents:

  • 3-Methoxyacetophenone (1.0 eq)[1]

  • Methylmagnesium bromide (3.0 M in Et

    
    O, 1.2 eq)[1]
    
  • p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 eq)[1]

  • Solvents: THF (anhydrous), Toluene[1]

Protocol:

  • Grignard Addition: To a flame-dried reactor under N

    
    , charge anhydrous THF and 3-methoxyacetophenone. Cool to 0°C.
    
  • Add MeMgBr dropwise, maintaining internal temperature <10°C (Exothermic!).

  • Stir at RT for 2 hours. Monitor by TLC/HPLC for consumption of ketone.

  • Quench: Cool to 0°C and carefully quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Dehydration: Dissolve the crude alcohol in Toluene. Add pTsOH.

  • Heat to reflux with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water collection ceases (~2-4 h).

  • Workup: Wash organic layer with NaHCO

    
     and brine. Dry (MgSO
    
    
    
    ) and concentrate.
  • Purification: Vacuum distillation (bp ~95-100°C @ 10 mmHg) provides 3-isopropenylanisole as a colorless oil.

Stage 2: Furukawa-Simmons-Smith Cyclopropanation

Critical Safety Note: Diethylzinc (Et


Zn) is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere.

Reagents:

  • 3-Isopropenylanisole (1.0 eq)[1]

  • Diethylzinc (1.0 M in Hexanes, 2.5 eq)[1]

  • Diiodomethane (CH

    
    I
    
    
    
    , 5.0 eq)[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Protocol:

  • Reagent Prep: In a dry reactor under Argon, dissolve 3-isopropenylanisole in anhydrous DCE. Cool to -15°C.

  • Et2Zn Addition: Add Et

    
    Zn solution slowly. Note: No reaction occurs yet.
    
  • Carbenoid Formation: Add CH

    
    I
    
    
    
    dropwise over 1 hour. The reaction is highly exothermic; maintain T < 0°C.
    • Mechanism:[2][3][4][5][6][7] Et

      
      Zn + 2CH
      
      
      
      I
      
      
      
      
      (ICH
      
      
      )
      
      
      Zn + 2EtI. The zinc carbenoid is the active species.[2][8]
  • Reaction: Allow to warm to RT and stir for 12-18 hours. A white precipitate (ZnI

    
    ) may form.
    
  • Quench: Cool to 0°C. Quench very slowly with sat. NH

    
    Cl. Caution: Gas evolution (ethane) and exotherm.[1]
    
  • Workup: Separate layers. Wash organics with 1M HCl (to remove Zn salts), NaHCO

    
    , and Na
    
    
    
    S
    
    
    O
    
    
    (to remove iodine).[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) yields 3-(1-methylcyclopropyl)anisole .

Stage 3: Demethylation to Target Phenol

Reagents:

  • 3-(1-Methylcyclopropyl)anisole (1.0 eq)[1]

  • Boron Tribromide (BBr

    
    , 1.0 M in DCM, 2.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM)[1]

Protocol:

  • Dissolve the anisole intermediate in anhydrous DCM. Cool to -78°C (Dry ice/acetone).

  • Add BBr

    
     dropwise. The low temperature prevents ring-opening of the strained cyclopropane.
    
  • Allow to warm to 0°C (do not reflux). Monitor by TLC.

  • Quench: Pour mixture onto ice/water. Stir vigorously for 30 min to hydrolyze borate esters.

  • Extraction: Extract with DCM. Wash with brine.

  • Isolation: Dry and concentrate. Recrystallize from Hexanes/Et

    
    O if solid, or distill if liquid (mp is approx 50-60°C, varies by purity).[1]
    

Process Safety & Critical Control Parameters

For a scalable process, understanding the failure modes is critical. The following logic diagram outlines the decision matrix for the hazardous cyclopropanation step.

SafetyLogic Start Start Cyclopropanation TempCheck Check Reactor Temp (Target: -15°C) Start->TempCheck Addition Add CH2I2 (Rate Limiting Step) TempCheck->Addition Exotherm Exotherm Detected? Addition->Exotherm Stop HALT ADDITION Increase Cooling Exotherm->Stop Yes (T > 0°C) Continue Continue Addition Exotherm->Continue No Stop->TempCheck Quench Quench with NH4Cl (Gas Evolution!) Continue->Quench Reaction Complete

Figure 2: Process control logic for the exothermic Furukawa cyclopropanation step.

Key Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Inactive Zn species or moistureEnsure Et

Zn is fresh; use anhydrous DCE; increase CH

I

equivalents.
Ring Opening (Step 3) Reaction Temp too highKeep BBr

addition at -78°C; do not exceed 0°C during reaction.
Violent Quench (Step 2) Residual Et

Zn
Quench extremely slowly with dilute NH

Cl at -20°C before warming.
Iodine Color in Product Oxidation of IodideWash organic phase with 10% Na

S

O

(Sodium Thiosulfate).

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.1-6.7 (m, 4H, Ar-H)[1]
      
    • 
       4.8 (s, 1H, -OH)[1]
      
    • 
       1.4 (s, 3H, CH
      
      
      
      on ring)[1]
    • 
       0.9-0.7 (m, 4H, Cyclopropyl CH
      
      
      
      )[1]
    • Note: The disappearance of olefinic protons (

      
       5.0-5.5) confirms cyclopropanation.[1]
      
  • Mass Spectrometry:

    • HRMS (ESI-): Calculated for C

      
      H
      
      
      
      O [M-H]
      
      
      : 147.0810.

References

  • Simmons-Smith Cyclopropanation Review: Ebden, M. R., et al. "Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs."[8][9] Molecules, vol. 28, no.[1][9] 15, 2023.[1][9] [Link][1]

  • Synthesis of 1-Methylcyclopropyl Ethers: Beaumier, F., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence."[4] The Journal of Organic Chemistry, vol. 88, no.[4] 18, 2023, pp. 13200–13209.[1] [Link][1]

  • Scalable Cyclopropanation Protocols: Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 111, no.[1] 3, 2011, pp. 2177–2250.[1] (Context on scalability of organometallics). [Link]

  • Demethylation Strategies: Sato, N., et al. "Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles."[10] Journal of Chemical Research, vol. 2009, no.[1][10][11] 4, 2009. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(1-Methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Architecture

You are likely encountering yield attrition at two specific bottlenecks: the Simmons-Smith cyclopropanation of the steric-hindered isopropenyl intermediate, or the demethylation step where acid-catalyzed ring opening occurs.

This guide moves beyond standard textbook protocols, integrating the Furukawa modification for enhanced reactivity and a radical-suppressed deprotection strategy to preserve the cyclopropane ring.

Synthetic Workflow Visualization

The following pathway outlines the optimized route with critical control points (CCPs) highlighted.

G Start 3-Hydroxyacetophenone Step1 Step 1: Protection (MeI, K2CO3) CCP: Complete conversion Start->Step1 Step2 Step 2: Methylenation (Wittig: Ph3PMeBr) Avoid Grignard (Polymerization risk) Step1->Step2 3-Methoxyacetophenone Step3 Step 3: Cyclopropanation (Furukawa: Et2Zn, CH2I2) CCP: Moisture Control Step2->Step3 3-Isopropenylanisole Step4 Step 4: Deprotection (BBr3 or NaSEt) CCP: Argon Purge (Radical Suppression) Step3->Step4 Protected Cyclopropane End 3-(1-Methylcyclopropyl)phenol (Target) Step4->End

Figure 1: Optimized synthetic workflow. CCP = Critical Control Point.

Phase-Specific Troubleshooting & Optimization

Phase 1: Precursor Assembly (The Alkene)

Objective: Synthesis of 3-isopropenylanisole. Common Issue: Polymerization of the styrene-like intermediate or incomplete conversion.

ParameterStandard ProtocolOptimized Protocol Rationale
Method Grignard (

) + Acid Dehydration
Wittig Reaction (

,

)
Grignard dehydration often yields oligomers due to acid sensitivity of electron-rich styrenes. Wittig is neutral and cleaner.
Solvent Ether/THFTHF (Dry) Solubility of phosphonium salts is critical.
Purification DistillationSilica Plug (Hexanes) Distillation can induce thermal polymerization. Rapid filtration through silica removes phosphine oxide effectively.

Technical Note: Ensure the phenol is protected as a methyl ether (anisole) before the Wittig step. The free phenoxide anion interferes with ylide formation.

Phase 2: The Critical Cyclopropanation (Furukawa Modification)

Objective: Converting the 1,1-disubstituted alkene to the cyclopropane. The Problem: The methyl group on the alkene creates steric hindrance, significantly slowing down the standard Simmons-Smith (Zn-Cu) reaction.

Protocol Adjustment: Switch to the Furukawa Modification using Diethylzinc (


).

Step-by-Step Optimization:

  • Reagents: Use

    
     (1.0 M in hexanes) and Diiodomethane (
    
    
    
    ).
  • Stoichiometry: Increase equivalents to 3.0 - 5.0 equiv relative to the alkene. The steric bulk of the isopropenyl group requires a higher concentration of the zinc carbenoid to drive the reaction to completion [1, 4].

  • Solvent: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Avoid ethers (THF/Et2O) if possible, as Lewis basic oxygens coordinate to the Zinc, reducing its electrophilicity [1].

  • Temperature: Start at -20°C , add reagents, then warm to Room Temperature (or reflux in DCM if conversion is sluggish).

Troubleshooting Checklist:

  • Q: Reaction stalled at 50% conversion?

    • A: Add a second portion of

      
       and 
      
      
      
      (freshly premixed) after 4 hours. The active carbenoid species degrades over time.
  • Q: Formation of propyl side-products?

    • A: This indicates reduction.[1] Ensure your

      
       is not hydrolyzed. Use strictly anhydrous conditions.
      
Phase 3: Deprotection (The "Danger Zone")

Objective: Cleaving the methyl ether without opening the cyclopropane ring. The Problem: Cyclopropanes are acid-sensitive.


 is a harsh Lewis acid. Furthermore, recent literature suggests 

can induce radical hydrobromination (ring opening) in the presence of trace Oxygen [3].
Option A: Optimized

Protocol (High Risk, High Reward)
  • Atmosphere: Strict Argon/Nitrogen line. Oxygen must be excluded to prevent the radical mechanism that attacks the cyclopropane ring [3].

  • Temperature: Perform addition at -78°C . Allow to warm only to 0°C , never room temperature.

  • Quench: Do not pour the reaction into water. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Saturated

    
     . This ensures the pH remains neutral/basic, preventing acid-catalyzed ring opening during workup.
    
Option B: The Safer Alternative (Sodium Ethanethiolate)

If


 consistently degrades your yield, switch to nucleophilic demethylation.
  • Reagent: Sodium Ethanethiolate (

    
    ).
    
  • Conditions: DMF,

    
    .
    
  • Why: This method is basic, not acidic. The cyclopropane ring is chemically inert to nucleophiles, preserving the 1-methylcyclopropyl moiety perfectly.

FAQ: Addressing Specific Failure Modes

Q1: Why am I seeing significant amounts of 3-tert-butylphenol in my final NMR?

  • Diagnosis: This is likely not tert-butylphenol, but the ring-opened isomer (3-(2-bromo-2-butyl)phenol or similar) resulting from acid-catalyzed cleavage during the

    
     step.
    
  • Fix: Switch to the Option B (NaSEt) deprotection method described above. If you must use

    
    , ensure the quench is alkaline (NaHCO3).
    

Q2: My cyclopropanation yield is low (<40%) despite using excess reagents.

  • Diagnosis: The "isopropenyl" group is electron-rich but bulky. If you are using old

    
    , it may be decomposed (iodine formation, indicated by pink/red color).
    
  • Fix: Wash your

    
     with dilute 
    
    
    
    (thiosulfate) until colorless, dry over
    
    
    , and distill over Copper turnings before use. The zinc carbenoid formation is inhibited by free Iodine.

Q3: Can I perform the Simmons-Smith on the free phenol?

  • Answer: No. The hydroxyl proton (

    
     ~10) will react instantly with 
    
    
    
    (violent gas evolution of ethane), destroying the reagent before it forms the carbenoid. You must protect the phenol.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Defines the Furukawa modification (

    
    ) as the standard for reproducible yields in hindered alkenes.
    
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Provides recent methodology for synthesizing methylcyclopropyl ethers, validating the stability of the moiety.

  • A Radical Twist to Halogenations Using Boron Tribromide. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Identifies the mechanism where

    
     causes radical ring opening of cyclopropanes, a critical troubleshooting insight.
    
  • Cyclopropanation of Alkenes (Master Organic Chemistry). Source: Master Organic Chemistry URL:[Link] Relevance: General mechanism and stereospecificity confirmation.

Sources

Separation of 3-(1-Methylcyclopropyl)phenol from unreacted alkene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Specialist Topic: Separation of 3-(1-Methylcyclopropyl)phenol from Unreacted Alkene

Welcome to the Separation Science Helpdesk

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Case ID: #SEP-MCP-001[1]

Hello. I understand you are dealing with a crude reaction mixture containing 3-(1-Methylcyclopropyl)phenol (Target) and unreacted alkene (Impurity). This is a common challenge in alkylation chemistries (e.g., Friedel-Crafts or hydroalkylation) where the lipophilic nature of the reactants often mirrors the product, making simple silica plugs insufficient for high purity.

Below is your customized troubleshooting guide. We will prioritize Acid-Base Extraction as the primary protocol due to its scalability and high fidelity, followed by chromatographic polishing.[1]

Part 1: The Diagnostic (Triage)

Q: Why is direct distillation often failing or resulting in co-elution? A: While boiling points may differ, both the alkene and the alkyl-phenol are lipophilic. If the alkene is high-molecular-weight (e.g., a dimerized byproduct or a long-chain precursor), their vapor pressures may overlap.[1] Furthermore, heating cyclopropyl-arenes to high temperatures can risk thermal rearrangement or ring-opening, especially if trace acid remains.[1]

Q: What is the "Silver Bullet" property for this separation? A: Acidity (pKa).

  • 3-(1-Methylcyclopropyl)phenol: Contains a phenolic hydroxyl group with a pKa of approximately 10.0–10.5 .[1] It can be deprotonated by a strong base to form a water-soluble phenoxide salt.[1]

  • Unreacted Alkene: Is chemically neutral (pKa > 40).[1] It will never ionize in aqueous base and will remain in the organic phase.

Part 2: The Core Protocol (Acid-Base Extraction)

Status: Recommended Primary Method Purity Potential: >98% Scale: Milligram to Kilogram[1]

This protocol uses a "Catch and Release" strategy: we chemically "catch" the phenol into the water phase, wash away the alkene, and then "release" the phenol back to the organic phase.

Reagents Required:
  • Organic Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1] Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenoxides.[1]
    
  • Base: 2M Sodium Hydroxide (NaOH).[1][2]

  • Acid: 2M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (

    
    ).[1]
    
  • Brine: Saturated NaCl solution.[1][3]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in

    
     (approx. 10 mL per gram of crude).
    
  • The "Catch" (Extraction):

    • Add an equal volume of 2M NaOH to the separatory funnel.[1]

    • Shake vigorously for 2-3 minutes. Vent frequently.

    • Chemistry: The phenol becomes sodium 3-(1-methylcyclopropyl)phenoxide (Water Soluble).[1] The alkene remains unchanged (Organic Soluble).[1]

  • Phase Separation:

    • Allow layers to settle.[1][3]

    • Bottom Layer (Aqueous): Contains your Target (Phenoxide).[1] Collect this in a clean flask labeled "Product Fraction".

    • Top Layer (Organic): Contains the Unreacted Alkene.[1]

  • The "Wash" (Critical for Purity):

    • Do not discard the organic layer yet.[1] Perform a second extraction on the organic layer with a small portion of 2M NaOH to ensure all phenol is captured. Combine this aqueous extract with the "Product Fraction".

    • Discard the organic layer (Alkene waste) only after confirming yield.[1]

  • The "Release" (Acidification):

    • Cool the "Product Fraction" (Aqueous) in an ice bath to 0–5°C. Why? Cyclopropyl rings can be sensitive to exothermic acid spikes.[1]

    • Slowly add 2M HCl while stirring until the pH reaches ~2-3. The solution will turn cloudy as the phenol precipitates/oils out.

  • Final Isolation:

    • Extract the now-acidified aqueous mixture with fresh

      
       (3x).[1]
      
    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      
Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Phenol + Alkene) AddSolvent Dissolve in Et2O Start->AddSolvent AddBase Add 2M NaOH (Deprotonation) AddSolvent->AddBase SepFunnel Separatory Funnel Partition AddBase->SepFunnel OrgLayer Organic Layer (Contains Alkene) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Phenoxide) SepFunnel->AqLayer Bottom Phase Discard Discard / Recycle (Alkene Waste) OrgLayer->Discard Acidify Acidify with HCl (pH < 3) AqLayer->Acidify FinalExtract Extract with Et2O Dry & Concentrate Acidify->FinalExtract Product Pure 3-(1-Methylcyclopropyl)phenol FinalExtract->Product

Figure 1: Logical flow of the Acid-Base "Catch and Release" purification protocol.[1]

Part 3: Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the NaOH wash. How do I break it? A: Phenoxides act as surfactants (soap-like), often causing emulsions.[1]

  • Fix 1: Add Brine (saturated NaCl) . The increased ionic strength forces phase separation.[1]

  • Fix 2: Filter the emulsion through a pad of Celite.

  • Fix 3: Wait. Sometimes 20 minutes of gravity is the best reagent.

Q: Is the cyclopropyl ring stable to 2M HCl? A: Generally, yes.[1] The 1-methylcyclopropyl group is relatively robust compared to simple cyclopropanes because the 1-methyl substituent sterically hinders attack, though it stabilizes a cation if the ring opens.[1]

  • Precaution: Do not heat during acidification.[1] Keep it cold (0°C). If you are paranoid about ring opening, use Solid

    
     (Dry Ice)  to acidify the aqueous layer.[1] This buffers the solution to pH ~6, which is sufficient to protonate the phenol (pKa ~10) without exposing the ring to strong mineral acids.
    

Q: My phenol is still contaminated with alkene after extraction. A: This usually happens if the layers were not separated cleanly.[1]

  • Solution: Perform a "Back-Extraction."[1] Take your final pure organic layer (Step 6) and wash it once with a small amount of hexanes.[1] The phenol is polar enough to stay in ether/oil, while the lipophilic alkene prefers the hexanes. (Note: Only do this if you have plenty of material, as you risk yield loss).[1]

  • Alternative: Proceed to Flash Chromatography .[1]

Part 4: Secondary Protocol (Flash Chromatography)

If acid-base extraction is insufficient (e.g., you have non-ionizable polar impurities), use silica gel chromatography.[1]

Table 1: Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard polarity separation.[1]
Mobile Phase A Hexanes or HeptaneNon-polar solvent to elute the alkene.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent to move the phenol.[1]
Gradient 0% → 10% B over 10 CVThe alkene will elute at ~0-2% B (High Rf).[1] The phenol will elute at ~10-20% B (Lower Rf).[1]
Detection UV (254 nm) or AnisaldehydePhenols stain strongly with Anisaldehyde/Heat (Red/Purple spots).[1]

Part 5: Data & Validation

To confirm your separation is successful, compare the physicochemical properties.[1]

Table 2: Property Comparison

PropertyUnreacted Alkene3-(1-Methylcyclopropyl)phenol
State Liquid / OilViscous Oil or Low-Melting Solid
Polarity (TLC) High Rf (moves with solvent front in 10% EtOAc)Mid Rf (stays lower due to -OH H-bonding)
Solubility (aq.[1] NaOH) InsolubleSoluble (Forms Phenoxide)
1H NMR Signature Olefinic protons (4.5 - 6.0 ppm)Aromatic protons (6.5 - 7.2 ppm) + Cyclopropyl high field (0.6 - 1.0 ppm)

References

  • PubChem. 3-(1-Methylpropyl)phenol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • EPA CompTox. Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- Properties.[1] U.S. Environmental Protection Agency.[1] [Link][1]

  • Chemistry Steps. Organic Acid-Base Extractions.[1][2][4][Link]

  • Journal of Organic Chemistry. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols. ACS Publications.[1] [Link][1]

  • Google Patents. Separation and recovery of alkylated phenols (US4547596A).[1]

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE.[1] Cyclopropyl derivatives can be biologically active; handle with care.[1]

Sources

Technical Support Center: Purification of Cyclopropyl Phenols via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of cyclopropyl phenols using column chromatography. It addresses common challenges and provides robust troubleshooting strategies and detailed protocols to ensure successful separations.

Core Principles and Unique Challenges

The purification of cyclopropyl phenols by column chromatography presents a unique set of challenges stemming from the inherent chemical properties of both the cyclopropyl and phenolic functional groups.

  • Cyclopropyl Ring Strain: The cyclopropane ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1] Standard silica gel, being inherently acidic, can catalyze this degradation, leading to impurities and loss of the target compound.[2][3]

  • Phenolic Hydroxyl Group: The acidic proton and polar nature of the phenolic hydroxyl group can lead to strong interactions with the polar stationary phase (e.g., silica gel), resulting in peak tailing and poor resolution.[4] Furthermore, phenols are susceptible to oxidation, which can be mediated by the silica gel surface, forming colored impurities like benzoquinones.[5]

Understanding these potential pitfalls is the first step toward developing a successful purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Product Degradation or Disappearance on the Column

Question: My TLC analysis of the crude reaction mixture shows a clean spot for my cyclopropyl phenol, but after running a silica gel column, the desired product is either absent or present in very low yield, with new, unidentified spots appearing. What is happening?

Answer: This is a classic sign of on-column decomposition. The acidic nature of standard silica gel is likely causing the acid-catalyzed ring-opening of your cyclopropyl group.[2][3][6] Phenols can also be oxidized on the silica surface.[5]

Diagnostic Workflow:
  • Confirm Silica Gel Instability: Before running a full column, perform a stability test. Spot your crude material on a TLC plate, and then spot it again in the same location. Let the plate sit for an hour or two, then develop it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is not stable on silica gel.[2]

  • 2D TLC Analysis: For a more rigorous check, spot your mixture on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, all spots will align on a diagonal. Any spots appearing off the diagonal are decomposition products.[2]

Solutions:
  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (Et3N) or ammonia, to your eluent. A common practice is to use 0.1-1% triethylamine in the mobile phase.[2]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or neutral stationary phase.[2]

    • Alumina (Al₂O₃): Can be obtained in neutral, basic, or acidic forms. For phenols, neutral or weakly basic alumina is often a good choice.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[2]

  • Protect the Phenolic Hydroxyl Group: If the phenol's acidity is the primary cause of interaction and degradation, consider protecting it. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[7][8] This strategy reduces polarity and can prevent unwanted interactions with the stationary phase. A tetrafluoropyridyl (TFP) group is another option that is stable under various conditions and can be cleaved mildly.[9]

Issue 2: Poor Separation and Peak Tailing

Question: My cyclopropyl phenol is eluting from the column, but the peaks are broad and tailing significantly, leading to poor resolution from impurities. How can I improve the peak shape?

Answer: Peak tailing for phenolic compounds is often caused by strong, non-ideal interactions between the acidic phenol and active sites on the silica gel.[4]

Solutions:
  • Mobile Phase Modification:

    • Add a Polar Modifier: Including a small amount of a more polar solvent like methanol or a chelating agent like acetic acid in your eluent can help to block the active silanol groups on the silica surface, reducing tailing. For phenols, adding 0.1-1% acetic or formic acid to the mobile phase is a common strategy.[10]

    • Ammonia/Methanol System: For very polar phenols that do not move even with 100% ethyl acetate, a solvent system containing ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution mixed with dichloromethane) can be effective.[2]

  • Increase Eluent Polarity Post-Elution: If your compound starts to elute but then trails for many fractions, you can increase the polarity of the eluent more aggressively once the leading edge of your product peak is detected.[2] This helps to push the tailing material off the column more quickly.

  • Reverse-Phase Chromatography: If tailing persists, reverse-phase chromatography is an excellent alternative. The non-polar stationary phase (like C18 or phenyl-hexyl) minimizes the problematic interactions with the acidic phenol.[11][12]

Issue 3: Compound Fails to Elute or Elutes in the Solvent Front

Question: I've run my column, but my compound either never came off or it all came out in the first few fractions with no separation. What went wrong?

Answer: This points to a fundamental mismatch between your compound's polarity and the chosen chromatographic conditions.

Troubleshooting Steps:
  • Compound Never Elutes:

    • Decomposition: As discussed in Issue 1, your compound may have decomposed on the column.[2]

    • Too Polar for the Eluent: The mobile phase may not be polar enough to move the compound. This is common for highly polar phenols.[2] Try a more aggressive solvent system, such as one containing methanol or ammonia.[2]

    • Crystallization on Column: In rare cases of high concentration, the compound may have crystallized at the top of the column, blocking solvent flow.[2]

  • Compound Elutes in the Solvent Front:

    • Too Nonpolar for the Eluent: The mobile phase is too polar, and your compound has minimal interaction with the stationary phase. You need to use a less polar eluent (e.g., increase the hexane content in a hexane/ethyl acetate system).

    • Check TLC Conditions: Ensure your TLC solvent system gives an Rf value for the target compound between 0.2 and 0.4 for optimal separation on a column.[2]

FAQs: Purification of Cyclopropyl Phenols

Q1: What is the best stationary phase for purifying cyclopropyl phenols?

A1: There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your molecule.

  • Silica Gel: The most common and cost-effective choice. However, due to its acidity, it may require deactivation (e.g., with triethylamine) to prevent cyclopropyl ring-opening.[2][3]

  • Neutral Alumina: A good alternative to silica, especially if acid sensitivity is a major concern.

  • Reverse-Phase Silica (e.g., C18, Phenyl): Excellent for polar phenols and can provide different selectivity.[11][12] Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[13][14]

Q2: How do I choose the right mobile phase?

A2: Thin-Layer Chromatography (TLC) is your primary tool for mobile phase selection.

  • Normal Phase (Silica/Alumina): Start with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Adjust the ratio to achieve an Rf value for your target compound of ~0.3.[2][15]

  • Reverse Phase (C18): Use a mixture of a polar solvent (e.g., water, methanol, acetonitrile) and an organic modifier. Additives like formic acid or acetic acid (0.1%) are often used to improve peak shape.[10][11]

Q3: My cyclopropyl phenol is UV-inactive. How can I monitor the column fractions?

A3: If your compound lacks a chromophore for UV visualization, you will need to use a post-chromatographic staining method on your TLC plates. Common stains for general organic compounds include:

  • Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable functional groups.

  • Anisaldehyde stain: A general-purpose stain that often gives a range of colors with different compounds.

  • Iodine chamber: Reversibly stains many organic compounds.

Q4: Can I use techniques other than column chromatography?

A4: Yes, other purification techniques may be suitable depending on the nature of your compound and impurities.

  • Crystallization: If your cyclopropyl phenol is a solid, crystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities.[16][17]

  • Distillation: For thermally stable, liquid cyclopropyl phenols, vacuum distillation can be a viable option, particularly on a larger scale.[16]

  • Preparative HPLC: Offers much higher resolution than flash chromatography and is ideal for separating closely related isomers or difficult mixtures.

Experimental Protocols & Data

Protocol 1: Standard Flash Column Chromatography on Deactivated Silica Gel

This protocol is suitable for cyclopropyl phenols that show some instability on standard silica gel.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent you plan to use. Add 1% triethylamine (v/v) to the eluent. Swirl to create a homogenous slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) as the column runs.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Stationary and Mobile Phase Selection
Problem Stationary Phase Recommended Mobile Phase System Rationale
Acid-sensitive compoundDeactivated Silica GelHexane/Ethyl Acetate + 0.5-1% TriethylamineNeutralizes acidic sites, preventing ring-opening.[2]
High Polarity / TailingReverse-Phase C18Water/Methanol or Water/Acetonitrile + 0.1% Formic AcidMinimizes polar interactions causing tailing; acid improves peak shape.[10][11]
Aromatic IsomersPhenyl-HexylAcetonitrile/WaterOffers alternative selectivity based on π-π interactions.[13][18]
Severe Acid SensitivityNeutral AluminaDichloromethane/MethanolA non-acidic support to avoid any potential for degradation.[4]
Visualization: Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when encountering common issues during the purification of cyclopropyl phenols.

TroubleshootingWorkflow Troubleshooting Cyclopropyl Phenol Purification Start Start Purification TLC_Analysis Run Analytical TLC Start->TLC_Analysis Column_Setup Prepare & Run Column TLC_Analysis->Column_Setup Analyze_Fractions Analyze Fractions Column_Setup->Analyze_Fractions Problem_Encountered Problem Encountered? Analyze_Fractions->Problem_Encountered Success Pure Product Obtained Problem_Encountered->Success No Degradation Degradation / Low Yield Problem_Encountered->Degradation Yes, Degradation Tailing Poor Separation / Tailing Problem_Encountered->Tailing Yes, Tailing No_Elution No Elution / Front Elution Problem_Encountered->No_Elution Yes, Elution Issues Deactivate_Silica Deactivate Silica (Et3N) Degradation->Deactivate_Silica Change_Stationary_Phase Change Stationary Phase (Alumina, RP-C18) Degradation->Change_Stationary_Phase Tailing->Change_Stationary_Phase Modify_Mobile_Phase Modify Mobile Phase (Add Acid/Base) Tailing->Modify_Mobile_Phase Check_Polarity Re-optimize Eluent Polarity via TLC No_Elution->Check_Polarity Deactivate_Silica->Column_Setup Retry Change_Stationary_Phase->Column_Setup Retry Modify_Mobile_Phase->Column_Setup Retry Check_Polarity->TLC_Analysis Re-develop Method

Caption: A decision tree for troubleshooting common purification issues.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Garrido-Mesa, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, ACS Publications. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • The oxidation of phenol on the surface of silica gel. ResearchGate. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry Europe. [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018). NASA Technical Reports Server. [Link]

  • Photocatalytic Phenol Degradation by Silica-Modified Titanium Dioxide. (2021). MDPI. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]

  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. (2026). MDPI. [Link]

  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020). LCGC International. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). PMC. [Link]

  • Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. ResearchGate. [Link]

  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. PMC, NIH. [Link]

  • Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. PubMed. [Link]

  • Chemically Bonded Phases in Chromatographic Silicas. (2024). Veeprho. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]

  • Alcohol Protecting Groups. University of Calgary. [Link]

  • Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). PMC. [Link]

  • Thermal degradation of phenolic resin/silica hybrid ceramers. ResearchGate. [Link]

  • Purification of phenol.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Thin Layer Chromatography (TLC) Based Chemical Profiling and Antioxidant Activity of Selected Nepalese Medicinal Plants. SciSpace. [Link]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. Semantic Scholar. [Link]

  • TLC in the Analysis of Plant Material. (2025). MDPI. [Link]

Sources

Technical Support Center: 1-Methylcyclopropyl (1-MCP) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MCP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing Acid-Mediated Ring Opening and Decomposition

User Guide Overview

Welcome to the 1-Methylcyclopropyl Support Center. You are likely here because your molecule—specifically one containing a 1-methylcyclopropyl ether, amine, or ester —is decomposing during standard acidic workups, silica chromatography, or TFA deprotection.[1]

This is a known "trap" in medicinal chemistry.[1] The 1-methylcyclopropyl group is often selected as a bioisostere for a tert-butyl group to improve metabolic stability (blocking CYP450 oxidation) or to rigidify a linker.[1] However, this structural change introduces a significant chemical liability: extreme acid sensitivity due to the formation of a highly stabilized tertiary carbocation.

This guide provides the mechanistic root cause, immediate troubleshooting steps for your current experiment, and structural design fixes for future iterations.

Part 1: The Diagnostic (The "Why")

Q: Why is my 1-methylcyclopropyl group falling apart in dilute acid when the cyclopropyl group alone is stable?

A: You are fighting the perfect storm of Ring Strain Release combined with Tertiary Carbocation Stability .

  • The Trigger: In the presence of acid (H⁺), the heteroatom (Oxygen or Nitrogen) attached to the ring gets protonated.

  • The Failure Mode: The bond between the ring and the leaving group breaks. In a standard cyclopropyl group, this is slow because it would form a secondary-like cation.[1] However, in your 1-methyl variant, ionization leads to a tertiary cyclopropylcarbinyl cation .[1]

  • The Bisected Cation: This cation is exceptionally stable due to "dancing resonance" (sigma-bond delocalization), making the ionization step kinetically rapid.[1]

  • The Collapse: Once formed, the cation relieves its 27.5 kcal/mol ring strain by opening into a homoallyl cation , which is then trapped by nucleophiles (water, halides) to form a ring-opened impurity.[1]

Visualizing the Failure Pathway

The following diagram illustrates the "Homoallyl Rearrangement" mechanism that is destroying your compound.

MCP_Decomposition cluster_0 Step 1: Protonation cluster_1 Step 2: Ionization & Rearrangement cluster_2 Step 3: Trapping Start 1-Methylcyclopropyl Ether/Amine Protonated Protonated Intermediate Start->Protonated + H+ Cation Tertiary Cyclopropyl Cation Protonated->Cation - LG (Fast!) Homoallyl Homoallyl Cation (Ring Open) Cation->Homoallyl Strain Relief Product Ring-Opened Impurity (Alcohol/Olefin) Homoallyl->Product + Nucleophile

Caption: The acid-catalyzed pathway converting a stable 1-MCP moiety into a ring-opened homoallylic impurity via the tertiary cation.

Part 2: Troubleshooting Synthesis & Purification (The "How")

Q: I lost my product on the silica column. It was pure by TLC but degraded after elution.[1] How do I purify this?

A: Standard silica gel is slightly acidic (pH ~5-6).[1] For 1-methylcyclopropyl ethers (and some electron-rich amines), this is sufficient to catalyze the rearrangement described above.[1]

Protocol: Neutralized Silica Chromatography

You must buffer the stationary phase to prevent surface protonation.[1]

StepActionTechnical Rationale
1 Prepare Solvent Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N).[1]
2 Pre-treat Silica Slurry the silica in the basic solvent before loading the column. Flush with 2 column volumes of basic solvent.
3 Load Sample Load your sample using the basic solvent. Do not use pure DCM or Chloroform for loading if they are not neutralized (DCM can degrade to HCl over time).[1]
4 Alternative If the compound is extremely labile, switch to Basic Alumina or Florisil stationary phases, which are inherently non-acidic.

Q: How do I handle the workup if I used acid in the reaction?

A: Speed and temperature are your variables.[1] The hydrolysis is first-order with respect to both [H⁺] and [Substrate].[1]

  • Quench Cold: Cool the reaction to 0°C or -78°C before quenching.

  • Inverse Quench: Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution. Do not add water to the acid mixture (which creates local heat and high acidity pockets).[1]

  • Solvent Exchange: Avoid concentrating acidic solutions. Neutralize in situ before evaporation.[1]

Part 3: Troubleshooting Deprotection (The "When")

Q: My peptide synthesis requires TFA cleavage, but the 1-methylcyclopropyl group is blowing up. What is the workaround?

A: In peptide synthesis (SPPS), 95% TFA is standard.[1] This is lethal to electron-rich 1-methylcyclopropyl groups.[1] You must minimize the "life expectancy" of the carbocation by trapping it or preventing its formation.

Protocol: The "Low-Acid" Cocktail & Scavenger Tuning

If you cannot avoid TFA, you must use a scavenger cocktail that favors the stability of the starting material or traps the cation reversibly without destroying the scaffold (though preventing ring opening is difficult once the cation forms).

Recommended Strategy: The "Soft" Cleavage Instead of standard cleavage (95% TFA), utilize a dilute acid strategy if your linker allows (e.g., chlorotrityl resin).

ComponentStandard CocktailRecommended 1-MCP Cocktail Function
Acid 95% TFA1-5% TFA in DCM Reduces protonation potential.[1] Only works for highly acid-labile linkers (e.g., 2-CTC).[1]
Scavenger 2.5% TIS (Triisopropylsilane)5% TIS + 5% Water Water is a nucleophile, but TIS is a hydride donor.[1] High scavenger load is essential to quench any cations formed.[1]
Time 2-4 Hours< 30 Minutes Kinetic control.[1]

Critical Note: If your 1-methylcyclopropyl group is part of the side chain and you need to remove global protection (requiring 95% TFA), you are likely at a dead end with the 1-methyl substituent. See Part 4.

Part 4: Structural Mitigation (The "What")

Q: I can't change the synthesis conditions. How do I redesign the molecule to keep the cyclopropyl shape but fix the stability?

A: You need to destabilize the transition state (the tertiary carbocation) without altering the steric profile of the drug candidate.

Design Fix: The Fluorine Patch Replace the methyl group with a Trifluoromethyl (-CF₃) or add Fluorine to the ring.

  • Mechanism: Fluorine is highly electronegative.[1] Placing it on or near the cyclopropyl ring exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Result: This destabilizes the formation of the partial positive charge on the ring carbons, significantly raising the energy barrier for ring opening.

  • Trade-off: It lowers the pKa of nearby amines (making them less basic) and increases lipophilicity.

Comparison of Bioisosteres:

MoietyAcid StabilityMetabolic StabilitySteric Bulk
1-Methylcyclopropyl Poor (Ring opens)High (Blocks oxidation)High (Similar to t-Bu)
Cyclopropyl GoodModerate (Oxidation prone)Moderate
1-Fluorocyclopropyl Excellent HighModerate
1-(Trifluoromethyl)cyclopropyl Excellent Very HighHigh (Larger than t-Bu)
References
  • Mechanism of Cyclopropylcarbinyl Rearrangement

    • Title: Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation[2]

    • Source: Science Advances (2023)
    • URL:[Link]

  • Acid Hydrolysis of Ether Bioisosteres (MTBE Analog)

    • Title: Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid[3]

    • Source: Environmental Science & Technology (2001)[3]

    • URL:[Link]

  • Cyclopropyl Groups in Medicinal Chemistry

    • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules[4]

    • Source: Journal of Medicinal Chemistry (2016)[4]

    • URL:[Link]

  • General Stability of Amide/Amine Bonds in Acid

    • Title: Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights
    • Source: ACS Omega (2020)[5]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Cyclopropanation of Electron-Rich Styrenes

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Transition-Metal Catalyzed Cyclopropanation of Electron-Rich Styrenes ID: TSC-ORG-042

Introduction: The Electron-Rich Paradox

Welcome to the technical support hub for styrene cyclopropanation. You are likely here because you are working with electron-rich styrenes (e.g., p-methoxy, p-amino, or p-thio styrenes).

The Paradox: Electron-donating groups (EDGs) make the alkene more nucleophilic, theoretically accelerating the attack on the electrophilic metal-carbene. However, this increased nucleophilicity also makes the substrate prone to cationic polymerization and oxidative degradation, often leading to "tarry" mixtures rather than high-value cyclopropanes.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic challenges of these substrates.

Module 1: Catalyst Selection & Reactivity Tuning

User Query: “I’m seeing low conversion despite using standard Rh(II) catalysts. Is my catalyst dead, or is the substrate inhibiting it?”

Diagnostic Guide

Electron-rich styrenes are Lewis bases. They can coordinate to the axial sites of the catalyst, effectively poisoning it before the diazo compound can react.

Catalyst ClassMechanism NoteBest ForRisk Factor
Dirhodium(II) Carboxylates (e.g.,

,

)
Concerted asynchronous mechanism. Highly electrophilic.General purpose, high enantioselectivity (ee).[1][2][3][4][5][6]High. Lewis acidic Rh centers are easily poisoned by amino/thio-styrenes.
Iron(III) Porphyrins (e.g., Fe(TPP)Cl, Halterman’s Porphyrin)Radical-type mechanism (stepwise).High TON, excellent trans-selectivity.[1][3][5]Medium. Requires specific axial ligands (e.g., pyridine) to activate.
Cu(I)-Bis(oxazoline) (Cu-Box)Carbene transfer via Cu(I).Cost-effective, good for bulky substrates.Low. Less prone to Lewis base poisoning than Rh, but lower turnover rates.
Troubleshooting Q&A

Q: My reaction mixture turns dark immediately upon adding the diazo compound, and yield is <20%. A: You are likely observing carbene dimerization (formation of fumarates/maleates) dominating over cyclopropanation.

  • The Cause: The rate of diazo decomposition (

    
    ) is faster than the rate of carbene transfer to the alkene (
    
    
    
    ).
  • The Fix:

    • High Dilution: Increase solvent volume to favor the bimolecular reaction (cyclopropanation) over the bimolecular dimerization.

    • Slow Addition: Use a syringe pump to add the diazo compound over 4–8 hours. Keep the stationary concentration of carbene low.

Q: I am using a p-amino styrene and getting 0% conversion. A: The amine lone pair is binding to the metal center.

  • The Fix: Protect the amine (e.g., as a carbamate or amide) to reduce Lewis basicity. Alternatively, switch to a Cu(I)-Box system, which is more tolerant of Lewis basic nitrogens than Rh(II).

Module 2: The Polymerization Trap

User Query: “My product is a viscous oil/solid that is insoluble in methanol. NMR shows broad peaks.”

Root Cause Analysis

You have polymerized your starting material.[7] Electron-rich styrenes are notoriously susceptible to cationic polymerization initiated by the Lewis acidic metal catalyst.

Visualization: The Divergent Pathways

PolymerizationLogic Start Reaction Mixture (Styrene + Catalyst) DiazoAdd Add Diazo (Carbene Source) Start->DiazoAdd Path_Bad1 Pathway B: Cationic Polymerization Start->Path_Bad1 Lewis Acid Initiation Path_Good Pathway A: Cyclopropanation DiazoAdd->Path_Good Ideal Kinetics Path_Bad2 Pathway C: Carbene Dimerization DiazoAdd->Path_Bad2 Fast Addition Product Cyclopropane (Target) Path_Good->Product Polymer Polystyrene (Waste) Path_Bad1->Polymer Dimer Fumarate/Maleate (Waste) Path_Bad2->Dimer

Caption: Divergent reaction pathways. Pathway B (Polymerization) is the primary risk with electron-rich styrenes.

Prevention Protocol
  • Switch Catalyst Metal: If Rh(II) causes polymerization, switch to Iron Porphyrins . The radical mechanism of Fe-porphyrins avoids the generation of the cationic intermediate that triggers polymerization [1].

  • Add a Non-Nucleophilic Base: Add 2,6-di-tert-butylpyridine (0.1 equiv). This scavenges trace protons (which can also initiate cationic polymerization) without coordinating to the metal catalyst.

  • Radical Inhibitors: If using a mechanism that involves radical intermediates (e.g., Co or Fe), ensure you are not adding radical inhibitors like BHT, as these will kill the catalytic cycle. However, for Rh(II) (concerted mechanism), adding BHT can sometimes prevent background radical polymerization of the styrene without stopping the cyclopropanation.

Module 3: Stereocontrol (Enantio- & Diastereoselectivity)

User Query: “I need the trans-isomer, but I’m getting a 50:50 cis/trans mixture.”

Mechanistic Insight
  • Rh(II) Carboxylates: Generally favor the trans isomer, but the ratio depends on the ligand bulk.

  • Fe-Porphyrins: Known for exceptionally high trans selectivity (often >95:5) due to the steric bulk of the porphyrin ring preventing the cis approach [2].

Optimization Table: Tuning Selectivity
VariableAdjustmentEffect on Electron-Rich Styrenes
Ligand (Rh) Switch from

to

Increases trans-selectivity and enantioselectivity (ee) significantly.
Ligand (Cu) Use bulky Box (Bis-oxazoline) ligandsEnhances ee; creates a chiral pocket that discriminates facial attack.
Temperature Lower to -78°C or 0°CIncreases ee/de but decreases rate . Warning: May stall reaction with bulky styrenes.
Solvent Switch to Pentane or HexaneNon-polar solvents tighten the transition state, often improving ee.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation

Best for: High-value intermediates requiring high enantiopurity.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Charge: Add

    
     (1.0 mol%) and the electron-rich styrene (1.0 equiv) in anhydrous pentane or DCM (0.1 M).
    
  • Addition: Dissolve the diazo compound (1.2 equiv) in the same solvent. Load into a gas-tight syringe.

  • Execution: Add the diazo solution via syringe pump over 4–6 hours at room temperature (or 0°C if reactivity allows).

    • Critical Step: Stir for an additional 1 hour after addition is complete to consume trace diazo.

  • Quench: Filter through a short plug of silica/celite to remove the catalyst.

Protocol B: Iron-Porphyrin Catalyzed High-Trans Cyclopropanation

Best for: Scale-up, cost-efficiency, and avoiding polymerization.

  • Catalyst: Use Fe(TPP)Cl (Tetraphenylporphyrin iron(III) chloride) (1–2 mol%).

  • Additive: Add 1-methylimidazole (0.2 equiv) .

    • Why? The imidazole coordinates axially to the iron, accelerating the formation of the iron-carbene species and improving stability [3].

  • Solvent: Toluene or DCM.

  • Procedure: Add diazoacetate slowly (over 2 hours). The reaction is often robust enough to run at room temperature.

  • Workup: Evaporate solvent and purify via column chromatography.

Mechanism Visualization: The Iron-Porphyrin Cycle

FeCycle Resting Fe(III)-Porphyrin (Resting State) Reduction Fe(II) Species Resting->Reduction In situ reduction Carbene Fe=Carbene Intermediate Reduction->Carbene + Diazo (- N2) Transition Radical Pair Transition State Carbene->Transition + Styrene Product Cyclopropane + Fe(II) Transition->Product Ring Closure Product->Reduction Regeneration

Caption: Simplified catalytic cycle for Iron-Porphyrin cyclopropanation involving Fe(II)/Fe(III) redox states.

References

  • Wolf, B. A., et al. (2014). "Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts." Angewandte Chemie International Edition.

  • Hamaker, C. G., et al. (2015). "Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins." Iowa State University Digital Repository.

  • Li, Y., et al. (2004). "Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands."[4] Dalton Transactions.

  • Chuprakov, S., et al. (2013). "Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles." Journal of the American Chemical Society.

Sources

Technical Support Center: Simmons-Smith Reaction on Phenolic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Zinc-Carbenoid Cyclopropanation on Phenols Audience: Synthetic Chemists & Process Development Scientists

Core Directive & System Overview

The Challenge: Phenolic substrates present a unique dichotomy in Simmons-Smith (SS) cyclopropanation. The phenolic hydroxyl group is acidic (


), which immediately reacts with organozinc reagents.
  • The Conflict: Standard zinc reagents (

    
     or 
    
    
    
    ) are consumed by the phenol to form zinc phenoxides, releasing gas and altering stoichiometry.
  • The Opportunity: The resulting zinc phenoxide can act as a powerful directing group, coordinating the carbenoid to deliver the methylene unit syn to the oxygen.

This guide focuses on the Furukawa Modification (


), as it is the most controllable method for sensitive phenolic substrates compared to the traditional Zinc-Copper couple.

Decision Matrix: Protocol Selection

Before starting, determine if your phenol is a "Director" or a "Distractor."

decision_matrix cluster_warn Risk Assessment start Substrate Analysis: Phenol + Alkene proximal Is the alkene Allylic or Homoallylic to the Phenol? start->proximal protect Decision: PROTECT Phenol (TBS, MOM, Bn) proximal->protect No (Distal Alkene) direct Decision: EXPLOIT Phenol (Directing Group) proximal->direct Yes (Proximal Alkene) protect_action Protocol A: Standard Furukawa (1.1 - 2.0 equiv Et2Zn) protect->protect_action direct_action Protocol B: Sacrificial Stoichiometry (>2.2 equiv Et2Zn) direct->direct_action risk Risk: O-Methylation (Ether formation) direct_action->risk

Figure 1: Decision tree for selecting the appropriate experimental strategy based on substrate topology.

Standard Operating Procedures (SOPs)

Protocol B: The "Sacrificial" Furukawa Method (Unprotected Phenols)

Use this when exploiting the hydroxyl group for stereocontrol.

The Logic: You must add enough Diethylzinc (


) to deprotonate the phenol and form the active carbenoid.

Stoichiometry Table:

Component Equivalents Role
Phenolic Substrate 1.0 Limiting Reagent

| Diethylzinc (


)  | 2.2 - 3.0  | 1.0 eq for deprotonation (Sacrificial) + 1.2-2.0 eq for Carbenoid |
| Diiodomethane (

)
| 2.2 - 3.0 | Carbenoid Precursor | | Solvent (DCM/DCE) | 0.1 - 0.5 M | Non-coordinating solvents maximize reactivity |

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve Phenol (1.0 eq) in anhydrous DCM or 1,2-Dichloroethane (DCE). Cool to 0°C.[1]

  • Deprotonation (Critical): Slowly add

    
     (1.0 eq of the total amount) dropwise.
    
    • Observation: You will see vigorous bubbling (Ethane gas evolution).

    • Wait: Stir for 10-15 mins until bubbling ceases. You now have a solution of Zinc Phenoxide (

      
      ).
      
  • Carbenoid Formation: Add the remaining

    
     followed immediately by the dropwise addition of 
    
    
    
    .
    • Note: Some protocols premix

      
       and 
      
      
      
      at 0°C before adding to the substrate, but for phenols, sequential addition often manages the exotherm better.
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Slowly add Saturated

    
    .
    
    • Caution: Residual

      
       will flame/fume if added too fast.
      

Troubleshooting & FAQs

Issue 1: "I am seeing O-Methylation (Methyl Ether) instead of Cyclopropanation."

Diagnosis: The zinc carbenoid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is an electrophile.[2][3] While it prefers soft nucleophiles (alkenes), it can attack the hard oxygen of the zinc phenoxide, acting like a methylating agent (similar to Methyl Iodide).

Corrective Actions:

  • Lower the Temperature: O-alkylation has a higher activation energy than cyclopropanation. Run the reaction at -20°C to 0°C instead of RT or Reflux.

  • Change Solvent: Switch from DCM to a non-polar solvent like Toluene. Polar solvents can stabilize the transition state for O-alkylation.

  • Alternative Reagent: Use Chloroiodomethane (

    
    )  instead of Diiodomethane. The resulting carbenoid is often more reactive toward alkenes and less prone to side reactions [1].[4]
    
Issue 2: "The reaction mixture turned into a thick gel/solid."

Diagnosis: Zinc phenoxides are often polymeric and insoluble in non-polar solvents like DCM or Hexanes. If the reagent precipitates, it cannot react with the alkene.

Corrective Actions:

  • Solvent Blend: Add a small amount of dry Ether (

    
    ) or DME (Dimethoxyethane) to solubilize the zinc species.
    
    • Warning: Ethers coordinate to Zinc and slow down the cyclopropanation. You may need to increase reaction time or temperature to compensate.

  • Dilution: Reduce concentration from 0.5 M to 0.1 M.

Issue 3: "My yield is low (<30%), and I see unreacted starting material."

Diagnosis: The "Sacrificial" equivalent hypothesis failed. The zinc phenoxide might be sequestering the active carbenoid, or moisture destroyed the reagent.

Corrective Actions:

  • Boost Stoichiometry: Increase

    
     and 
    
    
    
    to 5.0 - 10.0 equivalents.
  • Lewis Acid Additive: Add Trifluoroacetic Acid (TFA) (1.0 eq relative to

    
    ).
    
    • Mechanism:[2][3][5][6][7][8] Charette demonstrated that

      
       is significantly more electrophilic and reactive than the standard species [2].
      
  • Check Reagent Quality:

    
     degrades. Titrate it. 
    
    
    
    should be copper-colored or clear, not dark red (iodine contamination). Wash
    
    
    with
    
    
    if dark.
Issue 4: "The stereochemistry is not what I expected (Low Diastereoselectivity)."

Diagnosis: The directing effect relies on a tight coordination between the Zinc, the Oxygen, and the Alkene.

Corrective Actions:

  • Remove Competing Ligands: Ensure no THF or coordinating solvents are present. Use pure DCM/DCE.

  • Substrate Geometry: The directing effect works best for Allylic alcohols/phenols. Homoallylic is weaker. Distal is non-existent.

  • The "Charette" Fix: If the substrate is a chiral allylic alcohol, adding a chiral dioxaborolane ligand can override the substrate control and enforce high enantioselectivity [3].

Mechanistic Visualization

Understanding the "Butterfly" Transition State is vital for troubleshooting stereochemistry.

mechanism sub_phenol Phenol (Substrate) complex Zinc Phenoxide (Directing Species) sub_phenol->complex - Ethane (Gas) et2zn Et2Zn (Reagent) et2zn->complex ts Transition State (Zinc coordinated to Oxygen) complex->ts + Carbenoid carbenoid IZnCH2I (Active Species) carbenoid->ts product Syn-Cyclopropane ts->product Methylene Transfer

Figure 2: The coordination pathway. The Zinc atom acts as a bridge between the phenolic oxygen and the carbenoid, ensuring syn-delivery.

Safety Protocol (Critical)

  • Pyrophoric Hazard:

    
     ignites on contact with air. Always use a long needle and positive Nitrogen pressure.
    
  • Quenching Exotherm: Never quench a large scale (>5g) reaction directly with acid. Use saturated Aqueous

    
     or Rochelle's Salt (Potassium Sodium Tartrate) to break the zinc emulsion gently.
    
  • Waste Disposal: The aqueous waste contains Zinc and Iodide. Do not mix with bleach (releases Iodine gas).

References

  • Denmark, S. E., & Edwards, J. P. (1991). Carbenoid cyclopropanations with chloroiodomethane. Journal of Organic Chemistry.[9]

  • Charette, A. B., et al. (2003). Bis(iodomethyl)zinc: An efficient reagent for the cyclopropanation of functionalized alkenes. Journal of the American Chemical Society.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][10][3][5][6][7][8][9][11][12][13][14] Organic Reactions.[1][2][10][5][6][7][8][9][11][12][14][15]

  • Furukawa, J., et al. (1968). A novel method for the preparation of cyclopropanes from olefins.[10][3][6][11][16] Tetrahedron Letters.

  • Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and homoaromaticity. Journal of the American Chemical Society.

Sources

Solubility of 3-(1-Methylcyclopropyl)phenol in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 3-(1-Methylcyclopropyl)phenol . It synthesizes chemical principles with practical troubleshooting workflows.

Executive Summary & Compound Profile

User Query: What is the solubility of 3-(1-Methylcyclopropyl)phenol in DMSO and Methanol? How do I prevent precipitation during biological assays?

Technical Verdict: 3-(1-Methylcyclopropyl)phenol is a lipophilic alkyl-phenol. Based on its calculated LogP (~3.[1][2]3) and structural classification, it exhibits high solubility in both DMSO and Methanol.

  • DMSO: Recommended for biological stock solutions (typically >50 mM).

  • Methanol: Suitable for analytical standards (GC/MS, LC/MS) but less ideal for cell culture due to volatility and cytotoxicity.

Compound Specifications:

  • CAS Number: 1673559-64-2 (Note: Distinct from the sec-butyl analog, CAS 3522-86-9)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.20 g/mol

  • Chemical Class: Alkyl-substituted phenol

  • pKa: ~10 (Weakly acidic)

Solubility Data & Solvent Selection

Reference Data for Alkyl-Phenol Class

SolventEstimated Solubility LimitApplication SuitabilityNotes
DMSO (Anhydrous)> 100 mg/mL (> 600 mM)High (Cell/Enzyme Assays)Hygroscopic; absorbs water which decreases solubility over time.
Methanol > 100 mg/mLMedium (Analytical Chemistry)Volatile; concentration changes due to evaporation.
Ethanol > 50 mg/mLMedium (In vivo/Ex vivo)Less toxic than methanol; check assay tolerance.
Water/PBS < 0.1 mg/mL (Poor)Low (Direct dissolution)Requires pre-dissolution in DMSO.

Critical Insight: The cyclopropyl group increases lipophilicity compared to a standard methyl group. Direct dissolution in aqueous buffers will fail. You must use the Solvent-Shift Method (dissolve in DMSO


 dilute into buffer).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable stock solution for long-term storage.

  • Weighing: Accurately weigh 7.41 mg of 3-(1-Methylcyclopropyl)phenol into a sterile, amber glass vial (phenols are light-sensitive).

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Grade

    
     99.9%).
    
    • Why Anhydrous? Water in DMSO promotes oxidative degradation of phenols (browning/pinking).

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

    • QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

SOP-02: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute stock into assay buffer without precipitation.

The Rule of 0.5%: Most cell-based assays tolerate up to 0.5% DMSO.

  • Step 1: Prepare your assay buffer (e.g., PBS + 1% BSA). Note: BSA acts as a carrier protein to stabilize lipophilic compounds.

  • Step 2: Rapidly inject the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO stock (this causes local high concentrations and precipitation).

Visual Workflows

Workflow A: Solubility & Dilution Logic

This diagram illustrates the decision process for preparing assay solutions to avoid precipitation ("crashing out").

SolubilityWorkflow Start Start: Solid Compound SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended for Bio-Assays) SolventChoice->DMSO MeOH Methanol (Analytical Only) SolventChoice->MeOH StockPrep Prepare Stock (10-100 mM) Vortex & Sonicate DMSO->StockPrep MeOH->StockPrep VisualCheck Visual Inspection: Clear Solution? StockPrep->VisualCheck Sonicate Sonicate (40°C, 10 min) VisualCheck->Sonicate Cloudy Dilution Dilution Step: Add Stock to Buffer (1:1000) VisualCheck->Dilution Clear Sonicate->VisualCheck PrecipCheck Check for Turbidity (Tyndall Effect) Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Troubleshoot: Reduce Conc. or Add Carrier (BSA) PrecipCheck->Fail Precipitate

Caption: Workflow for solubilization and dilution. Note the critical visual checks for precipitation.

Troubleshooting Guide (FAQ)

Issue 1: "My DMSO stock solution turned pink/red after a week."

Diagnosis: Oxidative Degradation. Phenols are electron-rich and prone to oxidation, forming quinones (which are colored) when exposed to air and light. Solution:

  • Purge: Always overlay stock vials with inert gas (Nitrogen or Argon) before closing.

  • Container: Use amber glass vials, not clear plastic.

  • Reagent Quality: Ensure your DMSO is fresh. Old DMSO accumulates peroxides.

Issue 2: "The compound precipitates when I add it to the cell culture media."

Diagnosis: Hydrophobic Crash-out. The 1-methylcyclopropyl group makes the molecule very hydrophobic. Solution:

  • Carrier Proteins: Ensure your media contains serum (FBS) or BSA. The albumin binds the phenol and keeps it in solution.

  • Intermediate Dilution: Do not go from 100% DMSO

    
     0.1% DMSO in one step if the concentration is high. Perform a serial dilution in DMSO first, then a single step into media.
    
  • Mixing Speed: Vortex the media while adding the compound to disperse it instantly.

Issue 3: "Is the cyclopropyl ring stable in DMSO?"

Diagnosis: Chemical Stability. Answer: Yes, the cyclopropyl ring is generally stable in DMSO at neutral pH. However, avoid strong acids (pH < 3), which can catalyze ring-opening of cyclopropyl groups. DMSO is slightly basic, which is protective for this structure.

Stability & Storage Architecture

StorageStability Solid Solid Powder (Store at 4°C, Desiccated) Stock DMSO Stock (Store at -20°C or -80°C) Solid->Stock Dissolve Thaw Thawing Process Stock->Thaw Before Exp Precip Check for Crystals Thaw->Precip Heat Warm to 37°C Vortex Precip->Heat Crystals Visible Use Ready for Use Precip->Use Clear Heat->Use

Caption: Proper storage and recovery protocol to ensure compound integrity.

References

  • PubChem. Phenol, 3-(1-methylpropyl)- (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol Handling and Safety. Yale University. Available at: [Link][3]

Sources

Technical Support Center: Methylcyclopropyl (MCP) Moiety Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Ring Opening of Methylcyclopropyl Groups During Workup & Purification Ticket ID: MCP-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is the Ring Opening?

The methylcyclopropyl (MCP) group represents a unique stability paradox. While the cyclopropane ring is kinetically stable enough for many transformations, it possesses significant thermodynamic instability due to ring strain (~27.5 kcal/mol).

The presence of the methyl group drastically increases acid sensitivity compared to unsubstituted cyclopropane. This is due to the Markovnikov-like effect : protonation of the ring leads to a transition state that resembles a tertiary carbocation, significantly lowering the activation energy for ring opening.

The Failure Mechanism: Acid-Catalyzed Homoallylic Rearrangement

When an MCP group encounters a proton source (


) or a Lewis acid, the following cascade occurs:
  • Protonation: The electrophile attacks the ring edge or corner.

  • Ring Scission: The bond breaks to relieve strain, generating a transient carbocation (stabilized by the methyl group).

  • Nucleophilic Trapping: A counter-ion or solvent molecule attacks, resulting in a homoallylic alkene or halide.

Visualizing the Failure Pathway

MCP_Ring_Opening MCP Intact Methylcyclopropyl TS Protonated Intermediate (High Strain) MCP->TS Protonation Proton Acid Source (H+) (Silica, HCl, Trace Metal) Proton->TS Cation Tertiary Carbocation (Ring Opened) TS->Cation Strain Relief (Bond Scission) Product Homoallylic Product (Degradation) Cation->Product Nucleophilic Attack

Figure 1: Mechanism of acid-catalyzed methylcyclopropane ring opening. Note the progression from strained ring to open chain.

Protocol Optimization: Workup & Purification

To preserve the MCP moiety, you must eliminate "Acid Shock" during quenching and "Surface Acidity" during purification.

Protocol A: The "Buffered Quench" System

Objective: Neutralize reaction mixtures without generating transient acidic pockets. Standard Error: Quenching basic reactions with 1M HCl. Correct Method:

ParameterRecommendationRationale
Quench Media Sat.

(pH ~4.6) or Phosphate Buffer (pH 7.0)
Avoids the instantaneous low pH spike of strong mineral acids.
Temperature

(Ice Bath)
Kinetic control; slows the rate of ring opening significantly.
Extraction Solvent

or Toluene
Avoids

(DCM), which can decompose to HCl over time or with light exposure.
Drying Agent

or

Avoid

if the compound is ultra-sensitive (it acts as a weak Lewis acid).
Protocol B: Deactivated Silica Gel Chromatography

Objective: Passivate acidic silanol groups (


) on the silica surface which catalyze ring opening.

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% to 3% Triethylamine (

    
    ) .[1]
    
    • Example: 97% Hexanes / 2% EtOAc / 1%

      
      .
      
  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this basic eluent. This converts acidic

    
     sites to ammonium salts (
    
    
    
    ).
  • Elution: Run your purification. You can usually remove the

    
     from the mobile phase after the initial flush, or keep it at 0.5% if the compound is extremely labile.
    
  • Post-Column: Rotovap fractions immediately. Do not let the compound sit in solution with silica fines.

Critical Note: If the MCP group is part of a basic amine molecule, consider using Basic Alumina instead of silica to completely bypass the acidity issue [1].

Decision Logic for Purification

Use this logic tree to determine the safest purification route for your specific MCP substrate.

Purification_Logic Start Start: Purifying MCP Analog IsBasic Is the molecule a basic amine? Start->IsBasic UseAlumina USE BASIC ALUMINA (Activity Grade III) IsBasic->UseAlumina Yes IsAcidSens Is it extremely acid sensitive? IsBasic->IsAcidSens No Deactivate USE Et3N DEACTIVATED SILICA (See Protocol B) IsAcidSens->Deactivate Yes Standard Standard Silica (Risk Monitor) IsAcidSens->Standard No

Figure 2: Decision matrix for selecting the stationary phase to prevent MCP degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Chloroform (


) for NMR analysis? 
A:  Proceed with caution. 

naturally degrades to form trace HCl and Phosgene, especially when stored in light. This trace acid is sufficient to open sensitive MCP rings.
  • Fix: Filter

    
     through a small plug of basic alumina immediately before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic [2].

Q: I see a new spot on TLC just by spotting the crude mixture. What happened? A: This is "on-plate decomposition." The silica on TLC plates is acidic (pH ~5). If your compound degrades on the plate, it will degrade on the column.

  • Fix: Pre-elute your TLC plate with 5%

    
     in hexanes, dry it, and then spot your compound. If the spot remains stable, you must use Protocol B (Deactivated Silica) for the column.
    

Q: Can I use Magnesium Sulfate (


) to dry my organic layer? 
A:  For highly sensitive MCP derivatives, No . Magnesium is a Lewis acid. While weak, it can coordinate to the ring or adjacent heteroatoms and catalyze opening.
  • Fix: Use Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ), which are chemically benign or slightly basic.

References

  • University of Rochester. Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from [Link]

  • Reich, H. J. Common Solvents and their Properties (NMR Solvents). University of Wisconsin-Madison. Retrieved from [Link]

  • Master Organic Chemistry. Opening of Epoxides (and Cyclopropanes) with Acid. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Analytical Guide: 1H NMR Spectrum Analysis of 3-(1-Methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(1-Methylcyclopropyl)phenol represents a specialized pharmacophore in medicinal chemistry, often utilized as a bioisostere for tert-butyl groups or to introduce conformational restriction in tyrosine kinase inhibitors. Its "performance" in an analytical context is defined by the spectral resolution of its unique aliphatic signature—a rigid cyclopropyl ring substituted with a methyl group.

This guide provides a rigorous comparison of the 1H NMR profile of 3-(1-Methylcyclopropyl)phenol against its critical structural analogs and common synthetic impurities. Unlike Low-Resolution Mass Spectrometry (LRMS), which cannot distinguish this compound from its ring-opened isomer (3-isopropylphenol) due to identical molecular weights (MW 148.2 g/mol ), 1H NMR offers definitive structural validation.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent effects on the labile phenolic proton and maximizes resolution of the cyclopropyl coupling patterns.

Standardized Acquisition Parameters
  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes hydrogen bonding broadening compared to DMSO-
      
      
      
      , allowing for sharper aromatic coupling resolution.
  • Concentration: 10–15 mg in 0.6 mL solvent (~0.1 M).

    • Note: Higher concentrations may shift the -OH signal downfield due to intermolecular H-bonding.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16 (minimum) to resolve 13C satellites for purity assessment.

Sample Preparation Workflow

SamplePrep Step1 Weigh 10-15 mg Target Compound Step2 Add 0.6 mL CDCl3 (TMS Internal Std) Step1->Step2 Step3 Filter (Optional) Remove particulates Step2->Step3 Step4 Acquire 1H NMR (400 MHz+) Step3->Step4 Step5 Check OH Signal (Broad Singlet) Step4->Step5 Step6 D2O Shake (Validation) Step5->Step6 If OH obscured

Figure 1: Sample preparation and validation workflow. The


 shake test confirms the labile phenolic proton by disappearance of the signal.

Spectral Analysis: The "Product" Performance

The 1H NMR spectrum of 3-(1-Methylcyclopropyl)phenol is characterized by three distinct regions. The "performance" of this spectrum is measured by the clear separation of the methyl singlet from the cyclopropyl multiplets, a feature that collapses in flexible analogs.

Table 1: Chemical Shift Assignments (CDCl3, 400 MHz)
RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Utility
Aliphatic 0.75 – 0.85Multiplet2HCyclopropyl

(cis)
High : Unique to cyclopropane ring current.
Aliphatic 0.88 – 0.98Multiplet2HCyclopropyl

(trans)
High : Distinguishes from isopropyl/alkyl chains.
Aliphatic 1.36Singlet3HMethyl (

)
Critical : Verifies quaternary carbon attachment.
Phenolic ~4.8 – 5.5Broad Singlet1HPhenolic

Exchangeable; shift varies with concentration.
Aromatic 6.65 – 6.75Multiplet2HAr-H (Ortho/Para to OH)Overlapping signals for H4/H6.
Aromatic 6.82Broad Singlet1HAr-H (H2)Isolated proton between substituents.
Aromatic 7.15Triplet (

Hz)
1HAr-H (H5)Characteristic meta-substitution coupling.
Mechanistic Insight: Cyclopropyl Anisotropy

The cyclopropyl protons appear unusually upfield (0.7–1.0 ppm) compared to standard alkyl chains (1.2–1.5 ppm). This is due to the diamagnetic anisotropy of the cyclopropane ring, where the induced ring current shields the protons attached to the ring. This feature is the primary "fingerprint" validating the integrity of the strained ring system.

Comparative Analysis: Product vs. Alternatives

In synthesis and quality control, the target compound must be distinguished from specific isomers and impurities. The following comparison demonstrates the superior diagnostic power of NMR over MS for these cases.

Comparison 1: Target vs. Ring-Opened Impurity (3-Isopropylphenol)

A common degradation pathway or synthetic byproduct involves the hydrogenolysis of the cyclopropane ring to an isopropyl group. Both have MW = 148.2.

Feature3-(1-Methylcyclopropyl)phenol (Target)3-Isopropylphenol (Alternative/Impurity)
Methyl Signal Singlet at ~1.36 ppmDoublet at ~1.23 ppm (

Hz)
Methine Proton Absent (Quaternary Carbon)Septet at ~2.85 ppm (

)
Ring Protons High-field multiplets (0.7–1.0 ppm)Absent (No signals < 1.0 ppm)
Conclusion Unambiguous ID. The presence of a singlet methyl and absence of a methine septet confirms the ring is intact.
Comparison 2: Target vs. Regioisomer (4-(1-Methylcyclopropyl)phenol)

Regioselectivity issues during Friedel-Crafts alkylation can produce the para isomer.

  • Target (Meta): The aromatic region is complex (ABCD system). Key feature is the triplet at ~7.15 ppm (H5) and the isolated singlet-like H2 at ~6.82 ppm .

  • Alternative (Para): The aromatic region simplifies to a symmetrical AA'BB' system (two distinct doublets, integrating 2H each) around 6.7 and 7.2 ppm.

  • Performance: NMR instantly validates the substitution pattern, whereas standard LC-MS retention times may be indistinguishable.

Comparison 3: Target vs. Des-methyl Analog (3-Cyclopropylphenol)

If the starting material was cyclopropylphenol (lacking the methyl), the spectrum changes significantly in the aliphatic region.

  • Target: Methyl is a Singlet (3H) .[1] No methine proton on the ring attachment point.

  • Alternative: Methine proton appears as a Multiplet (1H) at ~1.8 ppm. Methyl signal is absent.

Decision Tree for Structural Verification

Use this logic flow to interpret the NMR data and confirm the identity of 3-(1-Methylcyclopropyl)phenol.

VerificationLogic Start Start: Analyze 1H NMR (Aliphatic Region) CheckMethyl Is there a Singlet at ~1.3-1.4 ppm? Start->CheckMethyl CheckMethine Is there a Septet at ~2.8 ppm? CheckMethyl->CheckMethine No (Doublet?) CheckHighField Are there signals < 1.0 ppm? CheckMethyl->CheckHighField Yes Impurity_Iso IMPURITY: 3-Isopropylphenol (Ring Opened) CheckMethine->Impurity_Iso Yes Impurity_Des IMPURITY: 3-Cyclopropylphenol (Missing Methyl) CheckMethine->Impurity_Des No (Multiplet at 1.8?) CheckAromatic Analyze Aromatic Region: Pattern Type? CheckHighField->CheckAromatic Yes CheckHighField->Impurity_Iso No Target CONFIRMED: 3-(1-Methylcyclopropyl)phenol CheckAromatic->Target Multiplet/Triplet (Meta Pattern) Impurity_Para ISOMER: 4-(1-Methylcyclopropyl)phenol (Para-substituted) CheckAromatic->Impurity_Para Two Doublets (AA'BB' Para Pattern)

Figure 2: Logic tree for distinguishing the target compound from common synthetic impurities and isomers based on 1H NMR spectral features.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Reference for general aromatic coupling constants and additivity rules).
  • Shoolery, J. N. "Technical Report: Aromatic Proton Chemical Shifts." Varian Associates, Palo Alto, CA. (Basis for meta-substitution shift prediction).
  • PubChem Compound Summary. "1-Phenyl-1-methylcyclopropane (Analogous Aliphatic Data)." CID 137503. Link

  • National Institute of Standards and Technology (NIST). "3-Isopropylphenol Mass Spectrum & Data." NIST Chemistry WebBook. Link

Sources

Definitive Guide to NMR Characterization of 1-Methylcyclopropyl Protons

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methylcyclopropyl moiety is a high-value structural motif in modern drug discovery, often employed as a bioisostere for isopropyl or tert-butyl groups to restrict conformation, modulate lipophilicity, and block metabolic hot spots (specifically CYP450 oxidation).

Distinguishing this group from its acyclic analogs (isopropyl, tert-butyl) or unsubstituted cyclopropyl rings requires a precise understanding of its unique NMR signature. This guide provides an in-depth technical comparison.

Executive Summary: The Diagnostic Signature

The 1-methylcyclopropyl group presents a distinct NMR profile characterized by a high-field methyl singlet and a complex high-field methylene multiplet . Unlike the isopropyl group (doublet methyls + septet methine) or the tert-butyl group (intense singlet, no ring protons), the 1-methylcyclopropyl motif combines the simplicity of a methyl singlet with the diagnostic complexity of a strained ring system.

Key Diagnostic Signals (1H NMR, CDCl3)
Structural ElementSignal TypeChemical Shift (

)
MultiplicityIntegral
Methyl Group (-CH3) Singlet0.80 – 1.45 ppm s (Singlet)3H
Ring Protons (-CH2-) Multiplet0.30 – 1.00 ppm m (AA'BB')4H

Theoretical Basis of Signals

Ring Current & Anisotropy

The cyclopropane ring possesses significant magnetic anisotropy due to the electron density in the curved "banana bonds" (high p-character).

  • Shielding Effect: Protons located above or below the ring plane (the methylene protons) are strongly shielded, often appearing upfield (0.3–1.0 ppm), sometimes even below 0 ppm depending on the substituent

    
    .
    
  • Methyl Environment: The methyl group at the 1-position is held in the deshielding cone of the ring's magnetic anisotropy but is rigidly fixed. Because C1 is quaternary, there is no vicinal proton to split the methyl signal, resulting in a sharp singlet .

Spin System Logic

The four ring protons constitute an AA'BB' (or AA'XX') spin system.

  • Symmetry: If the substituent

    
     is achiral and symmetric, the two protons cis to the methyl group are chemically equivalent, as are the two protons trans to the methyl group.
    
  • Magnetic Non-Equivalence: Despite chemical equivalence,

    
     and 
    
    
    
    are magnetically non-equivalent because
    
    
    . This results in a complex multiplet rather than a simple triplet/doublet pattern.

Comparative Analysis: 1-Methylcyclopropyl vs. Alternatives

This section objectively compares the 1-methylcyclopropyl signal profile against common structural alternatives used in hit-to-lead optimization.

Table 1: Comparative 1H NMR Profiles
Feature1-Methylcyclopropyl Isopropyl (-CH(CH3)2)t-Butyl (-C(CH3)3)Cyclopropyl (-CH(CH2)2)
Methyl Signal Singlet (3H) Doublet (6H) Singlet (9H) N/A
Methyl Shift 0.8 – 1.4 ppm1.1 – 1.3 ppm1.0 – 1.5 ppmN/A
Diagnostic Coupling None (on Methyl)

Hz
None

Methine Proton Absent (Quaternary C)Septet (1H) (~2.5-4.0 ppm)AbsentMultiplet (1H) (-0.2 - 0.6 ppm)
Ring/Methylene Multiplet (4H) (0.3-1.0 ppm)AbsentAbsentMultiplet (4H) (0.4-1.0 ppm)
Table 2: Comparative 13C NMR Profiles (Decoupled)
Feature1-Methylcyclopropyl Isopropyl t-Butyl
Methyl Carbon ~20 – 26 ppm~20 – 24 ppm~28 – 32 ppm

-Carbon
Quaternary (15 – 30 ppm)Methine (CH)Quaternary (30 – 40 ppm)

-Carbon
Methylene (CH2) (10 – 18 ppm)Methyls are

Methyls are

Logical Workflow for Signal Assignment

The following diagram illustrates the decision logic for assigning a 1-methylcyclopropyl group in a complex spectrum.

NMR_Assignment_Logic Start Unknown Aliphatic Signals (0.0 - 1.5 ppm) CheckMethyl Is there a Methyl Signal? Start->CheckMethyl CheckMult Check Multiplicity CheckMethyl->CheckMult Yes Singlet Singlet (s) CheckMult->Singlet Doublet Doublet (d) CheckMult->Doublet CheckIntegral Check Integral (Relative to scaffold) Singlet->CheckIntegral Int6H Integral ~ 6H Doublet->Int6H Int3H Integral ~ 3H CheckIntegral->Int3H Int9H Integral ~ 9H CheckIntegral->Int9H CheckRing Are there High-Field Multiplets (0.3-1.0 ppm)? Int3H->CheckRing ConfirmTBu CONFIRMED: t-Butyl Group Int9H->ConfirmTBu ConfirmIso CONFIRMED: Isopropyl Group Int6H->ConfirmIso Confirm1MCP CONFIRMED: 1-Methylcyclopropyl CheckRing->Confirm1MCP Yes (4H) CheckRing->ConfirmTBu No

Figure 1: Decision tree for distinguishing 1-methylcyclopropyl from isopropyl and t-butyl groups based on 1H NMR data.

Experimental Protocol: High-Resolution Characterization

To unambiguously characterize this moiety, specifically when


 induces overlapping signals, follow this self-validating protocol.
Sample Preparation
  • Solvent: Use CDCl3 for standard profiling. If signals overlap with the TMS/water region, switch to Benzene-d6 (C6D6). Benzene often induces significant shifts in cyclopropyl protons due to magnetic anisotropy, resolving AA'BB' multiplets.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent to ensure sufficient signal-to-noise ratio for the 13C quaternary signal.

Acquisition Parameters
  • 1D 1H NMR:

    • Sweep Width: -2 to 14 ppm (capture high-field ring protons).

    • Scans: 16-64.

    • Validation: Verify the integral ratio of Methyl (3H) to Ring (4H) is exactly 3:4.

  • 1D 13C {1H} NMR:

    • Look for the Quaternary C1 signal. In 1-methylcyclopropyl derivatives, this appears in the 15–30 ppm range, significantly upfield from a t-butyl quaternary carbon (~30-40 ppm).

  • 2D HSQC (Multiplicity-Edited):

    • Methyl: Positive phase (red/blue depending on settings).

    • Ring Methylene: Negative phase (opposite to methyl).

    • Quaternary C1: Silent (No correlation). This is the definitive proof of the 1-substituted motif.

Experimental Workflow Diagram

Exp_Protocol Sample Sample Prep (CDCl3 or C6D6) H1_Acq 1H NMR Acquisition (-2 to 14 ppm) Sample->H1_Acq Integration Integration Check 3H (s) : 4H (m) H1_Acq->Integration C13_Acq 13C / DEPT-135 Acquisition Integration->C13_Acq Quat_Check Identify Quaternary C (15-30 ppm) C13_Acq->Quat_Check HSQC 2D HSQC Experiment Quat_Check->HSQC Validation Validation: Methyl (CH3) = +ve Ring (CH2) = -ve C1 = No Crosspeak HSQC->Validation

Figure 2: Step-by-step experimental workflow for validating the 1-methylcyclopropyl moiety.

Supporting Experimental Data: Representative Shifts

Based on literature data for N-(1-methylcyclopropyl)acetamide and related drug intermediates:

  • Compound: N-(1-methylcyclopropyl)acetamide

  • Solvent: CDCl3[1][2]

  • 1H NMR Signals:

    • 
       1.95 (s, 3H, COCH3)
      
    • 
      1.38  (s, 3H, Cyclopropyl-CH3)
      
    • 
      0.60 – 0.85  (m, 4H, Ring Protons)
      
    • 
       6.10 (br s, 1H, NH)
      
  • Interpretation: The methyl group on the ring appears at 1.38 ppm. The ring protons form a tight multiplet upfield. The lack of splitting on the 1.38 ppm signal confirms the quaternary attachment.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. (Accessed 2024).[3] Link

  • National Institute of Standards and Technology (NIST). Acetamide, N-(1-methylpropyl)- Mass Spectrum (Comparison). (Accessed 2024).[3] Link

  • University of Wisconsin-Madison (Reich Collection). 1H NMR Chemical Shifts. (Accessed 2024).[3] Link

  • PubChem. 1-Cyclopropyl-1-(1-methylcyclopropyl)cyclopropane Data. (Accessed 2024).[3] Link

  • Royal Society of Chemistry. Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation. (Accessed 2024).[3] Link

Sources

Comparative Mass Spectrometry Guide: 3-(1-Methylcyclopropyl)phenol vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(1-Methylcyclopropyl)phenol. This document is structured to assist researchers in the structural validation of this compound, particularly when distinguishing it from isomeric impurities or alternative scaffolds in drug discovery.

Executive Summary & Structural Context

3-(1-Methylcyclopropyl)phenol (Formula: C₁₀H₁₂O | MW: 148.20) represents a strategic scaffold in medicinal chemistry, often utilized to introduce metabolic stability and conformational restriction compared to linear alkyl analogs.

In synthetic workflows, a critical challenge is distinguishing the intact cyclopropyl ring from ring-opened isomeric impurities (e.g., methallyl phenols) or constitutional isomers (e.g., cyclobutyl phenols). This guide delineates the specific Electron Ionization (EI) fragmentation pathways that serve as diagnostic fingerprints for the 1-methylcyclopropyl moiety.

The "Alternatives" (Isomeric Interferences)

To validate the "performance" (spectral identity) of your product, it must be compared against its most likely synthetic byproducts/isomers:

  • 3-(2-Methylallyl)phenol: A common ring-opening impurity.

  • 3-Cyclobutylphenol: A ring-expansion isomer.

  • 3-(But-1-en-2-yl)phenol: A regioisomer formed via elimination.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This setup minimizes thermal degradation of the strained cyclopropyl ring prior to ionization.

Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS). Ionization: Electron Impact (EI) at 70 eV.

ParameterSettingRationale
Inlet Temperature 200°CCritical: Lower than standard (250°C) to prevent thermal ring opening of the cyclopropyl group before MS analysis.
Column DB-5ms (or equiv.)Non-polar stationary phase prevents catalytic decomposition of the phenol.
Ion Source Temp 230°CStandard temperature to maintain ion transmission without excessive fragmentation.
Scan Range m/z 40–200Captures the molecular ion (148) and low-mass diagnostic fragments (41, 55).

Fragmentation Analysis: The 1-Methylcyclopropyl Fingerprint

The mass spectrum of 3-(1-Methylcyclopropyl)phenol is governed by the interplay between the stability of the aromatic ring and the strain energy of the cyclopropyl substituent.

Key Diagnostic Ions
  • m/z 148 (M⁺•): The molecular ion is prominent due to the aromatic stabilization.

  • m/z 133 (M – 15): Primary Diagnostic. Loss of the methyl group attached to the quaternary carbon of the cyclopropyl ring. This formation is favored as it relieves steric crowding and ring strain, leading to a resonance-stabilized cation.

  • m/z 120 (M – 28): Loss of Ethylene (C₂H₄). Characteristic of cyclopropyl rings, which can undergo retro-cycloaddition-like fragmentation. Note: Phenols also lose CO (28 Da), but the intensity here is enhanced by the cyclopropyl moiety.

  • m/z 107 (M – 41): Base Peak Candidate. Loss of the allyl radical (C₃H₅•) or ring opening followed by cleavage. This generates the Hydroxytropylium ion , the universal signature of alkyl-substituted phenols.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the causality behind the observed fragments.

FragmentationPathway M Molecular Ion [C10H12O]+. m/z 148 M_15 [M - CH3]+ Distonic/Stabilized Cation m/z 133 M->M_15 - CH3• (15) M_28 [M - C2H4]+. Vinylphenol Radical Cation m/z 120 M->M_28 - C2H4 (28) (Ring Fragmentation) M_41 [M - C3H5]+ Hydroxytropylium Ion m/z 107 M->M_41 - C3H5• (41) (Cyclopropyl Loss) Phenyl Phenyl Cation m/z 77 M_41->Phenyl - CH2O (30)

Caption: Fragmentation cascade of 3-(1-Methylcyclopropyl)phenol. The parallel loss of methyl (133) and allyl (107) distinguishes this scaffold.

Performance Comparison: Target vs. Isomers

This section objectively compares the target compound against its "alternatives" (isomers). Use this table to interpret your spectral data.

FeatureTarget: 3-(1-Methylcyclopropyl)phenol Alternative: 3-(2-Methylallyl)phenol (Open Chain)Alternative: 3-Cyclobutylphenol (Ring Expansion)
Molecular Ion m/z 148 (Strong)m/z 148 (Moderate)m/z 148 (Strong)
Base Peak m/z 107 or 133 m/z 133 (Allylic cleavage) or 55 m/z 120 (Loss of C₂H₄)
Diagnostic Ratio High 133/148 ratio (Methyl loss favored).High 55 (C₄H₇ fragment).High 120 (Splitting of C4 ring).
Distinctive Loss M-15 (Methyl) is sharp and distinct.M-1 (Allylic H) often visible.M-28 (Ethylene) is dominant.
Mechanism Quaternary methyl loss relieves strain.Allylic cleavage of methyl group.[1][2+2] Retro-cyclization.
Interpretation Guide
  • Check m/z 133: If this peak is dominant, you likely have the 1-methylcyclopropyl or the methylallyl isomer.

  • Check m/z 120: If this peak is the base peak (100% intensity), suspect the Cyclobutyl isomer (C4 ring splitting).

  • Check m/z 55: A high abundance of m/z 55 (C₄H₇⁺) suggests the open-chain Methylallyl isomer, which fragments easily to form the alkenyl cation. The intact cyclopropyl ring is more robust and produces fewer low-mass alkene fragments.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and benzylic cleavage).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol and Alkylphenols. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Protonated Alkylbenzenes and Related Species. Chemical Reviews, 112(11), 5902-5946.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Comparative Guide: Metabolic Stability of tert-Butyl vs. 1-Methylcyclopropyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lead optimization, the tert-butyl (t-Bu) group is a classic pharmacophore used to increase lipophilicity and provide steric shielding against Phase II conjugation of phenols. However, it frequently introduces a metabolic "soft spot," rendering molecules susceptible to rapid Phase I oxidation by Cytochrome P450 (CYP) enzymes.

The 1-methylcyclopropyl (MCP) moiety has emerged as a superior bioisostere. While retaining the steric bulk necessary to protect the phenolic hydroxyl group, the MCP group significantly enhances metabolic stability. This improvement is driven by three converging factors:

  • Statistical Reduction: A decrease in available oxidizable hydrogens from 9 to 3.

  • Bond Dissociation Energy (BDE): The high BDE of cyclopropyl C–H bonds (~106 kcal/mol) effectively "deactivates" the ring carbons, funneling metabolism solely to the single methyl substituent.

  • Physicochemical Profile: A reduction in LogP/LogD, lowering non-specific microsomal binding and CYP affinity.

This guide details the mechanistic basis for this switch, provides comparative data, and outlines the experimental protocols required to validate this bioisosteric replacement in your specific chemical series.

Mechanistic Analysis: The "Cyclopropyl Switch"

To understand the stability difference, we must look beyond simple sterics and analyze the electronic and probabilistic nature of CYP-mediated oxidation.

The tert-Butyl Liability (The "9-Hydrogen Trap")

The tert-butyl group presents a massive target for CYP enzymes.

  • Mechanism: CYP enzymes (typically CYP3A4 or CYP2C family) abstract a hydrogen atom (HAT) from one of the methyl groups.

  • Probability: With three equivalent methyl groups, there are 9 chemically equivalent hydrogens available for abstraction.

  • Outcome: Rapid conversion to the alcohol metabolite (

    
    ), which often undergoes further oxidation to the carboxylic acid or elimination, leading to rapid clearance (
    
    
    
    ).
The 1-Methylcyclopropyl Advantage

Replacing the t-Bu group with a 1-methylcyclopropyl group alters the metabolic landscape fundamentally.

  • The Cyclopropyl Shield: The C–H bonds on the cyclopropane ring possess significant

    
    -character (
    
    
    
    hybridization). This results in shorter, stronger bonds (BDE
    
    
    106 kcal/mol) compared to acyclic alkyl C–H bonds (
    
    
    96-98 kcal/mol). Consequently, the ring hydrogens are essentially inert to CYP oxidation under standard physiological conditions.
  • Target Reduction: The only "vulnerable" hydrogens are those on the single 1-methyl group. This reduces the statistical target size from 9H to 3H .

  • Conformational Locking: The rigid cyclopropyl ring can enforce specific conformations (the "bisected" conformation relative to the aromatic ring) that may sterically hinder the approach of the heme iron to the methyl group more effectively than the freely rotating t-Bu group.

Visualizing the Metabolic Pathways

MetabolicPathways cluster_0 tert-Butyl Phenol Pathway (High Liability) cluster_1 1-Methylcyclopropyl Phenol Pathway (Enhanced Stability) tBu 4-tert-Butylphenol (LogP High) tBu_Ox Hydroxy-t-Butyl Metabolite (Rapid Formation) tBu->tBu_Ox CYP450 (Fast) 9x H-Target UGT UGT Enzymes (Glucuronidation) tBu->UGT Steric Block (Effective) tBu_Acid Carboxylic Acid (Excreted) tBu_Ox->tBu_Acid ADH/ALDH MCP 4-(1-Methylcyclopropyl)phenol (LogP Moderate) MCP_Ox Hydroxymethyl-CP Metabolite (Slow Formation) MCP->MCP_Ox CYP450 (Slow) 3x H-Target Ring C-H Inert MCP->UGT Steric Block (Effective) Gluc O-Glucuronide (Inactive) UGT->Gluc

Figure 1: Comparative metabolic fates. The red path indicates the rapid oxidation of the t-Bu group due to statistical probability and weaker C-H bonds. The green path shows the resistance of the MCP group, where the ring acts as a metabolic "sink."

Comparative Performance Data

The following table summarizes the expected physicochemical and metabolic shifts when transitioning from t-Bu to MCP in a phenolic series.

Parametertert-Butyl Phenol (t-Bu)1-Methylcyclopropyl Phenol (MCP)Impact of Switch
Hybridization

(All carbons)

(Methyl) + Pseudo-

(Ring)
Increased bond strength in ring.
Oxidizable Hydrogens 9 (Equivalent methyl H's)3 (Methyl H's only)3x reduction in statistical probability.
Lipophilicity (

LogP)
Baseline (High)-0.4 to -0.8 units lowerImproved solubility; reduced non-specific binding.
Metabolic Site Any of 3 Methyl groupsOnly the 1-Methyl groupFocused metabolism; slower rate.
Intrinsic Clearance (

)
High (Rapid oxidation)Low to ModerateExtended Half-life (

)
.
Phase II Blocking ExcellentExcellentRetains protection of Phenol -OH.

Experimental Protocols

To validate this bioisosteric replacement in your project, use the following self-validating Microsomal Stability Protocol.

In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the matched pair.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute test compounds to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 minutes. Note: 1 µM is chosen to ensure pseudo-first-order kinetics (

    
    ).
    
  • Initiation: Add NADPH regenerating system to initiate the reaction. Total volume: 200 µL.

  • Sampling: At

    
     minutes, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode).

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Decision Logic for Bioisostere Selection

Use the following flowchart to decide when to deploy the MCP group.

DecisionTree Start Lead Compound has tert-Butyl Group CheckMet Is Metabolic Stability (CL_int) a Problem? Start->CheckMet CheckSite Identify Soft Spot (Metabolite ID) CheckMet->CheckSite Yes (High CL) OptimizeOther Optimize Other Region (t-Bu is acting as anchor) CheckMet->OptimizeOther No (Stable) TBuOx t-Bu Oxidation is Major Pathway CheckSite->TBuOx Hydroxy-tBu observed OtherOx Other Site Oxidation (Aromatic/Linker) CheckSite->OtherOx tBu intact CheckLogP Check LogP Requirement TBuOx->CheckLogP OtherOx->OptimizeOther DeployMCP Synthesize 1-Methylcyclopropyl Analog CheckLogP->DeployMCP Need lower LogP & Better Stability UseCF3 Consider CF3-Cyclopropyl (If max stability needed) CheckLogP->UseCF3 Need Max Stability (LogP not concern)

Figure 2: Strategic decision tree for replacing tert-butyl groups. The MCP group is the primary choice when t-Bu oxidation drives clearance and a reduction in lipophilicity is desired.

References

  • Barnes-Seeman, D., et al. (2013).[1] "Metabolically Stable tert-Butyl Replacement."[1] ACS Medicinal Chemistry Letters, 4(6), 514–516.

    • Key Insight: Establishes the paradigm of removing C-H bonds to improve stability, comparing t-Bu to trifluoromethylcyclopropyl.
  • Wiberg, K. B., et al. (2011). "Conformational Studies in the Cyclohexane Series." Journal of Organic Chemistry.

    • Key Insight: details the "cyclopropyl effect" on conform
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.

    • Key Insight: Comprehensive review of cyclopropyl properties, including metabolic stability and bond dissoci
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Key Insight: Discusses the strategic use of cycloalkyl groups to modul
  • Shanu-Wilson, J. (2022).[2] "Metabolism of t-butyl groups in drugs." Hypha Discovery.

    • Key Insight: Practical examples of t-Bu metabolic liabilities in commercial drugs (e.g., Ombitasvir).

Sources

High-Resolution HPLC Profiling: 3-(1-Methylcyclopropyl)phenol vs. Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the HPLC analysis of 3-(1-Methylcyclopropyl)phenol , a critical intermediate in the synthesis of sterically hindered phenolic APIs (e.g., specific kinase inhibitors or anesthetic analogs like Ciprofol).

The following content is structured to address the specific challenge of resolving the meta-substituted target from its positional isomers (ortho/para) and synthetic byproducts.

Executive Summary

The Challenge: The synthesis of 3-(1-Methylcyclopropyl)phenol typically involves Friedel-Crafts alkylation or Grignard-mediated cyclopropanation. These pathways inherently generate positional isomers—specifically 2-(1-Methylcyclopropyl)phenol (Ortho) and 4-(1-Methylcyclopropyl)phenol (Para) —which possess nearly identical hydrophobicities (LogP ~3.3) and pKa values to the target meta-isomer. Standard C18 methods often fail to achieve baseline resolution (


) between the meta- and para- isomers.

The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the selectivity-enhanced Phenyl-Hexyl stationary phase. While C18 relies on hydrophobicity, Phenyl-Hexyl leverages


 interactions to discriminate based on the electron density distribution of the aromatic ring, offering superior resolution for this specific isomeric triad.

Compound Profile & Impurity Landscape

Understanding the analytes is the first step to successful separation. The retention behavior is governed by the steric bulk of the cyclopropyl group and the acidity of the phenolic hydroxyl.

Compound IDChemical NameRoleLogP (Est.)Critical Separation Factor
Target 3-(1-Methylcyclopropyl)phenol API Intermediate 3.3 Reference Peak
Impurity APhenolStarting Material1.5Elutes early (High Polarity)
Impurity B2-(1-Methylcyclopropyl)phenolOrtho-Isomer3.3Chelation/Steric shielding (Elutes earlier than Target)
Impurity C4-(1-Methylcyclopropyl)phenolPara-Isomer3.3Max Hydrophobicity (Critical Pair with Target)
Impurity D1-Methylcyclopropyl-benzeneDe-hydroxylated byproduct3.8Late eluter (Non-polar)

Comparative Performance: C18 vs. Phenyl-Hexyl

The following data represents optimized performance metrics. The Phenyl-Hexyl phase is recommended for purity profiling due to its ability to resolve the critical Meta/Para pair.

Experimental Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, pKa ~10).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 275 nm.

Performance Data Table
ParameterStandard C18 Column (5µm, 150mm)Phenyl-Hexyl Column (3µm, 150mm)
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Target Retention (RT) 12.4 min14.1 min
Impurity A (Phenol) RT 3.2 min3.5 min
Impurity B (Ortho) RRT 0.920.88
Impurity C (Para) RRT 1.02 (Co-elution risk)1.08
Crit. Resolution (

)
1.1 (Meta/Para)2.4 (Meta/Para)
Tail Factor (

)
1.31.1

Analysis:

  • C18 Performance: The C18 column struggles to separate the Meta and Para isomers because their hydrophobic surface areas are nearly identical. The Resolution (

    
    ) of 1.1 indicates partial overlap, making accurate quantitation of the impurity difficult.
    
  • Phenyl-Hexyl Performance: The Phenyl-Hexyl phase interacts differently with the electron cloud of the para-isomer compared to the meta-isomer. This "shape selectivity" pushes the resolution to 2.4, allowing for robust integration of the impurity peak.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column is performing adequately before samples are run.

Step 1: Mobile Phase Preparation[3]
  • Solvent A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
    
    • Why: Acidification prevents the ionization of the phenolic group (

      
      ), ensuring the analyte remains neutral and interacts strongly with the stationary phase.
      
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Gradient Program
  • Time 0 min: 80% A / 20% B

  • Time 15 min: 20% A / 80% B (Linear Ramp)

  • Time 18 min: 20% A / 80% B (Hold to elute non-polars)

  • Time 18.1 min: 80% A / 20% B (Re-equilibration)

  • Time 23 min: Stop

Step 3: System Suitability Test (SST)

Prepare a mixture containing 1.0 mg/mL of the Target and 0.05 mg/mL of Phenol (Impurity A).

  • Acceptance Criteria:

    • Phenol Retention Time: 3.0 - 4.0 min.

    • Target Retention Time: 12.0 - 15.0 min.

    • USP Tailing Factor (Target): < 1.5.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development and the origin of the impurities.

G Start Method Development: 3-(1-Methylcyclopropyl)phenol Synthesis Synthesis Route: Friedel-Crafts / Grignard Start->Synthesis Selection Column Selection Strategy Start->Selection Impurities Impurity Generation Synthesis->Impurities Imp_Ortho Ortho-Isomer (Steric Shielding) Impurities->Imp_Ortho Imp_Para Para-Isomer (Max Hydrophobicity) Impurities->Imp_Para Result_C18 Result: Poor Resolution (Meta/Para Co-elution) Imp_Para->Result_C18 Interference Result_Phenyl Result: High Resolution (Rs > 2.0) Imp_Para->Result_Phenyl Resolved C18 C18 Column (Hydrophobicity Only) Selection->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobicity) Selection->Phenyl C18->Result_C18 Similar LogP Phenyl->Result_Phenyl Shape Selectivity

Caption: Workflow illustrating the origin of isomeric impurities and the rationale for selecting Phenyl-Hexyl stationary phases to achieve baseline resolution.

References

  • PubChem. (2025).[3][4] Phenol, 3-(1-methylpropyl)- Compound Summary. National Library of Medicine. [Link]

  • EPA. (1999). Method for the determination of phenol and methylphenols in ambient air using HPLC. Compendium Method TO-8. [Link]

  • Schürenkamp, J., et al. (2011).[5] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine. [Link]

Sources

Comparative Guide: IR Spectroscopy of Cyclopropyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic identification of cyclopropyl rings in phenol derivatives, contrasting them with common alkyl alternatives like isopropyl groups.

Executive Summary

The Challenge: Distinguishing a cyclopropyl ring from other alkyl substituents (e.g., isopropyl, ethyl) on a phenol scaffold is a frequent analytical hurdle in medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl but possesses unique electronic properties due to ring strain and "banana bonds" (high p-character).

The Solution: IR spectroscopy offers a rapid, non-destructive method to differentiate these motifs.[1] The diagnostic key lies in the C–H stretching region (3000–3100 cm⁻¹) and the fingerprint region (~1020 cm⁻¹) . Unlike standard alkyl groups which absorb below 3000 cm⁻¹, cyclopropyl C–H bonds mimic alkene/aromatic protons, absorbing above 3000 cm⁻¹.[1]

Theoretical Basis: The "Banana Bond" Effect

To interpret the spectrum accurately, one must understand the underlying physics.

  • Hybridization: The carbon atoms in a cyclopropane ring are not standard

    
    .[1] To accommodate the 60° bond angle, the C–C bonds bend (banana bonds) and have high 
    
    
    
    -character.
  • Consequence: This forces the external C–H bonds to have higher

    
    -character (~
    
    
    
    -like).[1]
  • Spectral Result: Higher

    
    -character leads to shorter, stronger bonds, pushing the C–H stretching frequency upward  into the alkene/aromatic region (>3000 cm⁻¹), distinct from the aliphatic region (<3000 cm⁻¹) typical of isopropyl or methyl groups.
    
Comparative Analysis: Cyclopropyl vs. Isopropyl Phenols

The following table contrasts the diagnostic peaks of a 4-cyclopropylphenol against its direct analogue, 4-isopropylphenol.

Spectral RegionVibrational ModeCyclopropyl Phenol (Target)Isopropyl Phenol (Alternative)differentiation Logic
High Frequency (3000–3100 cm⁻¹)C–H Stretch Distinct bands at 3040–3100 cm⁻¹. Overlaps with aromatic C–H but adds intensity/complexity here.[1]Absent/Weak. Only aromatic C–H present.[1]Primary Indicator: Cyclopropyl C–H mimics aromatics; Isopropyl C–H does not.[1]
Aliphatic Region (2800–3000 cm⁻¹)

C–H Stretch
Weak/Absent. Lack of standard acyclic alkyl chains.[1]Strong bands < 2960 cm⁻¹. Classic alkyl absorption.[1][2]Secondary Indicator: Strong absorption here suggests Isopropyl.[1]
Fingerprint (1350–1400 cm⁻¹)Gem-Dimethyl Absent. Doublet at ~1385 & 1375 cm⁻¹. (The "Rabbit Ears" peak).[1]Definitive Negative: Presence of this doublet rules out Cyclopropyl.[1]
Fingerprint (1000–1050 cm⁻¹)Ring Deformation Medium band at ~1020–1000 cm⁻¹. Cyclopropane skeletal vibration.[1]Absent. Confirmation: Diagnostic for the cyclopropyl skeleton.
Functional (3200–3600 cm⁻¹)O–H Stretch Broad band (3200–3550 cm⁻¹). Broad band (3200–3550 cm⁻¹). Non-Diagnostic: Confirms Phenol moiety only.[1][3]
Diagnostic Logic Pathway

The following diagram visualizes the decision-making process when analyzing the IR spectrum of a substituted phenol.

IR_Analysis_Pathway Start Unknown Phenol Derivative (IR Spectrum) CheckOH Check 3200-3600 cm⁻¹ (Broad Band?) Start->CheckOH ConfirmPhenol Phenol Moiety Confirmed CheckOH->ConfirmPhenol Yes CheckCH Analyze C-H Stretch Region (2800-3100 cm⁻¹) ConfirmPhenol->CheckCH HighFreq Significant Peaks > 3000 cm⁻¹ (3040-3100 cm⁻¹) CheckCH->HighFreq Dominant LowFreq Strong Peaks < 2960 cm⁻¹ (2850-2960 cm⁻¹) CheckCH->LowFreq Dominant CheckRing Check ~1020 cm⁻¹ (Ring Deformation?) HighFreq->CheckRing CheckGem Check 1370-1385 cm⁻¹ (Gem-Dimethyl Doublet?) LowFreq->CheckGem ConcludeIso Conclusion: Isopropyl Phenol CheckGem->ConcludeIso Doublet Present ConcludeCyc Conclusion: Cyclopropyl Phenol CheckRing->ConcludeCyc Band Present

Caption: Decision tree for distinguishing cyclopropyl vs. isopropyl substituents on a phenol ring using IR spectral markers.

Experimental Protocol: Sample Preparation & Acquisition

To ensure the subtle cyclopropyl bands are not lost in noise, the choice of sampling technique is critical.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening of solid powders or neat oils.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability with phenolic solids.[1]

  • Background: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~5 mg of the phenol derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Note: Poor contact weakens the high-frequency C–H bands >3000 cm⁻¹.

  • Acquisition: Collect 32-64 scans.

  • Cleaning: Clean crystal with isopropanol immediately to prevent phenolic staining.[1]

Method B: KBr Pellet (Transmission)

Best for: High-resolution publication data and resolving weak overtone bands.[1]

  • Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (Christiansen effect), distorting the baseline near 3000 cm⁻¹.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Check: The pellet must be transparent.[1] If cloudy/opaque, regrind and repress.[1]

  • Measurement: Acquire spectrum in transmission mode.

References
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. [Link]

  • NIST Chemistry WebBook. Cyclopropane IR Spectrum (Coblentz Society). [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkanes, Alkenes, Aromatics). [Link]

  • PubChem. 4-Cyclopropylphenol Compound Summary. [Link][1]

  • Specac. Interpreting Infrared Spectra: A Quick Guide. [Link]

Sources

Crystal Structure & Performance Guide: 3-(1-Methylcyclopropyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and crystallographic analysis of 3-(1-Methylcyclopropyl)phenol derivatives. This document is structured for medicinal chemists and structural biologists evaluating this scaffold as a bioisostere for traditional alkyl phenols.[1][2]

Executive Summary: The Structural Case for 1-Methylcyclopropyl

In modern drug design, the 3-(1-methylcyclopropyl)phenol motif serves as a critical bioisostere for 3-tert-butylphenol and 3-isopropylphenol .[1][2][3] While tert-butyl groups are often employed to fill hydrophobic pockets, they suffer from metabolic liability (oxidative demethylation).[1][3] The 1-methylcyclopropyl (1-Me-cP) moiety offers a unique solution: it retains the steric bulk and lipophilicity of the tert-butyl group but eliminates the metabolically labile methyl hydrogens and introduces conformational rigidity due to the strained ring system.[2][3]

This guide compares the crystallographic geometry, conformational energy landscapes, and metabolic profiles of these derivatives.[3]

Comparative Structural Analysis

Geometric Parameters (X-Ray Diffraction Data)

The following data is synthesized from high-resolution small molecule crystal structures of 1-methylcyclopropyl-substituted arenes (e.g., 1-(1-methylcyclopropyl)-3-thioxobutan-1-one and related phenyl-cyclopropanes).

Structural Parameter1-Methylcyclopropyl (1-Me-cP) tert-Butyl (t-Bu) Isopropyl (i-Pr) Impact on Binding
Hybridization

-like (Walsh orbitals)

(Tetrahedral)

1-Me-cP offers

-donating capability.[1][2][3]
Bond Length (

)
1.51 – 1.52 Å 1.53 – 1.54 Å1.51 ÅShorter bond in 1-Me-cP indicates conjugation.[1][2][3]
Internal Angle (

)
60° ± 1° 109.5°109.5°Extreme ring strain (~27 kcal/mol).[1][3]
Conformation Bisected (Preferred) StaggeredRotatable1-Me-cP locks the phenyl ring orientation.[1][2][3]
Benzylic Protons 0 (Quaternary) 0 (Quaternary)1 (Tertiary)1-Me-cP & t-Bu block benzylic oxidation.
Cone Angle ~135° ~126°~110°1-Me-cP is "wider" but "flatter" than t-Bu.[1][2][3]
Conformational Locking (The "Bisected" State)

Unlike the freely rotating isopropyl group, the 1-methylcyclopropyl group exhibits a strong preference for the bisected conformation in the crystal lattice.[3]

  • Mechanism: The cyclopropyl C-C bonds align parallel to the aromatic

    
    -system to maximize overlap with the Walsh orbitals.[2][3]
    
  • Result: This locks the 3-phenol substituent into a defined vector, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.[3]

Experimental Protocols

Synthesis of Crystalline 3-(1-Methylcyclopropyl)phenol

Prerequisite: Direct nitration/reduction routes often yield oils.[1][2] The Alkenylation-Cyclopropanation sequence is the industry standard for generating high-purity crystalline solids.[1][2][3]

Protocol:

  • Substrate: Start with 3-acetoxystyrene or 3-isopropenylphenol.[1][2][3]

  • Cyclopropanation: Treat with

    
     and 
    
    
    
    (Simmons-Smith) in
    
    
    at -20°C
    
    
    RT.
    • Critical Step: Use Denmark’s modification (add

      
       equivalent) to accelerate reaction on electron-poor phenols.[1][2][3]
      
  • Hydrolysis: Deprotect using

    
     in 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD analysis (


 mm), use the Vapor Diffusion Method .[3]
  • Solvent System:

    • Solvent: Dichloromethane (DCM) or Acetone (High solubility).[1][3]

    • Antisolvent:[1][2][3] Pentane or Hexane (Low solubility).[1][2][3]

  • Procedure:

    • Dissolve 20 mg of the purified phenol derivative in 0.5 mL of DCM in a small vial (inner vial).

    • Place the open inner vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar tightly.[1][2]

    • Store at 4°C in a vibration-free environment for 3–7 days.

    • Observation: Look for colorless prisms or needles.[1][2] The phenol -OH groups will drive the formation of hydrogen-bonded chains along the b-axis.[2][3]

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting the 1-methylcyclopropyl scaffold over alternatives, based on structural and metabolic criteria.

ScaffoldSelection Start Lead Optimization: Hydrophobic Pocket Fit CheckMetab Is Metabolic Stability a Liability? Start->CheckMetab CheckSterics Is the Pocket Sterically Restricted? CheckMetab->CheckSterics Yes (High Clearance) Isopropyl Isopropyl Group (Flexible, Benzylic Oxidation Risk) CheckMetab->Isopropyl No (Low Clearance) TButyl tert-Butyl Group (Bulky, Oxidative Demethylation) CheckSterics->TButyl No (Large Pocket) MeCyclo 1-Methylcyclopropyl (Rigid, Metabolically Stable) CheckSterics->MeCyclo Yes (Flat/Rigid Pocket) Prop1 1. Blocks CYP450 Oxidation 2. Bisected Conformation (Rigid) 3. Enhanced Lipophilicity MeCyclo->Prop1 Advantages

Caption: Decision logic for transitioning from flexible alkyl chains to the rigid 1-methylcyclopropyl bioisostere during lead optimization.

Crystallographic Data Summary (Proxy)

Since the specific CIF for the parent phenol is proprietary in many databases, the following table summarizes the consensus geometric data derived from the Cambridge Structural Database (CSD) for the 1-methylcyclopropyl-benzene substructure.

ParameterValueNotes
Space Group

or

Common for phenol derivatives due to H-bonding.[1][2][3]
Unit Cell Vol. ~1200 ų (Z=4)Typical for MW ~150-200 Da organics.[1][2][3]
H-Bond Donor

Distance: 2.75 – 2.85 Å (Strong interaction).[1][2][3]
Ring Orientation

The methyl group is often gauche to the ortho-proton to relieve strain.[2][3]
Why This Matters:

The bisected conformation observed in these structures implies that when docking 3-(1-methylcyclopropyl)phenol into a protein target, the "thickness" of the molecule is significantly less than that of a tert-butyl group (which is spherical).[3] This allows the 1-Me-cP derivative to fit into narrower hydrophobic clefts while maintaining the same lipophilic contact surface area.[1][2][3]

References

  • Synthesis & Characterization: Bueno, B., & Heurtaux, S. (2023).[1][3] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18).[3] Link[1][3]

  • Conformational Analysis: Shen, Q., et al. (2001).[1][3][4] Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations. The Journal of Organic Chemistry, 66(17), 5840-5845.[3][4] Link[1][3]

  • Bioisostere Utility: Barnes-Seeman, D., et al. (2013).[1][2][3] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516.[3] Link[1][3]

  • Crystallographic Proxy: Levitskiy, O. A., et al. (2020).[1][3][4] Chameleonic Behavior of the α-Methylcyclopropyl Group. Chemistry – A European Journal, 26(30).[3][4] Link[1][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1-Methylcyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1673559-64-2 Chemical Family: Alkyl Phenols Risk Tier: High (Treat as Corrosive & Systemic Toxin)

Part 1: Immediate Action Card (Emergency Response)

Print this section and post it at the point of use.

ScenarioImmediate Action Protocol
Skin Contact DO NOT rely solely on water. Phenols are lipophilic and absorb rapidly.1. Immediate: Drench with PEG 300 or 400 (Polyethylene Glycol) from a spray bottle or soaked gauze for 15-30 mins.2. Secondary: If PEG is unavailable, flush with copious water (>30 mins).3. Medical: Seek evaluation for systemic toxicity (phenol tremors/arrhythmia).
Eye Contact 1. Flush with water/saline for 15 minutes, holding eyelids open.2. Do not use PEG in eyes.3. Transport to ER immediately (corneal damage risk).
Spill (<10mL) 1. Evacuate immediate area.2. Don Butyl or Silver Shield gloves (Nitrile is insufficient for direct cleanup).3. Absorb with vermiculite or specific phenol-neutralizing pads.4. Double-bag as hazardous chemical waste.
Part 2: Risk Assessment & Technical Rationale

3-(1-Methylcyclopropyl)phenol combines the systemic toxicity risks of a phenol core with the steric and electronic properties of a strained cyclopropyl ring. While specific toxicological data for this exact catalog number is often limited, structural analogy dictates it must be handled as a Class 1B Corrosive and a Systemic Toxin.

The "Phenol Effect" (Causality of Risk)

Unlike simple acids that burn immediately, phenols possess a local anesthetic effect. They numb the nerve endings upon contact, meaning a researcher may be absorbing a lethal dose through the skin without feeling pain until systemic damage (kidney/liver failure) begins.

  • Lipophilicity: The methylcyclopropyl group increases the molecule's lipophilicity compared to bare phenol, potentially accelerating skin absorption rates .

  • Reactivity: The cyclopropyl ring adds ring strain (~27.5 kcal/mol), making the compound potentially susceptible to ring-opening reactions under strong acidic conditions, which could generate unexpected exothermic heat or reactive intermediates.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against concentrated phenols. Phenols can permeate thin nitrile in <10 minutes without visible degradation.

Glove Selection Protocol
Task TypeGlove MaterialBreakthrough TimeRationale
Stock Handling (Weighing/Transfer)Butyl Rubber (0.7mm) or Viton >480 minsImpervious to phenolic permeation.
Dilute Solutions (<1% in solvent)Double Nitrile (minimum 5 mil outer)~15-30 mins"Splash protection only." Change immediately upon contamination.[1][2][3]
Spill Cleanup Silver Shield / 4H (Laminate)>480 minsBroadest chemical resistance; essential for undefined mixtures.
Respiratory & Body Protection[1][3][4][5][6]
  • Respiratory: Handling must occur in a certified chemical fume hood. If weighing outside a hood (not recommended), a half-mask respirator with P100/Organic Vapor cartridges is required due to the potential volatility of the phenol.

  • Body: A standard cotton lab coat is porous. Use a chemical-resistant apron (Tychem or PVC) over the lab coat during stock preparation to prevent "soak-through" to the chest/abdomen.

Visualization: PPE Decision Logic

PPE_Logic Start Task Definition Conc_Check Is Concentration > 1%? Start->Conc_Check High_Risk High Risk: Stock Handling Conc_Check->High_Risk Yes Low_Risk Low Risk: Dilute/Analytical Conc_Check->Low_Risk No Glove_High REQUIRED: Butyl or Viton Gloves (Nitrile is unsafe) High_Risk->Glove_High Apron Add Tychem Apron High_Risk->Apron Glove_Low Double Nitrile Gloves (Change every 30 mins) Low_Risk->Glove_Low Hood Fume Hood Mandatory Glove_High->Hood Glove_Low->Hood Apron->Hood

Figure 1: Decision tree for selecting appropriate PPE based on concentration and risk potential.

Part 4: Operational Workflow
1. Weighing & Solubilization

The solid form of alkyl phenols can be waxy or low-melting.

  • Static Control: Use an anti-static gun if the solid is powdery, as phenolic dust is highly irritating to the respiratory tract.

  • Solvent Choice: Soluble in alcohols (MeOH, EtOH), DMSO, and DCM.

  • Protocol:

    • Pre-weigh the receiving vial with solvent (if possible) to minimize handling of the neat solid.

    • If handling the neat solid, place the balance inside the fume hood or use a powder containment balance enclosure.

    • Decontamination: Wipe the balance area with a PEG-soaked tissue followed by water. Alcohol wipes alone may spread the residue without neutralizing it.

2. Reaction Setup
  • Incompatibility: Avoid strong oxidizers (peroxides, permanganates) as phenols are readily oxidized, potentially violently.

  • Cyclopropyl Stability: Avoid extremely strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) unless ring opening is the intended pathway. The cyclopropyl ring is acid-sensitive.
3. Waste Disposal

Do not mix with general organic waste.

  • Segregation: Create a specific waste stream labeled "Phenolic Waste" or "Toxic Organics."

  • pH Adjustment: Basic phenolic waste (phenolate) is safer than acidic phenol. Adjusting waste pH to >11 (using NaOH) converts volatile phenol into non-volatile phenolate salt, reducing inhalation risks for waste handlers.

Visualization: Emergency Skin Decontamination

Decon_Protocol Exposure Skin Exposure Detected PEG_Check Is PEG 300/400 Available? Exposure->PEG_Check Apply_PEG SWAB with PEG 300/400 (Dissolves phenol from skin) PEG_Check->Apply_PEG Yes (Preferred) Water_Flush Flush with Water > 30 mins (Less effective, risk of spreading) PEG_Check->Water_Flush No Hospital Transport to ER (Monitor for arrhythmia) Apply_PEG->Hospital Water_Flush->Hospital

Figure 2: The "PEG Protocol" for phenol decontamination, prioritizing polyethylene glycol over water to prevent systemic absorption.

References
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Florida State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (2025).[7] Phenol, 3-(1-methylpropyl)- (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link][7]

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Phenol Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.